Sulfuric acid, monopropyl ester, sodium salt
Description
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Properties
IUPAC Name |
sodium;propyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHCOJSZSZWUIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061377 | |
| Record name | Sulfuric acid, monopropyl ester, sodium salt | |
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Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-56-2 | |
| Record name | Sodium propyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monopropyl ester, sodium salt (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, monopropyl ester, sodium salt | |
| Source | EPA DSSTox | |
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| Record name | Sodium propyl sulphate | |
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| Record name | Sodium propyl sulfate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QQ45B4T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium Propyl Sulfate
Abstract
This technical guide provides a comprehensive overview of the synthesis of sodium propyl sulfate, a valuable anionic surfactant. The document is intended for researchers, scientists, and professionals in the field of drug development and specialty chemical manufacturing. It delves into the underlying chemical principles, compares various synthetic strategies, and offers a detailed, field-proven protocol for the laboratory-scale synthesis of sodium propyl sulfate. Emphasis is placed on the causality behind experimental choices, ensuring a self-validating and reproducible methodology. The guide further details the characterization and purification of the final product, supported by spectroscopic data and analytical workflows.
Introduction: Properties and Applications of Sodium Propyl Sulfate
Sodium propyl sulfate, with the chemical formula C₃H₇NaO₄S, is an anionic surfactant that finds application in various industries.[1] Its amphiphilic nature, consisting of a hydrophobic propyl chain and a hydrophilic sulfate headgroup, allows it to reduce surface tension at interfaces. This property makes it useful as a wetting agent, emulsifier, and detergent in formulations for personal care products, cleaning agents, and in industrial processes. In the pharmaceutical and life sciences sectors, alkyl sulfates are utilized for their ability to solubilize proteins and as components in drug delivery systems. A thorough understanding of its synthesis is crucial for tailoring its properties to specific applications and for ensuring high purity and yield.
Comparative Analysis of Synthetic Routes
The synthesis of sodium propyl sulfate primarily involves the sulfation of 1-propanol, followed by neutralization of the resulting propyl sulfuric acid. The choice of sulfating agent is a critical parameter that influences the reaction conditions, yield, and purity of the final product.
| Sulfating Agent | Advantages | Disadvantages | Reaction Conditions |
| Sulfur Trioxide-Pyridine Complex (SO₃·py) | Mild and selective; readily available; avoids strong acids.[2] | Can be moisture-sensitive; pyridine can be difficult to remove.[3] | Anhydrous organic solvent (e.g., DCM, pyridine), 0°C to room temperature. |
| Chlorosulfonic Acid (ClSO₃H) | Highly reactive, leading to high conversion; cost-effective. | Highly corrosive and reacts violently with water[4]; generates HCl gas.[4] | Anhydrous, non-protic solvent (e.g., DCM, diethyl ether), low temperatures (0°C). |
| Concentrated Sulfuric Acid (H₂SO₄) | Readily available and inexpensive. | Can lead to side reactions like dehydration and ether formation; requires high temperatures.[5] | Excess alcohol, elevated temperatures. |
For the purpose of this guide, we will focus on the use of the sulfur trioxide-pyridine complex due to its milder reaction conditions and higher selectivity, which are often preferred in a research and development setting to minimize byproduct formation.
Reaction Mechanism: Sulfation of 1-Propanol
The sulfation of 1-propanol with the sulfur trioxide-pyridine complex proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfur trioxide. The pyridine in the complex acts as a Lewis base, moderating the reactivity of the highly electrophilic SO₃ and preventing unwanted side reactions.
Caption: Reaction mechanism for the synthesis of sodium propyl sulfate.
Detailed Experimental Protocol: Synthesis via Sulfur Trioxide-Pyridine Complex
This protocol outlines a reliable method for the synthesis of sodium propyl sulfate from 1-propanol.
Materials and Equipment
-
1-Propanol (anhydrous, ≥99.5%)
-
Sulfur trioxide-pyridine complex (SO₃·py, ≥98%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Sodium hydroxide (NaOH, pellets, ≥97%)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or pH meter
Step-by-Step Procedure
Part A: Sulfation of 1-Propanol
-
Reaction Setup: In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-propanol (e.g., 6.01 g, 0.1 mol) in anhydrous pyridine (50 mL).
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Addition of Sulfating Agent: Slowly add the sulfur trioxide-pyridine complex (e.g., 17.5 g, 0.11 mol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part B: Work-up and Neutralization
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL) to remove any unreacted propanol and pyridine.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a 2 M sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH to approximately 7.[6][7] The neutralization reaction is exothermic, so maintain a low temperature.[7]
-
Isolation of Crude Product: The sodium propyl sulfate will remain in the aqueous layer. To isolate it, the water can be removed under reduced pressure using a rotary evaporator. The resulting solid can then be triturated with diethyl ether to remove any remaining organic impurities and filtered.
Part C: Purification
-
Recrystallization: Dissolve the crude sodium propyl sulfate in a minimal amount of hot ethanol or a mixture of ethanol and water.[8] Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.
-
Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at a low temperature (e.g., 40-50°C).
Characterization of Sodium Propyl Sulfate
Confirmation of the synthesized sodium propyl sulfate's identity and purity is achieved through various analytical techniques.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should exhibit characteristic peaks for the sulfate group. Key absorptions are expected around 1215-1250 cm⁻¹ (asymmetric S=O stretching) and 1060-1080 cm⁻¹ (symmetric S=O stretching).[9] The absence of a broad O-H stretching band from the starting propanol (around 3200-3600 cm⁻¹) indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group. The triplet corresponding to the methylene group adjacent to the sulfate (CH₂-O) will be shifted downfield compared to 1-propanol, typically in the range of 3.8-4.2 ppm.
-
¹³C NMR: The carbon NMR will show three distinct signals for the propyl chain. The carbon attached to the sulfate group (C-O) will be the most deshielded.
-
Analytical Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ck12.org [ck12.org]
- 7. echemi.com [echemi.com]
- 8. US2468803A - Method of purifying sodium sulfate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Sodium Propyl Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium propyl sulfate (SPS), the sodium salt of the propyl ester of sulfuric acid, is an anionic surfactant that is finding increasing utility in a variety of scientific and industrial applications. While its longer-chain homologues, such as sodium dodecyl sulfate (SDS), are well-characterized and widely employed, sodium propyl sulfate offers a unique hydrophilic-lipophilic balance that makes it a valuable tool in its own right. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of sodium propyl sulfate, with a focus on providing researchers, scientists, and drug development professionals with the technical information necessary for its effective use.
Chemical and Physical Properties
Sodium propyl sulfate is an amphiphilic molecule, possessing a polar sulfate head group and a nonpolar propyl tail. This structure dictates its behavior in aqueous and non-aqueous media, leading to its surfactant properties. A summary of its key chemical and physical properties is provided in Table 1. It is important to note that while some properties have been experimentally determined, others are estimated based on the behavior of homologous short-chain alkyl sulfates.
Table 1: Chemical and Physical Properties of Sodium Propyl Sulfate
| Property | Value | Source/Reference |
| Chemical Formula | C₃H₇NaO₄S | [1] |
| Molecular Weight | 162.14 g/mol | [2] |
| CAS Number | 1000-56-2 | [3] |
| Appearance | Pale yellow solid or thick liquid | [4] |
| Melting Point | Not available (estimated to be a solid at room temperature) | N/A |
| Boiling Point | Decomposes upon heating | [5] |
| Density | Not available | N/A |
| Solubility | Freely soluble in water. Soluble in glycerol. Insoluble in ethanol. | [4] |
| Critical Micelle Concentration (CMC) | Not available (expected to be higher than longer-chain alkyl sulfates) | N/A |
Synthesis of Sodium Propyl Sulfate
The synthesis of sodium propyl sulfate can be achieved through a two-step process involving the sulfation of n-propanol followed by neutralization with a sodium base. A general and reliable method, adapted from the synthesis of other n-alkyl sulfates, is presented below.[2]
Experimental Protocol: Synthesis of Sodium Propyl Sulfate
Materials:
-
n-Propanol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Anhydrous ether
-
Saturated sodium carbonate solution
Procedure:
-
Sulfation of n-Propanol:
-
In a round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser connected to a gas absorption trap, place a solution of n-propanol in anhydrous ether.
-
Cool the flask in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution. A vigorous reaction will occur with the evolution of sulfur dioxide and hydrogen chloride gas. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Neutralization and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated solution of sodium carbonate to neutralize the acidic mixture. Carbon dioxide will be evolved.
-
Separate the ethereal layer containing the propyl sulfate ester.
-
Wash the ethereal layer with a saturated sodium carbonate solution, followed by water.
-
Dry the ethereal solution over anhydrous calcium chloride or sodium sulfate.
-
Filter the drying agent and remove the ether by rotary evaporation to yield crude n-propyl sulfate.
-
-
Formation of the Sodium Salt:
-
Dissolve the crude n-propyl sulfate in a suitable solvent like ethanol.
-
Add a stoichiometric amount of sodium hydroxide or sodium carbonate to neutralize the propyl sulfuric acid.
-
The sodium propyl sulfate will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Caption: Synthesis workflow for sodium propyl sulfate.
Applications in Research and Development
Sodium propyl sulfate's utility stems from its surfactant properties. It can be employed in various applications where surface tension reduction, emulsification, or foaming is required.
-
Detergency and Cleaning: Like other alkyl sulfates, sodium propyl sulfate can act as a detergent, although its shorter alkyl chain may render it less effective for highly hydrophobic soils compared to longer-chain surfactants.[2]
-
Emulsion Polymerization: It can be used as an emulsifier in the synthesis of polymers, helping to stabilize the growing polymer particles in an aqueous medium.
-
Personal Care Products: Due to its potential for lower irritation compared to longer-chain sulfates, it may be used in shampoos, body washes, and other personal care formulations as a foaming and cleansing agent.[2]
-
Drug Delivery: The formation of micelles by surfactants can be exploited to encapsulate hydrophobic drug molecules, potentially increasing their solubility and bioavailability. The specific properties of sodium propyl sulfate micelles would need to be investigated for such applications.
Sources
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607) [hmdb.ca]
- 4. SODIUM ALKYL SULFATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide to Sulfuric Acid, Monopropyl Ester, Sodium Salt
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Sulfuric acid, monopropyl ester, sodium salt (Sodium Propyl Sulfate), a short-chain anionic surfactant. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its analytical characterization. A significant focus is placed on its application as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), a technique of critical importance in pharmaceutical analysis and drug development. This guide is intended for researchers, analytical scientists, and formulation experts who require a foundational understanding and practical methodologies related to this compound.
Chemical Identity and Physicochemical Properties
This compound, commonly known as sodium propyl sulfate, is the sodium salt of the propyl ester of sulfuric acid. It belongs to the class of alkyl sulfate anionic surfactants.
1.1 Identification
-
Chemical Name: this compound[1]
-
Synonyms: Sodium propyl sulfate, Propyl sodium sulfate, Sodium n-propyl sulfate[2][3]
-
CAS Number: 1000-56-2[2]
-
Molecular Formula: C₃H₇NaO₄S[4]
-
Molecular Weight: 162.14 g/mol [4]
Chemical Structure:
Caption: Chemical structure of Sodium Propyl Sulfate (CAS 1000-56-2).
1.2 Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a white to off-white solid or powder. | General appearance for sodium alkyl sulfate salts. |
| Solubility | Freely soluble in water. Soluble in polar protic solvents (e.g., methanol, ethanol). | The ionic salt nature and short alkyl chain confer high polarity and water solubility. |
| Storage Conditions | Store at room temperature in a dry, well-sealed container. | [4] |
| Melting Point | Data not available. Expected to be >200 °C (decomposes). | Inferred from properties of other short-chain sodium alkyl sulfates which often decompose at high temperatures. |
| Boiling Point | Not applicable (decomposes). | Ionic salt. |
Synthesis and Manufacturing
The synthesis of sodium propyl sulfate is analogous to the industrial production of other sodium alkyl sulfates. The process involves a two-step reaction: sulfation of the parent alcohol followed by neutralization. The most common and direct laboratory method involves the use of chlorosulfonic acid as the sulfating agent.
Causality of Experimental Choices:
-
Reactant: 1-Propanol is the parent alcohol that provides the propyl group.
-
Sulfating Agent: Chlorosulfonic acid (ClSO₃H) is a highly reactive and effective sulfating agent for alcohols. Its reaction is rapid and generally high-yielding.
-
Solvent: An inert, anhydrous solvent like diethyl ether or dichloromethane is used to control the reaction temperature and prevent unwanted side reactions with water.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent degradation of the product and the formation of by-products.
-
Neutralization: Sodium hydroxide is used to neutralize the acidic propyl sulfuric acid intermediate and the HCl byproduct, forming the final sodium salt. The pH is carefully controlled to ensure complete salt formation without causing hydrolysis of the ester.
2.1 Experimental Protocol: Synthesis of Sodium Propyl Sulfate
Materials:
-
1-Propanol (anhydrous)
-
Chlorosulfonic acid (ClSO₃H)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous diethyl ether and 6.0 g (0.1 mol) of anhydrous 1-propanol.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Sulfation: Slowly add 11.65 g (0.1 mol) of chlorosulfonic acid dropwise from the dropping funnel to the stirred alcohol solution over a period of 30-45 minutes. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 10 °C throughout the addition. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
-
Neutralization: Prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of cold deionized water. Slowly add the cold NaOH solution to the reaction mixture, while vigorously stirring and maintaining the temperature below 20 °C.
-
pH Adjustment: Monitor the pH of the aqueous layer. Continue adding NaOH solution until the pH is stable between 7.5 and 8.5.
-
Isolation: Transfer the mixture to a separatory funnel. The product, sodium propyl sulfate, will be in the aqueous layer. Separate the layers and discard the ether layer.
-
Purification: The aqueous solution can be used directly or the solid product can be isolated by removing the water under reduced pressure (rotary evaporation) and then drying the resulting solid in a vacuum oven. The crude solid can be further purified by recrystallization from an ethanol/water mixture.
-
Validation: The identity and purity of the final product should be confirmed by the analytical methods described in Section 3.
Caption: Workflow for the synthesis of Sodium Propyl Sulfate.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized sodium propyl sulfate. The following techniques are recommended.
3.1 Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for identifying the key functional groups in the molecule. The analysis of alkyl sulfates by FTIR is well-established, with the sulfate group having strong, characteristic absorption bands.
-
Expected Peaks:
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the propyl group.
-
~1215-1245 cm⁻¹: Asymmetric S=O stretching of the sulfate group. This is a very strong and characteristic peak.
-
~1060-1085 cm⁻¹: Symmetric S=O stretching of the sulfate group. This is also a strong and reliable indicator.
-
~1000 cm⁻¹: C-O stretching of the ester linkage.
-
An FTIR spectrum of a similar compound, sodium lauryl sulfate, shows these characteristic sulfate peaks clearly around 1215 cm⁻¹ and 1067 cm⁻¹.[5] A similar pattern is expected for sodium propyl sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
¹H NMR (Proton NMR): The spectrum is expected to be simple and show three distinct signals corresponding to the three types of protons in the propyl chain.
-
Triplet, ~3.9-4.1 ppm (2H): Protons on the carbon directly attached to the sulfate oxygen (-O-CH₂ -). This signal is shifted furthest downfield due to the strong electron-withdrawing effect of the sulfate group.
-
Sextet, ~1.6-1.8 ppm (2H): Protons on the central carbon (-CH₂-CH₂ -CH₃).
-
Triplet, ~0.9-1.0 ppm (3H): Protons of the terminal methyl group (-CH₃ ).
-
-
¹³C NMR (Carbon NMR): The spectrum will show three signals for the three carbon atoms.
-
~68-72 ppm: Carbon atom directly bonded to the sulfate oxygen (-O-C H₂-).
-
~22-25 ppm: Central carbon atom (-C H₂-CH₃).
-
~10-12 ppm: Terminal methyl carbon atom (-C H₃).
-
Chromatographic Analysis: HPLC Application
Sodium propyl sulfate, as a short-chain alkyl sulfate, is an effective ion-pairing reagent for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] This application is particularly valuable in pharmaceutical analysis for improving the retention and separation of basic (cationic) and highly polar analytes that otherwise elute early with poor resolution on standard C18 columns.
Mechanism of Action: In ion-pair chromatography, the sodium propyl sulfate is added to the mobile phase. The hydrophobic propyl tail interacts with the non-polar stationary phase (e.g., C18), creating a dynamic, negatively charged surface. Positively charged (basic) analytes in the sample can then interact with this surface via ionic attraction, increasing their retention time and allowing for separation based on both their intrinsic hydrophobicity and their charge.[6][7]
3.2.1 Exemplar Protocol: HPLC Analysis of Basic Peptides using Sodium Propyl Sulfate as an Ion-Pairing Reagent
This protocol provides a starting point for method development. The concentration of the ion-pairing reagent and the organic modifier will need to be optimized for specific analytes.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Sodium Phosphate buffer, pH 2.8
-
Mobile Phase B: Acetonitrile
-
Ion-Pairing Additive: Prepare a 100 mM stock solution of Sodium Propyl Sulfate in deionized water. Add this stock to Mobile Phase A to a final concentration of 5-10 mM.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 10% B (re-equilibration)
-
Causality and Trustworthiness:
-
pH Control: A low pH (2.8) ensures that acidic functionalities on the analytes (like carboxylic acids) are protonated and neutral, while basic functionalities (like amines) are fully protonated and positively charged, promoting a consistent ion-pairing interaction.
-
Concentration of Ion-Pair Reagent: A concentration of 5-10 mM is typically sufficient to modify the stationary phase. Higher concentrations can lead to excessively long retention times.[8]
-
Column Equilibration: It is critical to equilibrate the column with the ion-pair containing mobile phase for an extended period (e.g., 30-60 minutes) before the first injection to ensure a stable and reproducible surface is formed.[7]
-
Self-Validation: The method's validity is confirmed by observing a significant increase in the retention time of known basic analytes compared to running the same method without the sodium propyl sulfate additive. Peak shape should also improve, showing less tailing.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1000-56-2 CAS Manufactory [m.chemicalbook.com]
- 3. Sodium propyl sulfate | 1000-56-2 - BuyersGuideChem [buyersguidechem.com]
- 4. Sodium propyl sulphate [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. itwreagents.com [itwreagents.com]
- 7. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
An In-Depth Technical Guide to Sodium Propyl Sulfate: Structure, Synthesis, and Applications
Executive Summary: Sodium propyl sulfate is an anionic surfactant of the alkyl sulfate class, characterized by a three-carbon propyl chain. Its amphiphilic nature, stemming from a hydrophobic alkyl tail and a hydrophilic sulfate head, dictates its utility in various scientific and industrial applications. This guide provides a comprehensive overview of its molecular structure, synthesis methodologies, analytical characterization, and key applications, with a focus on its relevance to researchers and professionals in drug development.
Introduction: The Profile of an Alkyl Sulfate Surfactant
Sodium propyl sulfate, with the chemical formula C₃H₇NaO₄S, is the sodium salt of propyl sulfuric acid.[1][2] As a member of the alkyl sulfate family, it shares fundamental properties with more common homologs like sodium dodecyl sulfate (SDS), such as the ability to reduce surface tension at interfaces.[1] Its primary function is as a surfactant, emulsifier, and foaming agent in various formulations.[1] While less prevalent than its longer-chain counterparts, its specific chain length imparts distinct physicochemical properties that are advantageous in specialized applications, including as a potential excipient in pharmaceutical formulations and as a reagent in organic synthesis.[1]
Molecular Structure and Physicochemical Properties
The molecular integrity of sodium propyl sulfate is central to its function. The structure consists of a nonpolar propyl (C₃H₇) group covalently bonded to a highly polar sulfate (SO₄) group, with a sodium ion (Na⁺) serving as the counter-ion.[3][4] This arrangement makes the molecule amphiphilic, enabling it to orient at oil-water or air-water interfaces.
The molecule is achiral and possesses a simple, flexible alkyl chain.[4] The key structural components are:
-
Hydrophobic Tail: The n-propyl group.
-
Hydrophilic Head: The negatively charged sulfate group (-OSO₃⁻).
-
Counter-ion: The positively charged sodium ion (Na⁺).
Caption: Molecular structure of Sodium Propyl Sulfate.
Table 1: Physicochemical Properties of Sodium Propyl Sulfate
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NaO₄S | [1][2][4] |
| Molecular Weight | 162.14 g/mol | [1][4] |
| CAS Number | 1000-56-2 | [2][5] |
| Appearance | Typically a white or off-white solid | General knowledge |
| Storage | Room temperature, dry conditions | [1][2] |
Synthesis and Manufacturing
The synthesis of sodium alkyl sulfates, including the propyl variant, generally involves the sulfation of the corresponding alcohol followed by neutralization. A common laboratory-scale and industrial approach is the reaction of an alcohol with a sulfating agent like chlorosulfonic acid or sulfur trioxide.
A generalized reaction scheme is:
-
Sulfation: ROH + ClSO₃H → ROSO₃H + HCl
-
Neutralization: ROSO₃H + Na₂CO₃ → ROSO₃Na + H₂O + CO₂[6]
Bench-Scale Synthesis Protocol
This protocol describes a representative synthesis using chlorosulfonic acid.
Causality: Chlorosulfonic acid is a highly reactive sulfating agent. The reaction is performed at low temperatures to control its reactivity and minimize side reactions. A non-protic solvent like glacial acetic acid can be used as the reaction medium.[6] Neutralization with a weak base like sodium carbonate is chosen to avoid hydrolysis of the newly formed ester.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet (to vent HCl), add 1-propanol to a suitable solvent (e.g., glacial acetic acid). Cool the flask to -10 °C in an ice-salt bath.
-
Sulfation: Slowly add a stoichiometric equivalent of chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature below 0 °C. Vigorous stirring is essential. HCl gas will evolve and should be directed to a scrubber.
-
Neutralization: After the addition is complete, continue stirring for 1-2 hours. Then, slowly add the acidic reaction mixture to a chilled aqueous solution of sodium carbonate with stirring. The pH should be carefully monitored and adjusted to neutral (pH ~7).
-
Isolation: The crude sodium propyl sulfate will be in the aqueous phase. The product can be isolated by removing the water via vacuum distillation or by precipitating the product by adding a water-miscible organic solvent in which the salt is insoluble (e.g., isopropanol).
-
Purification (Self-Validation): The crude product often contains unreacted alcohol and inorganic salts.[6] Purification is achieved by recrystallization from an alcohol-water mixture. The purity of the final product should be confirmed by analytical techniques (see Section 4).
Caption: Workflow for the synthesis of Sodium Propyl Sulfate.
Analytical Characterization
Confirming the identity and purity of synthesized sodium propyl sulfate is critical. A multi-technique approach is recommended.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include strong S=O stretching vibrations (~1215-1260 cm⁻¹), S-O stretching (~1000 cm⁻¹), and C-O stretching (~1060-1150 cm⁻¹), along with C-H stretching from the propyl group (~2850-2960 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a definitive structural map. The proton signals for the propyl group would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and another triplet for the methylene group attached to the oxygen.
-
¹³C NMR: Will show three distinct signals corresponding to the three carbon atoms of the propyl chain.
-
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used to assess purity and separate it from related substances.[7] Ion chromatography is also a viable technique for analyzing alkyl sulfates.[8]
-
Elemental Analysis: Confirms the empirical formula by determining the percentage composition of carbon, hydrogen, sodium, and sulfur.
-
Titration: Nonaqueous titration methods can be employed to quantify the concentration of anionic surfactants.[8]
Applications in Research and Drug Development
While sodium dodecyl sulfate (SDS) is more widely known, sodium propyl sulfate's shorter alkyl chain gives it higher water solubility and a higher critical micelle concentration (CMC), making it suitable for specific applications.
Surfactant and Excipient Properties
Like other alkyl sulfates, sodium propyl sulfate acts as an anionic surfactant. In pharmaceutical formulations, surfactants are crucial excipients used as:
-
Solubilizing Agents: To enhance the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs), thereby improving bioavailability. The formation of micelles allows for the encapsulation of hydrophobic drugs.
-
Wetting Agents: In solid dosage forms like tablets, it can improve the wetting of drug powders, which facilitates faster tablet disintegration and dissolution.
-
Emulsifiers: For stabilizing emulsions in creams, lotions, and other semi-solid formulations.
The selection of a specific alkyl sulfate often depends on the required hydrophilic-lipophilic balance (HLB) and compatibility with the API. The choice of a propyl sulfate over a dodecyl sulfate could be driven by a need for milder surfactant properties or different solubility characteristics.
Role in Drug Synthesis and Purification
Sulfate and sulfonate salts are integral to drug development, not just as excipients but also during synthesis.[9] Salt formation is a critical step that can significantly alter a drug's properties, including stability and manufacturability.[10] While sodium propyl sulfate itself is not typically used to form a drug salt, the principles of its synthesis (sulfation) are widely applied. Furthermore, its surfactant properties can be leveraged in purification processes like foam fractionation.
Use in Diagnostics and Cell Lysis
Alkyl sulfates are known for their protein-denaturing and cell-lysing properties, which are essential for sample preparation in diagnostic kits and laboratory analysis. SDS is famously used in SDS-PAGE for this purpose. Sodium propyl sulfate could potentially be used in applications where milder or more controlled denaturation is required.
Safety, Handling, and Storage
Safety:
-
Sodium propyl sulfate may be harmful if inhaled or swallowed and can cause eye irritation.[11][12]
-
It is recommended to handle the substance in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][13]
Handling and Storage:
-
The compound should be stored in a tightly closed container in a dry, cool place.[1]
-
It is stable under normal conditions but may be hygroscopic.[1]
-
In case of a spill, the material should be swept up to avoid generating dust and disposed of according to local regulations.
Conclusion
Sodium propyl sulfate is a functional anionic surfactant whose utility is defined by its core molecular structure. While it may be overshadowed by its longer-chain relatives, its distinct properties provide specific advantages in formulation science, organic synthesis, and analytical applications. For researchers and drug development professionals, understanding its synthesis, characterization, and functional role as an excipient is key to leveraging its potential in creating stable and effective pharmaceutical products.
References
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MySkinRecipes. Sodium propyl sulphate. [Link]
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BuyersGuideChem. Sodium propyl sulfate | 1000-56-2. [Link]
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Dutscher. Sodium sulfate - Safety Data Sheet. [Link]
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Crysdot LLC. Sodium propyl sulfate. [Link]
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Wikipedia. Sodium dodecyl sulfate. [Link]
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Pharmaguideline. Method of Analysis for Sodium Propyl Parabean. [Link]
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ResearchGate. The Utility of Sulfonate Salts in Drug Development. [Link]
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OUCI. Chapter 17 | Analytical and Testing Methods for Surfactants. [Link]
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Analytical Chemistry. Comprehensive Analysis of Sodium Alkyl Aryl Sulfonate Detergents. [Link]
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AS Engineers. Comprehensive Guide to Sodium Sulphate Pharma Grade: Applications and Optimal Processing. [Link]
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SIELC Technologies. Sodium dodecyl sulfate. [Link]
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Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
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Food and Agriculture Organization of the United Nations. SODIUM SULFATE. [Link]
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MDPI. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. [Link]
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A Technical Guide to the Physical Characteristics of Sodium Propyl Sulfate
Introduction
Sodium n-propyl sulfate (C₃H₇NaO₄S) is an anionic surfactant belonging to the alkyl sulfate family. While its longer-chain homologues, such as sodium dodecyl sulfate (SDS), are extensively characterized and utilized, sodium propyl sulfate represents a class of short-chain surfactants whose specific physical properties are less documented in readily available literature. These short-chain surfactants are of growing interest in materials science, atmospheric chemistry, and formulation science, where their unique interfacial behavior can be leveraged.[1]
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to work with or characterize sodium propyl sulfate. In the absence of established, publicly available quantitative data for several key physical parameters, this document provides authoritative, standardized protocols for their determination. By synthesizing foundational chemical knowledge with field-proven experimental methodologies, this guide provides a self-validating framework for establishing the complete physicochemical profile of this compound.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent research and development. The fundamental identifiers for sodium propyl sulfate are well-established in chemical databases.
1.1 Core Identifiers The essential molecular and registry information for sodium propyl sulfate is summarized in the table below. This data is critical for accurate sourcing, regulatory compliance, and computational modeling.
| Parameter | Value | Source(s) |
| CAS Number | 1000-56-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₃H₇NaO₄S | [2][3][4][5][6][7] |
| Molecular Weight | 162.14 g/mol | [2][3] |
| Synonyms | Sodium n-propyl sulfate, Propyl sodium sulfate, Sulfuric acid monopropyl ester sodium salt | [3][5] |
1.2 Molecular Structure Sodium propyl sulfate is an amphipathic molecule, featuring a hydrophilic sulfate head group and a short, hydrophobic n-propyl tail. This structure dictates its behavior as a surfactant. The ionic bond between the sulfate anion and the sodium cation ensures its nature as a salt.
General Physicochemical Properties
While specific quantitative data points are scarce, the chemical nature of sodium propyl sulfate allows for reliable qualitative predictions of its physical characteristics.
-
Physical State: As a sodium salt of an organosulfate, it is expected to be a white to off-white crystalline solid at standard temperature and pressure. Chemical suppliers indicate it should be stored at room temperature in a dry environment, which is consistent with a stable, solid form.[2]
-
Aqueous Solubility: The presence of the ionic sodium sulfate headgroup confers significant hydrophilicity. Therefore, sodium propyl sulfate is expected to be readily soluble in water. This high water solubility is fundamental to its function as a surface-active agent. The propyl group provides a degree of hydrophobicity, establishing the molecule's amphipathic character.[8][9]
-
Stability: The compound is listed as stable under normal storage conditions.[6] As with other alkyl sulfates, it should be kept away from strong oxidizing agents and strong acids.
Determination of Key Physical Characteristics: Protocols and Workflows
The following sections provide standardized, authoritative methodologies for quantifying the primary physical properties of sodium propyl sulfate. These protocols are based on internationally recognized guidelines to ensure data integrity and reproducibility.
3.1 Melting Point
Scientific Rationale: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity. A sharp, well-defined melting point is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range. For drug development professionals, this parameter is critical for quality control of raw materials and for understanding the solid-state stability of a formulation.
Standardized Protocol: Capillary Melting Point Determination (Adapted from ASTM E324)
-
Sample Preparation:
-
Ensure the sodium propyl sulfate sample is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours to remove any residual moisture.
-
Finely powder the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.
-
-
Instrument Setup & Calibration:
-
Use a calibrated digital melting point apparatus. Calibration should be verified with certified reference standards spanning the expected melting range.
-
Set the starting temperature of the heating block to approximately 10-15°C below the expected (or preliminary determined) melting point.
-
Set the heating ramp rate to 1°C per minute to ensure thermal equilibrium.
-
-
Measurement:
-
Insert the packed capillary tube into the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the initial melting point : the temperature at which the first drop of liquid becomes visible.
-
Record the final melting point : the temperature at which the last solid crystal melts, resulting in a completely clear liquid.
-
The melting range is the span between the initial and final melting points.
-
Perform the measurement in triplicate to ensure reproducibility.
-
3.2 Aqueous Solubility
Scientific Rationale: Solubility is a critical parameter for any compound intended for use in aqueous systems, including pharmaceutical formulations, cleaning products, or as a laboratory reagent. It dictates the maximum achievable concentration, influences bioavailability, and is essential for designing stable, effective formulations.
Standardized Protocol: Flask Method for Water Solubility (Adapted from OECD Guideline 105)
This method is suitable for substances like sodium propyl sulfate which are expected to have a solubility greater than 0.1 g/L.[10]
-
Preparation:
-
Add an excess amount of sodium propyl sulfate to a flask containing a known volume of deionized water (e.g., 100 mL). The excess is crucial to ensure saturation is reached.
-
Seal the flask to prevent evaporation.
-
Place the flask in a constant temperature water bath, preferably at 20 ± 0.5 °C, and stir vigorously using a magnetic stirrer.
-
-
Equilibration:
-
Allow the suspension to stir for a minimum of 24 hours to ensure equilibrium between the dissolved and undissolved solute is reached.
-
After the initial 24-hour period, take a sample, separate the phases (see step 3), and analyze the concentration.
-
Continue stirring and repeat the sampling and analysis at subsequent 24-hour intervals until two consecutive measurements show no significant change in concentration, confirming equilibrium.
-
-
Phase Separation & Analysis:
-
Cease stirring and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a membrane filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Centrifugation can also be used as a separation method.
-
Accurately dilute the clear filtrate to a concentration suitable for the chosen analytical method.
-
Determine the concentration of sodium propyl sulfate in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in g/L or mg/mL at the specified temperature.
-
Sources
- 1. Physical properties of short chain aqueous organosulfate aerosol - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Sodium Propyl Sulfate
Abstract
This technical guide provides a comprehensive analysis of the solubility of sodium propyl sulfate, a short-chain anionic surfactant. While specific quantitative solubility data for sodium propyl sulfate is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and foundational surfactant science to build a robust understanding of its expected solubility characteristics. We will delve into the physicochemical properties of sodium propyl sulfate, explore the influence of molecular structure on the solubility of homologous sodium alkyl sulfates, and present a detailed, field-proven protocol for the experimental determination of surfactant solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the behavior of short-chain surfactants in aqueous and non-aqueous systems.
Introduction to Sodium Propyl Sulfate
Sodium propyl sulfate (C₃H₇NaO₄S) is an anionic surfactant belonging to the sodium alkyl sulfate family. These amphiphilic molecules possess a polar sulfate head group and a nonpolar hydrocarbon tail. The defining characteristic of sodium propyl sulfate is its short three-carbon (propyl) alkyl chain. This structural feature governs its physicochemical properties, differentiating it from its more commonly studied long-chain counterparts like sodium dodecyl sulfate (SDS).
While specific applications for sodium propyl sulfate are not as widely cited as for longer-chain alkyl sulfates, its properties suggest utility as a wetting agent, emulsifier, or detergent in formulations where high water solubility and rapid surface tension reduction are desired, and where the formation of complex micellar structures is not a primary requirement.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of sodium propyl sulfate is essential for predicting its behavior in solution.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NaO₄S | [2] |
| Molecular Weight | 162.14 g/mol | [2] |
| Appearance | Expected to be a white to pale yellow solid or powder | |
| General Solubility in Water | Expected to be high; sodium alkyl sulfates are generally water-soluble.[1] |
Aqueous Solubility of Sodium Propyl Sulfate: An Evidence-Based Inference
The solubility of an ionic surfactant in water is intrinsically linked to its Krafft point . The Krafft point is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[3] Below this temperature, the surfactant's solubility is limited, and it exists primarily as hydrated crystals and individual monomers.[4] Above the Krafft point, the solubility dramatically increases as the surfactant molecules can now form micelles.[3] A lower Krafft point is indicative of higher water solubility at lower temperatures.
The length of the alkyl chain is a critical determinant of the Krafft point. A longer, more hydrophobic alkyl chain strengthens the van der Waals forces between surfactant molecules, favoring the crystalline state and thus increasing the Krafft point.[2] This trend is clearly illustrated by the following data for a series of sodium alkyl sulfates:
| Surfactant Name | Alkyl Chain Length | Krafft Point (°C) |
| Sodium Decyl Sulfate | 10 | < 10 |
| Sodium Dodecyl Sulfate (SDS) | 12 | 16 - 18 |
| Sodium Tetradecyl Sulfate | 14 | 30 |
| Sodium Hexadecyl Sulfate | 16 | 45 |
Source: BenchChem[2]
Causality Behind the Trend: The increasing hydrophobicity of the longer alkyl chains leads to stronger intermolecular interactions in the solid state, requiring more thermal energy to break apart the crystal lattice and allow for dissolution and subsequent micellization.
Given that sodium decyl sulfate (C10) has a Krafft point below 10°C, and considering the established trend, it is scientifically sound to conclude that sodium propyl sulfate (C3) possesses a very low Krafft point, likely well below 0°C. This indicates that sodium propyl sulfate is highly soluble in water at ambient and refrigerated temperatures .
Solubility in Organic Solvents
The solubility of sodium propyl sulfate in organic solvents is dictated by the principle of "like dissolves like." As an ionic salt, it is expected to have low solubility in nonpolar solvents such as alkanes and aromatic hydrocarbons. Its solubility will be greater in polar organic solvents, particularly those capable of hydrogen bonding.
Based on data for the closely related sodium ethyl sulfate, we can infer the following solubility profile for sodium propyl sulfate:
-
Ethanol: Sparingly to slightly soluble[7]
-
Acetone: Likely sparingly to insoluble
-
Glycerol: Likely soluble[8]
-
Fixed Oils and Methylene Chloride: Practically insoluble[7]
The presence of the propyl chain may slightly enhance its solubility in less polar organic solvents compared to sodium ethyl sulfate, but overall, it will retain its preference for polar environments.
Factors Influencing Solubility
Several factors can influence the solubility of sodium propyl sulfate in a given solvent system:
-
Temperature: For most solid solutes like sodium propyl sulfate, solubility in water increases with temperature. However, as it is already highly soluble at room temperature, the effect may be less pronounced compared to its longer-chain counterparts near their Krafft points.
-
pH: The pH of the aqueous solution is not expected to significantly affect the solubility of sodium propyl sulfate, as it is the salt of a strong acid (sulfuric acid) and a strong base (sodium hydroxide).
-
Presence of Electrolytes (Salting-Out Effect): The addition of other salts, particularly those with a common ion (sodium), can decrease the solubility of sodium propyl sulfate. This "salting-out" effect is due to an increase in the activity of the solute, favoring the solid state.
-
Presence of Organic Solvents: The addition of a water-miscible organic solvent like ethanol to an aqueous solution will generally decrease the solubility of an ionic salt like sodium propyl sulfate.
Experimental Protocol: Determination of Equilibrium Solubility
To obtain precise, quantitative solubility data for sodium propyl sulfate, a robust experimental protocol is necessary. The following describes a self-validating system for determining the equilibrium solubility of a surfactant.
Principle: A supersaturated solution of the surfactant is prepared at an elevated temperature and then allowed to equilibrate at the desired temperature for an extended period. The concentration of the surfactant in the clear supernatant is then determined, representing the equilibrium solubility at that temperature.
Apparatus:
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Thermostatically controlled centrifuge
-
HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD, or conductivity detector) or a titration setup for surfactant quantification.
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
Step-by-Step Methodology:
-
Preparation of a Slurry:
-
To a series of sealed glass vials, add a known volume of the desired solvent (e.g., deionized water, ethanol).
-
Add an excess amount of sodium propyl sulfate to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.
-
Causality: Using an excess of the solid ensures that the solution reaches its maximum saturation point at equilibrium.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C).
-
Allow the slurries to equilibrate for a minimum of 48-72 hours. This extended period is necessary to ensure that true thermodynamic equilibrium is reached.
-
Causality: Surfactant dissolution can be a slow process, and shorter equilibration times may lead to an underestimation of the true solubility.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at the same temperature for at least 30 minutes to pellet the undissolved solid.
-
Causality: Centrifugation ensures a clear separation of the saturated solution from the excess solid phase without altering the temperature and thus the solubility.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic particles.
-
Causality: Filtration is a critical step to prevent undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.
-
Record the weight of the collected filtrate and then dilute to a known volume with the appropriate solvent.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD or titration) to determine the concentration of sodium propyl sulfate.
-
Prepare a calibration curve using standards of known concentrations to ensure the accuracy of the quantification.
-
-
Data Reporting:
-
Calculate the solubility in units of g/100 mL or mg/mL. The experiment should be repeated at various temperatures to generate a solubility curve.
-
Self-Validation System:
-
Kinetic Confirmation: Collect samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it indicates that equilibrium has been reached.
-
Approach to Equilibrium from Both Sides: Perform a parallel experiment where a solution is prepared at a higher temperature to dissolve all the solid and then cooled down to the target temperature to allow for precipitation. The equilibrium solubility should be the same regardless of the direction from which it is approached.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Conclusion
While direct quantitative solubility data for sodium propyl sulfate is sparse, a thorough analysis of the principles of surfactant chemistry and the properties of its homologous series provides a strong basis for understanding its behavior. Sodium propyl sulfate is expected to be a highly water-soluble surfactant with a very low Krafft point, making it suitable for applications requiring high solubility at a wide range of temperatures. Its solubility in organic solvents is limited to polar media. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions in the formulation and development of products containing short-chain alkyl sulfate surfactants.
References
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- KRAFFT-CLEAR POINT DIAGRAMS FOR SOME SODIUM 1,4 Di-n- ALKYLBENZENE SULPHONATES. (n.d.).
- What are the physical and chemical properties of sodium ethyl sulfate. (n.d.). BenchChem.
- Krafft temperature – Knowledge and References. (2018). Taylor & Francis.
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SODIUM ALKYL SULFATES. (n.d.). Ataman Kimya. Retrieved from [Link].
- SAS - SODIUM ALKYL SULFATES. (n.d.). CAMEO Chemicals.
- Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulf
- Hydrophobicity Index of various sodium alkyl sulfates. (n.d.).
- Krafft points of anionic surfactants and their mixtures with special attention to their applicability in hard w
- Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. (2017, August 30).
- SODIUM ETHYLSULFATE. (n.d.).
- Sodium Ethyl Sulfate - Data Sheet. (n.d.).
- Sodium C8-C10 Alkyl Sulf
- Sodium ethyl sulfate | C2H5NaO4S | CID 23680278. (n.d.). PubChem - NIH.
- Sodium sulf
- Aqueous two-phase system (ATPS)
- Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. (n.d.). MDPI.
- Phase Behavior and Structure Properties of the Sodium Dodecyl Sulfate (SDS)/Brij 30/Water System. (n.d.).
- Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. (2024, October 19). MDPI.
- Method of Analysis for Sodium Propyl Parabean. (2008, July 3). Pharmaguideline.
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Sodium Propyl Sulfate: A Technical Guide to an Anionic Surfactant
Introduction
In the vast landscape of surface-active agents, sodium propyl sulfate emerges as a noteworthy anionic surfactant. Characterized by its amphiphilic nature, it possesses a compact hydrophobic propyl chain and a hydrophilic sulfate head group. This molecular architecture imparts the ability to significantly reduce the surface tension of water, making it a valuable component in a variety of industrial and research applications, from cleaning formulations to personal care products.[1] This technical guide provides a comprehensive overview of sodium propyl sulfate, delving into its fundamental chemical and physical properties, synthesis, mechanism of action, and key experimental protocols for its characterization. The insights presented herein are tailored for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile surfactant.
Physicochemical Properties of Sodium Propyl Sulfate
Sodium propyl sulfate is the sodium salt of propyl sulfuric acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Sodium Propyl Sulfate | [2][3][4] |
| CAS Number | 1000-56-2 | [2][3][4][5] |
| Molecular Formula | C₃H₇NaO₄S | [1][2][5] |
| Molecular Weight | 162.14 g/mol | [1][2][4] |
| Appearance | Typically a white or off-white solid | |
| Solubility | Soluble in water | [6] |
The structure of sodium propyl sulfate consists of a three-carbon alkyl chain (propyl group) that constitutes the hydrophobic tail, and a negatively charged sulfate group (SO₄⁻) associated with a sodium cation (Na⁺), which forms the hydrophilic head. This anionic nature is a defining characteristic of its surfactant properties.
Synthesis of Sodium Propyl Sulfate
The synthesis of sodium alkyl sulfates, including sodium propyl sulfate, generally involves a two-step process: sulfation of the corresponding alcohol followed by neutralization.
General Synthesis Pathway
The primary industrial method for producing alkyl sulfates is the sulfation of an alcohol. For sodium propyl sulfate, the precursor is 1-propanol. The sulfating agent is typically sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).
-
Step 1: Sulfation of 1-Propanol: 1-propanol is reacted with a sulfating agent to form propyl sulfuric acid. The reaction with chlorosulfonic acid is depicted below:
CH₃CH₂CH₂OH + ClSO₃H → CH₃CH₂CH₂OSO₃H + HCl
-
Step 2: Neutralization: The resulting propyl sulfuric acid is then neutralized with a base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to yield the final product, sodium propyl sulfate.
CH₃CH₂CH₂OSO₃H + NaOH → CH₃CH₂CH₂OSO₃Na + H₂O
This process can be adapted for various alkyl sulfates by simply changing the starting alcohol.
Illustrative Laboratory-Scale Synthesis Protocol
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a dropping funnel is charged with purified 1-propanol. The vessel is cooled in an ice bath to maintain a low temperature.
-
Sulfation: Chlorosulfonic acid is added dropwise to the cooled 1-propanol with vigorous stirring, ensuring the temperature is maintained below a critical threshold to prevent side reactions. The reaction is typically exothermic.
-
Neutralization: After the addition of the sulfating agent is complete, the reaction mixture is slowly added to a cooled solution of sodium carbonate or sodium hydroxide with continuous stirring to neutralize the newly formed propyl sulfuric acid.
-
Purification: The crude sodium propyl sulfate is then purified. This may involve steps such as extraction to remove unreacted alcohol and inorganic salts, followed by recrystallization from a suitable solvent like ethanol to obtain a high-purity product.
Mechanism of Action as an Anionic Surfactant
The efficacy of sodium propyl sulfate as a surfactant stems from its amphiphilic molecular structure. When dissolved in an aqueous solution, the sodium propyl sulfate molecules orient themselves at the air-water or oil-water interface. The hydrophobic propyl tails align away from the water, while the hydrophilic sulfate heads remain in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.
Micelle Formation and the Critical Micelle Concentration (CMC)
As the concentration of sodium propyl sulfate in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC) , the surfactant molecules begin to self-assemble in the bulk of the solution into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules.
The formation of micelles is a key aspect of the cleaning and emulsifying action of surfactants. The hydrophobic core of the micelles can encapsulate oils, grease, and other nonpolar substances, effectively removing them from surfaces and suspending them in the aqueous solution.
While a specific experimentally determined CMC for sodium propyl sulfate is not available in the surveyed literature, it is known that for a homologous series of sodium alkyl sulfates, the CMC decreases as the length of the alkyl chain increases.[7] For example, sodium octyl sulfate (C8) has a CMC of 0.13 M, while sodium dodecyl sulfate (C12) has a much lower CMC of 0.0083 M.[5] Given its short C3 alkyl chain, sodium propyl sulfate would be expected to have a significantly higher CMC than these longer-chain counterparts.
Experimental Characterization of Surfactant Properties
To evaluate the performance and characteristics of sodium propyl sulfate as a surfactant, several key experimental techniques are employed.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. At the CMC, there is an abrupt change in the slope of the plot of the measured property versus concentration.
This is one of the most common methods for CMC determination.
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the surface.
-
Protocol:
-
Prepare a series of aqueous solutions of sodium propyl sulfate with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the plot.
-
This method is suitable for ionic surfactants like sodium propyl sulfate.
-
Principle: The molar conductivity of an ionic surfactant solution decreases as the concentration increases. At the CMC, there is a distinct break in the plot of molar conductivity versus the square root of the concentration, as the formation of micelles reduces the mobility of the surfactant ions.
-
Protocol:
-
Prepare a series of aqueous solutions of sodium propyl sulfate of different concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the molar conductivity against the square root of the concentration.
-
The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs.
-
Applications
Sodium propyl sulfate's properties as an anionic surfactant lend it to a range of applications, primarily in cleaning and personal care products.[1]
-
Cleaning Agents: Its ability to lower surface tension and form micelles makes it effective in lifting and suspending dirt and oils.
-
Personal Care Products: It can be found in formulations such as shampoos and body washes, where it contributes to foaming and cleansing.[1]
-
Research: In a laboratory setting, it can be used as a model short-chain anionic surfactant for studying the principles of surface activity and micellization.
Toxicological Profile
The toxicological profile of sodium propyl sulfate is generally considered within the context of the broader category of alkyl sulfates.
-
Acute Oral Toxicity: The acute oral toxicity of alkyl sulfates in rats generally ranges from 1.4 to 7.8 g/kg, with toxicity decreasing as the alkyl chain length increases.[8][9] The primary effect of acute oral exposure is irritation to the gastrointestinal tract due to their surfactant nature.[8][9]
-
Skin and Eye Irritation: Alkyl sulfates are known to be irritating to the skin and eyes.[8][9] The irritation potential is dependent on the concentration and the length of the alkyl chain, with shorter-chain alkyl sulfates generally being more irritating.[8][9] Studies on commercially available alkyl ether sulfates have shown that they all produce skin irritation, with the level of irritation increasing with concentration.[1]
-
Genotoxicity and Carcinogenicity: Available data for alkyl sulfates have not shown evidence of genotoxicity or carcinogenicity.[8]
It is important to handle sodium propyl sulfate with appropriate personal protective equipment, including gloves and eye protection, to avoid direct contact and potential irritation.
Conclusion
Sodium propyl sulfate is a classic example of a short-chain anionic surfactant, demonstrating the fundamental principles of surface tension reduction and micelle formation. While specific quantitative data for this particular compound, such as its precise CMC and surface tension values, are not as widely reported as for its longer-chain homologues, its behavior can be largely understood within the well-established framework of alkyl sulfate surfactants. Its utility in various formulations underscores the importance of understanding the structure-property relationships that govern the performance of these versatile molecules. Further research to quantify the specific physicochemical and toxicological parameters of sodium propyl sulfate would be beneficial for its more specialized applications.
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U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1000-56-2| Chemical Name : Sodium propylsulfate,electronic grade. Retrieved from [Link]
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BuyersGuideChem. (n.d.). Sodium propyl sulfate | 1000-56-2. Retrieved from [Link]
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MySkinRecipes. (n.d.). Sodium propyl sulphate. Retrieved from [Link]
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Wikipedia. (2023, December 27). Critical micelle concentration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Retrieved from [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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Pemberton, M. A., & Rhodes, C. (1988). Skin irritancy of commercially available alkyl ether sulphate surfactants: is there a difference between those with alkyl chains consisting of even or odd numbers of carbon atoms? Toxicology Letters, 44(1-2), 85–90. [Link]
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Fiume, M. M., et al. (2010). Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics. International Journal of Toxicology, 29(3 Suppl), 115S–132S. [Link]
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Ataman Kimya. (n.d.). SODIUM C12-18 ALKYL SULFATE. Retrieved from [Link]
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Roy, A., et al. (2019). Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). Organic Process Research & Development, 23(9), 1937-1943. [Link]
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Zhang, Z., et al. (2022). Effect of Sodium Alkyl Sulfate Chain Length on Foam Stability: A Molecular Dynamics Study. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 650, 129571. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Intermediate: Sodium 1-Propanesulfonate in Detail. Retrieved from [Link]
- Eureka | Patsnap. (n.d.). Method for preparing 1,3-propane sultone.
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Wang, S., et al. (2021). Physical properties of short chain aqueous organosulfate aerosol. Environmental Science: Atmospheres, 1(3), 164-174. [Link]
-
U.S. National Library of Medicine. (n.d.). Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates. Retrieved from [Link]
Visualizations
Caption: Mechanism of action of sodium propyl sulfate as an anionic surfactant.
Caption: General synthesis pathway for sodium propyl sulfate.
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"shelf life and storage of sodium propyl sulfate"
An In-depth Technical Guide to the Shelf Life and Storage of Sodium Propyl Sulfate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical parameters governing the shelf life and storage of sodium propyl sulfate. Synthesizing chemical principles with practical, field-proven insights, this document is intended for researchers, scientists, and drug development professionals. It delves into the chemical stability of sodium propyl sulfate, its degradation pathways, recommended storage and handling protocols, and the analytical methodologies required for robust stability testing. The guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a thorough understanding of how to maintain the integrity and purity of this important compound.
Introduction to Sodium Propyl Sulfate: Properties and Applications
Sodium propyl sulfate, with the chemical formula C₃H₇NaO₄S, is an anionic surfactant belonging to the alkyl sulfate family.[1] Its amphiphilic nature, characterized by a propyl hydrocarbon tail and a polar sulfate headgroup, makes it effective in reducing surface tension. This property is leveraged in various applications, including as a detergent, emulsifier, and wetting agent in pharmaceutical and cosmetic formulations.[2][3] In the context of drug development, its role as an excipient can be critical for the solubilization and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[3] Understanding its stability is paramount to ensuring the quality, safety, and efficacy of the final product.
Chemical Stability and Degradation Pathways
The stability of sodium propyl sulfate is influenced by several environmental factors, primarily temperature, humidity, and pH. The primary degradation pathway of concern is hydrolysis.
Hydrolysis: The Primary Degradation Pathway
Alkyl sulfates, including sodium propyl sulfate, are susceptible to hydrolysis, which involves the cleavage of the sulfate ester bond. This reaction can be catalyzed by acids.[4][5] The hydrolysis of alkyl sulfates typically proceeds via an S-O bond cleavage.[6]
The rate of hydrolysis is significantly influenced by pH. In acidic conditions, the proton-catalyzed hydrolysis is more pronounced.[5] For similar compounds like sodium dodecyl sulfate (SDS), hydrolysis in neutral solutions is slow but can be autocatalytic due to the formation of hydrogen sulfate ions, which lower the pH of the solution over time.[5][6]
The degradation reaction can be summarized as follows:
CH₃(CH₂)₂OSO₃⁻Na⁺ + H₂O → CH₃(CH₂)₂OH + Na⁺ + HSO₄⁻ (Sodium Propyl Sulfate) + (Water) → (Propanol) + (Sodium Ion) + (Bisulfate Ion)
The formation of propanol and the change in pH due to bisulfate ion formation can impact the quality and performance of a formulation.
Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.
Caption: Fig. 1: Acid-Catalyzed Hydrolysis of Sodium Propyl Sulfate.
Influence of Temperature and Humidity
Temperature plays a crucial role in the kinetics of hydrolysis, with higher temperatures accelerating the degradation rate.[4] Sodium propyl sulfate is also described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This absorbed water can then participate in the hydrolysis reaction, making humidity control a critical aspect of storage.
The physical stability of related compounds like sodium sulfate is also highly dependent on temperature and relative humidity (RH), with different hydrated forms being stable under different conditions.[9][10][11] While sodium propyl sulfate is not an inorganic salt in the same way, the principle of moisture uptake influencing stability holds true.
Recommended Storage and Handling
To ensure the long-term stability and shelf life of sodium propyl sulfate, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
The following table summarizes the recommended storage conditions based on material safety data sheets and general chemical storage principles.
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (typically 15-25°C).[12] | To minimize the rate of chemical degradation, particularly hydrolysis. |
| Humidity | Store in a dry place.[8][13][14] | Sodium propyl sulfate is hygroscopic; moisture can accelerate hydrolysis.[7] |
| Container | Tightly closed containers.[7][8][13][14] | To prevent moisture ingress and contamination. |
| Atmosphere | For highly sensitive applications, consider storage under an inert gas.[8] | To displace oxygen and moisture, further protecting the compound. |
| Light | Store protected from light (though not explicitly stated as a primary concern, it is good practice for all chemicals). | To prevent any potential photochemical degradation. |
| Ventilation | Store in a well-ventilated place.[7][15] | General safety precaution for chemical storage. |
Incompatible Materials
To prevent hazardous reactions and degradation, sodium propyl sulfate should be stored away from the following:
-
Strong Acids and Bases: Can catalyze hydrolysis or cause other reactions.[15][16]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[16]
It is also important to consider the compatibility of sodium propyl sulfate with other excipients in a formulation, as interactions can affect stability.[2][3]
Analytical Methods for Stability Testing
A robust stability testing program is crucial for determining the shelf life of sodium propyl sulfate and its formulations. The cornerstone of such a program is a validated stability-indicating analytical method.
Principles of Stability-Indicating Methods
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient or, in this case, the excipient of interest, due to degradation.[17] Crucially, it must also be able to separate, detect, and quantify any degradation products formed.[17] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17]
Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method
The following is a generalized protocol for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for sodium propyl sulfate, based on established practices for similar compounds.[18][19]
Objective: To develop an RP-HPLC method capable of separating and quantifying sodium propyl sulfate from its potential degradation products.
1. Instrument and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be in a stable range for the column) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by performing a UV scan of sodium propyl sulfate.
- Column Temperature: Controlled, for example, at 25°C, to ensure reproducibility.
2. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of sodium propyl sulfate of known concentration in a suitable solvent (e.g., mobile phase).
- Sample Solution: Prepare the sample to be tested at a similar concentration.
3. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed.[17] This involves subjecting a solution of sodium propyl sulfate to various stress conditions to generate degradation products.
4. Method Validation: Once the chromatographic conditions are optimized to separate the parent peak from all degradation peaks, the method must be validated according to ICH guidelines. Validation parameters include:[17]
- Specificity
- Linearity
- Range
- Accuracy
- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness
Below is a workflow diagram for the development and validation of a stability-indicating HPLC method.
Caption: Fig. 2: Workflow for Stability-Indicating Method Development.
Conclusion
The shelf life and stability of sodium propyl sulfate are intrinsically linked to its chemical properties and its interaction with the environment. Hydrolysis, accelerated by acidic conditions, high temperatures, and the presence of moisture, is the primary degradation pathway. Therefore, maintaining the integrity of sodium propyl sulfate requires stringent control over storage conditions, including temperature, humidity, and segregation from incompatible materials. A comprehensive stability testing program, underpinned by a validated stability-indicating analytical method, is essential for establishing a reliable shelf life and ensuring the quality and safety of products containing this versatile excipient. By understanding the scientific principles outlined in this guide, researchers and drug development professionals can effectively manage and preserve the quality of sodium propyl sulfate.
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Sodium Propyl Sulfate: A Technical Safety and Handling Guide for Researchers
Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. A comprehensive, officially sanctioned Safety Data Sheet (SDS) for Sodium Propyl Sulfate is not publicly available. The safety and toxicological information herein is synthesized from data on the broader class of short-chain alkyl sulfates and specific analogues. This guide employs a read-across methodology to infer the likely hazard profile. All handling and experimental protocols should be conducted with this in mind, and a thorough risk assessment should be performed by the end-user.
Executive Summary: Navigating the Data Gap
Sodium propyl sulfate (CAS No. 1000-56-2) is a short-chain anionic surfactant with potential applications in research and formulation development. While it belongs to the well-studied class of alkyl sulfates, specific toxicological and safety data for this C3 analogue are sparse. This guide provides a robust framework for its safe handling and use by leveraging a read-across approach from structurally similar compounds, primarily sodium ethyl sulfate (C2) and the general toxicological profile of C8-C18 alkyl sulfates as assessed by regulatory bodies like the U.S. Environmental Protection Agency (EPA). The core directive of this whitepaper is to establish a self-validating system of safety protocols grounded in chemical family principles, enabling researchers to proceed with informed caution.
Chemical and Physical Identity
A foundational aspect of safe laboratory practice is the unambiguous identification of the substance in use. Sodium propyl sulfate is the sodium salt of the propyl ester of sulfuric acid.
| Property | Value | Source(s) |
| CAS Number | 1000-56-2 | [1][2][3] |
| Molecular Formula | C₃H₇NaO₄S | [1][4] |
| Molecular Weight | 162.14 g/mol | [3][4] |
| Synonyms | Sodium propyl sulphate, Sulfuric acid, monopropyl ester, sodium salt | [3] |
| Physical Form | Assumed to be a powder or crystals at room temperature | Inferred |
| Storage | Room temperature, dry, under inert atmosphere is recommended | [4][5] |
Synthesis and Applications
Probable Synthesis Pathway
The synthesis of sodium propyl sulfate likely follows the established method for producing other sodium alkyl sulfates. This typically involves the sulfation of the corresponding alcohol, in this case, 1-propanol, followed by neutralization.
A common industrial method involves reacting the alcohol with a sulfating agent like sulfur trioxide or chlorosulfonic acid. The resulting propyl sulfuric acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the final salt.[6]
Caption: Probable synthesis route for Sodium Propyl Sulfate.
Known and Potential Applications
As a short-chain anionic surfactant, sodium propyl sulfate functions to reduce surface tension.[4] Its applications are primarily in cleaning products and personal care formulations where it acts as a detergent and foaming agent.[4] In a research context, it can be used in studies of surfactant properties, emulsion formation, and as a component in formulation development for pharmaceuticals and other specialty chemicals.
Hazard Assessment: A Read-Across Approach
Due to the absence of a specific SDS, a read-across methodology is the most scientifically sound approach to hazard assessment. This involves using data from structurally related chemicals to predict the properties of the target chemical. The reliability of this approach is high for a homologous series like alkyl sulfates.
Caption: Read-across logic for Sodium Propyl Sulfate hazard assessment.
Acute Toxicity
The U.S. EPA's assessment of C8-C18 alkyl sulfates indicates acute oral toxicity (LD50 in rats) ranges from 1.4 to 7.8 g/kg, with toxicity generally decreasing as the alkyl chain length increases.[2] Data for the shorter-chain analogue, sodium ethyl sulfate (C2), classifies it as "Acute Toxicity 4 (Oral)," which corresponds to an LD50 range of 300-2000 mg/kg.[7]
Skin and Eye Irritation
The entire class of alkyl sulfates is known to be irritating to the skin and eyes.[2] The degree of irritation can be dependent on concentration.[8] Sodium ethyl sulfate (C2) is classified as causing serious eye irritation.[7]
Chronic Toxicity, Carcinogenicity, and Mutagenicity
Comprehensive assessments of the alkyl sulfate class have found no evidence of genotoxicity or carcinogenicity.[2][3][9] Systemic toxicity is considered low, with the liver being a potential target organ in prolonged, high-dose oral studies for some longer-chain analogues.[3][10] These effects are not anticipated under normal laboratory handling conditions.
Ecotoxicity
For alkyl sulfates, aquatic toxicity is a key consideration and is related to the alkyl chain length; toxicity generally increases as the carbon chain increases.[11] Data on short-chain alkyl sulfates suggests they are moderately toxic to aquatic life.
Safe Handling and Experimental Protocols
Adherence to a strict protocol is essential for mitigating the risks identified in the hazard assessment.
Core Handling Protocol
This protocol must be followed for all procedures involving sodium propyl sulfate.
-
Designated Area: Conduct all work with sodium propyl sulfate in a designated area, such as a chemical fume hood, especially when handling the powder form to avoid inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
-
-
Weighing and Dispensing:
-
Handle as a powder in a manner that minimizes dust generation. Use a fume hood or ventilated balance enclosure.
-
Use dedicated spatulas and weigh boats.
-
Clean any spills of powder immediately with a damp cloth or paper towel to avoid creating dust.
-
-
Solution Preparation:
-
Add the solid sodium propyl sulfate slowly to the solvent (e.g., water) while stirring to avoid splashing.
-
Be aware that dissolution may be exothermic.
-
-
Storage:
-
Waste Disposal:
-
Collect all waste material (solid and solutions) in a clearly labeled hazardous waste container.
-
Dispose of waste through your institution's environmental health and safety office. Do not pour down the drain.
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[12] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Conclusion: A Framework for Responsible Research
References
-
MySkinRecipes. (n.d.). Sodium propyl sulphate. Retrieved from [Link]
-
ChemBK. (2024, April 10). sodium propyl sulphate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Retrieved from [Link]
-
PubChem. (n.d.). Sodium ethyl sulfate. Retrieved from [Link]
- A.S. Davidsohn and B. Milwidsky. (1987). Synthetic Detergents. Longman Scientific & Technical.
-
ResearchGate. (n.d.). Effect of alkyl chain length on ecotoxicity of C11CO2⁻ and C9CO2⁻ on Daphnia magna after 48 h of exposure. Retrieved from [Link]
-
Environment and Climate Change Canada & Health Canada. (n.d.). Screening Assessment Alkyl Sulfates and α-Olefin Sulfonate Group. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Sodium propyl sulfate | 1000-56-2. Retrieved from [Link]
- Google Patents. (n.d.). CN85102990B - Synthesis of high-purity sodium alkyl sulfate.
- Wibbertmann, A., et al. (2011).
-
GHS Safety Data Sheet. (n.d.). Sodium Sulfate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 24). Introduction to ChemView. Retrieved from [Link]
- Pemberton, M. A., & Rhodes, C. (1988). Skin irritancy of commercially available alkyl ether sulphate surfactants: is there a difference between those with alkyl chains consisting of even or odd numbers of carbon atoms?. Toxicology letters, 44(1-2), 85–90.
-
European Chemicals Agency. (n.d.). Search for chemicals. Retrieved from [Link]
-
LookChem. (n.d.). SODIUM N-BUTYL SULPHATE 1000-67-5 wiki. Retrieved from [Link]
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- 2. epa.gov [epa.gov]
- 3. Screening Assessment Alkyl Sulfates and α-Olefin Sulfonate Group Chemical Abstracts Service Registry Numbers 139-96-8, 151-21-3, 2235-54-3 and 68439-57-6 - Canada.ca [canada.ca]
- 4. nextsds.com [nextsds.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Butyl sulfate sodium salt | C4H10NaO4S | CID 126960225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium ethyl sulfate | C2H5NaO4S | CID 23680278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Skin irritancy of commercially available alkyl ether sulphate surfactants: is there a difference between those with alkyl chains consisting of even or odd numbers of carbon atoms? - PubMed [pubmed.ncbi.nlm.nih.gov]
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"thermal stability of sodium propyl sulfate"
An In-depth Technical Guide to the Thermal Stability of Sodium Propyl Sulfate
Abstract
This technical guide offers a comprehensive examination of the thermal stability of sodium propyl sulfate, a compound of interest to researchers, scientists, and professionals in drug development. In the absence of direct, publicly available thermogravimetric data for sodium propyl sulfate, this document synthesizes information from structurally analogous short-chain alkyl sulfates and related sulfonate compounds to provide a robust predictive framework for its thermal behavior. We delve into the anticipated decomposition profile, propose potential degradation pathways, and present detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The methodologies are designed to be self-validating, ensuring scientific rigor. This guide aims to equip researchers with the necessary knowledge to safely handle and formulate sodium propyl sulfate, underscoring the criticality of empirical thermal analysis in pharmaceutical development.
Introduction
Chemical Identity and Applications of Sodium Propyl Sulfate
Sodium propyl sulfate (C₃H₇NaO₄S) is the sodium salt of propyl sulfuric acid. As a member of the alkyl sulfate family, it is an anionic surfactant. While its longer-chain counterparts, such as sodium dodecyl sulfate (SDS), are extensively used as detergents, emulsifiers, and solubilizing agents in various industries including pharmaceuticals, the applications of shorter-chain variants like sodium propyl sulfate are less documented but hold potential in specialized applications where different hydrophilic-lipophilic balances are required.[1][2] In the context of drug development, understanding the physicochemical properties of such molecules is paramount, as they can serve as excipients, counter-ions for drug salts, or intermediates in synthesis.[3]
The Critical Role of Thermal Stability in Drug Development
The thermal stability of any chemical entity is a critical parameter in the pharmaceutical industry. It dictates the conditions for manufacturing, processing, and storage of active pharmaceutical ingredients (APIs) and excipients. An unexpected thermal decomposition can lead to loss of product efficacy, the generation of potentially toxic byproducts, and compromised patient safety. For drug development professionals, a thorough understanding of a compound's thermal landscape is essential for formulation design, risk assessment, and ensuring compliance with regulatory standards.
Predicted Thermal Behavior of Sodium Propyl Sulfate
Extrapolating from Structurally Related Compounds
The thermal stability of sodium propyl sulfate can be inferred by analyzing data from its lower and higher alkyl sulfate homologues. For instance, sodium ethyl sulfate, a shorter-chain analogue, is reported to decompose at temperatures above 160°C.[4][5] On the other hand, longer-chain alkyl sulfates like the extensively studied sodium dodecyl sulfate (SDS) begin to decompose around 200°C.[6] Generally, for straight-chain alkyl sulfates, thermal stability may increase with chain length up to a certain point, after which intermolecular forces play a more significant role.
It is also informative to consider sodium alkanesulfonates, which are structurally similar. Sodium 1-propanesulfonate has a decomposition temperature of approximately 250°C.[7] While the C-S bond in sulfonates is generally more stable than the C-O bond in sulfate esters, this provides a useful point of comparison.
Anticipated Decomposition Onset and Profile
Based on the available data for related compounds, it is reasonable to predict that the thermal decomposition of sodium propyl sulfate will commence in the range of 180°C to 220°C. The decomposition is likely to be a multi-stage process, as is common for such organic salts. The initial weight loss may be attributed to the release of volatile hydrocarbons, followed by the more complex breakdown of the sulfate group at higher temperatures.
Potential Decomposition Pathways
The thermal decomposition of sodium propyl sulfate is hypothesized to initiate with the cleavage of the C-O or O-S bonds. A plausible pathway involves the formation of 1-propanol and sodium bisulfate, or propene and sodium bisulfate through an elimination reaction. The sodium bisulfate intermediate would then undergo further decomposition at higher temperatures to yield sodium sulfate, sulfur dioxide, and water. The organic fragments would likely undergo further oxidation and fragmentation.
Key Analytical Techniques for Thermal Stability Assessment
A comprehensive evaluation of a compound's thermal stability involves a suite of analytical techniques that provide complementary information.
Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] A TGA thermogram provides precise information about the onset temperature of decomposition, the number of decomposition steps, and the mass of non-volatile residue.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy. For sodium propyl sulfate, DSC can reveal its melting point and whether decomposition occurs concurrently with melting.
Evolved Gas Analysis (EGA)
To identify the gaseous products released during decomposition, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[10] This provides valuable insights into the decomposition mechanism.
Experimental Protocols for Thermal Analysis
The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of sodium propyl sulfate.
Detailed Step-by-Step TGA Protocol
Objective: To determine the onset temperature of decomposition and the mass loss profile of sodium propyl sulfate.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of finely powdered sodium propyl sulfate into a clean, tared TGA pan (platinum or ceramic).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.[11]
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (Tonset) using the tangent method on the TGA curve. Note the temperatures at 5% and 10% mass loss and the percentage of final residue at 600°C.
Detailed Step-by-Step DSC Protocol
Objective: To determine the melting point and enthalpy of fusion, and to observe any thermal events associated with decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of sodium propyl sulfate into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 300°C (or a temperature beyond the decomposition onset observed in TGA) at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Identify endothermic and exothermic peaks. Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.
Data Interpretation and Reporting
Analysis of TGA and DSC Data
The TGA thermogram will indicate the temperature at which sodium propyl sulfate begins to lose mass, which is a direct measure of its thermal stability under the given conditions. Multiple steps in the mass loss curve would suggest a complex decomposition process. The DSC thermogram will show a sharp endothermic peak if the substance has a distinct melting point. If decomposition occurs at or near the melting point, the peak may be broadened or accompanied by an exothermic event.
Tabulated Summary of Thermal Data for Related Compounds
| Compound Name | Chemical Formula | Decomposition Temperature (°C) | Source(s) |
| Sodium Ethyl Sulfate | C₂H₅NaO₄S | >160 | [4][5] |
| Sodium 1-Propanesulfonate | C₃H₇NaO₃S | ~250 | [7] |
| Sodium 1-Butanesulfonate | C₄H₉NaO₃S | >300 | [7] |
| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | ~200 | [6] |
Conclusion
While direct experimental data on the thermal stability of sodium propyl sulfate is not currently available in the public domain, a comprehensive understanding of its likely behavior can be extrapolated from structurally similar compounds. This guide provides a predictive framework and detailed experimental protocols to enable researchers and drug development professionals to perform a thorough thermal analysis. The proposed TGA and DSC methodologies offer a robust starting point for empirically determining the thermal stability profile of sodium propyl sulfate, a critical step in ensuring its safe and effective application in pharmaceutical and other scientific endeavors.
Visualizations
Caption: Proposed thermal decomposition pathways.
References
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
-
Ataman Kimya. (n.d.). SODIUM ETHYLSULFATE. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, April 11). Sodium Ethyl Sulfate. Retrieved from [Link]
- Hu, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(21), 6512.
- Barbosa-Moreno, G., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92.
- Khamooshi, M., et al. (2019). Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. Molecules, 24(8), 1569.
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
-
Ayalytical Instruments. (n.d.). ASTM D6468 Thermal Stability Test Method. Retrieved from [Link]
- ASTM International. (2015). Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids. (ASTM D6743-11(2015)).
- ASTM International. (2015). Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids. (ASTM D6743-11(2015)).
-
Nanbei Instrument. (2022, June 27). ASTM D6743 Thermal Stability Test Instrument for Organic Heat Transfer Fluids. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017, January 15). Sodium Ethyl Sulfate. Retrieved from [Link]
-
IPC. (n.d.). Thermal Stability. Retrieved from [Link]
-
Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Stages of thermal decomposition of sodium oxo-salts of sulphur. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA (-) and DTGA (-) results of sodium alginate and sodium alginate-based electrolytes containing different quantities of LiClO 4 (a) and acetic acid (b). Retrieved from [Link]
-
PSE Community. (2022, June 12). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. Retrieved from [Link]
-
YouTube. (2018, September 13). Sodium chlorate decomposition & fire!. Retrieved from [Link]
- MDPI. (2022). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology.
- National Center for Biotechnology Information. (2022). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. Scientific Reports, 12, 19999.
-
SciSpace. (2022). Kinetics, mechanism, and application of sodium persulfate activated by sodium hydroxide for removing 1,2-dichloroethane from groundwater. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Versatile Roles of Propyl-Containing Sodium Sulfate Derivatives in Organic Synthesis
Introduction: Navigating the Nuances of Propyl-Sulfur Reagents
In the landscape of modern organic synthesis, precision in reagent selection is paramount. The term "sodium propyl sulfate" can refer to a simple alkyl sulfate surfactant. However, the broader family of propyl-containing organosulfur sodium salts encompasses reagents with highly specific and valuable applications that are often more central to complex synthetic strategies. This guide moves beyond a singular focus, instead providing a detailed exploration of the distinct and powerful roles of structurally related compounds: N-Propyl-sulfamide sodium salt and sodium n-propyl thiosulfate , alongside the foundational role of simple alkyl sulfates as surfactants. For the research scientist and drug development professional, understanding the unique contributions of each of these reagents is key to unlocking novel synthetic pathways and optimizing reaction conditions.
This document provides field-proven insights and detailed protocols for the application of these versatile reagents, grounding each recommendation in established chemical principles and authoritative literature.
Section 1: N-Propyl-sulfamide Sodium Salt – A Critical Intermediate in Pharmaceutical Synthesis
N-Propyl-sulfamide sodium salt has emerged as a crucial building block in medicinal chemistry, valued for its role as a strategic precursor in the synthesis of complex pharmaceutical agents.[1][2] Its utility is prominently highlighted in its application as a key intermediate for Macitentan, a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[1][3]
Expertise & Causality: Why N-Propyl-sulfamide Sodium Salt is Effective
The power of N-Propyl-sulfamide sodium salt lies in the strategic combination of its structural features. The sulfamide functional group is a valuable scaffold in drug design, often serving as a bioisostere for less stable or less effective groups like sulfonamides or ureas, thereby fine-tuning a molecule's physicochemical properties and biological activity.[1]
The sodium salt form confers a significant practical advantage: enhanced solubility in aqueous and polar protic solvents.[1][3] This property is critical for facilitating its use in a variety of reaction conditions, particularly in nucleophilic substitution reactions where it acts as a potent nucleophile to construct complex molecular architectures. By employing the pre-formed sodium salt, chemists can often avoid the need for strong, non-nucleophilic bases to deprotonate the parent sulfamide, simplifying reaction setup and improving reproducibility.
Illustrative Synthetic Workflow
The following diagram illustrates the role of N-Propyl-sulfamide sodium salt as a key precursor in a multi-step synthesis, leading to a complex molecular target.
Caption: Role of N-Propyl-sulfamide sodium salt in synthesis.
Protocol 1: General Procedure for Nucleophilic Substitution using N-Propyl-sulfamide Sodium Salt
This protocol describes a general method for the coupling of N-Propyl-sulfamide sodium salt with an activated heterocyclic electrophile, a common step in pharmaceutical synthesis.
Materials:
-
N-Propyl-sulfamide sodium salt (1.0 eq)
-
Activated heterocyclic halide (e.g., 2-chloropyrimidine derivative) (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add N-Propyl-sulfamide sodium salt.
-
Solvent Addition: Add the anhydrous polar aprotic solvent under a positive pressure of inert gas. Stir the mixture to achieve a clear solution or a fine suspension. The enhanced solubility of the sodium salt is advantageous here.[1]
-
Reagent Addition: Add the activated heterocyclic halide to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by TLC or LC-MS monitoring. Reactions are typically run for 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired coupled product.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials via LC-MS. The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and HRMS.
Section 2: Synthesis of Sodium n-Propyl Thiosulfate via Phase-Transfer Catalysis
The synthesis of S-alkyl thiosulfates, also known as Bunte salts, is a cornerstone reaction in sulfur chemistry. The preparation of sodium n-propyl thiosulfate from n-propyl bromide and sodium thiosulfate presents a classic challenge in organic synthesis: reacting a water-soluble inorganic salt with a water-insoluble organic halide. Phase-transfer catalysis (PTC) provides an elegant and efficient solution to this problem.[4]
Expertise & Causality: Overcoming Immiscibility with PTC
The core problem is the phase boundary between the aqueous solution of sodium thiosulfate and the organic phase (liquid n-propyl bromide). Without a catalyst, the reaction is impractically slow as the reactants can only interact at the phase interface.
A phase-transfer catalyst, such as polyethylene glycol 400 (PEG-400), functions by transporting the reactive anion (thiosulfate, S₂O₃²⁻) from the aqueous phase into the organic phase.[4] The catalyst, which has both hydrophilic (polyether chain) and lipophilic characteristics, can complex with the sodium cation, pulling the associated thiosulfate anion along with it into the organic phase where it can readily react with n-propyl bromide. This dramatically increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction.[5][6]
Reaction Workflow: Phase-Transfer Catalysis
The following diagram illustrates the catalytic cycle for the synthesis of sodium n-propyl thiosulfate.
Sources
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- 5. US4806584A - Phase transfer compounds as accelerators of soap/sulfur vulcanization - Google Patents [patents.google.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application and Protocol Guide for the Analytical Determination of Sodium Propyl Sulfate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate and reliable detection and quantification of sodium propyl sulfate in various sample matrices, with a primary focus on pharmaceutical applications. We delve into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control, stability testing, and impurity profiling. The methodologies detailed herein are grounded in established principles of analytical chemistry and are supported by authoritative references.
Introduction: The Analytical Imperative for Sodium Propyl Sulfate
Sodium propyl sulfate, a short-chain alkyl sulfate, finds application in various chemical and pharmaceutical processes. Its detection and quantification are critical for several reasons. In the pharmaceutical industry, it may be present as a process-related impurity or a degradation product. Given the potential for alkyl sulfates to be genotoxic impurities, highly sensitive and specific analytical methods are paramount to ensure the safety and efficacy of drug substances and products.[1] This guide provides a suite of validated analytical techniques to address these challenges, ensuring compliance with regulatory expectations.
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. Herein, we present three complementary methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Ion-Pair Chromatography: A robust and widely accessible method for the quantification of the intact sodium propyl sulfate molecule.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, offering exceptional sensitivity and selectivity.
-
Ion Chromatography (IC) with Suppressed Conductivity Detection: A reliable method for the indirect quantification of sodium propyl sulfate by measuring its sulfate counter-ion.
Method Selection: A Rationale-Driven Approach
The selection of an appropriate analytical technique is a critical first step. The following diagram illustrates a decision-making workflow to guide the analyst.
Caption: General workflow for Solid-Phase Extraction (SPE).
-
Rationale for Sorbent Selection: For an anionic compound like propyl sulfate, a mixed-mode anion exchange (MAX) or a reversed-phase (e.g., C18) sorbent can be employed. The choice depends on the nature of the matrix interferences.
Analytical Methodologies and Protocols
Method 1: HPLC-UV with Ion-Pair Chromatography
Principle: Ion-pair chromatography is a form of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. [2]This reagent contains a hydrophobic part and an ionic head group. It pairs with the oppositely charged analyte, forming a neutral, hydrophobic complex that can be retained and separated on a non-polar stationary phase. [2][3]For the anionic propyl sulfate, a cationic ion-pairing reagent such as tetrabutylammonium (TBA) is suitable. [4] Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide, pH adjusted to 6.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as propyl sulfate lacks a strong chromophore, detection at low UV is necessary)
-
Injection Volume: 20 µL
-
Method Validation (as per ICH Q2(R1)): [5][6]
| Parameter | Typical Acceptance Criteria | Expected Performance |
|---|---|---|
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999 |
| Linearity | R² > 0.995 | 1 - 100 µg/mL |
| LOD | S/N ratio of 3:1 | ~0.3 µg/mL |
| LOQ | S/N ratio of 10:1 | ~1 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | Within acceptance criteria |
| Precision (RSD) | Repeatability < 2.0%, Intermediate Precision < 3.0% | Within acceptance criteria |
Method 2: LC-MS/MS for Trace-Level Quantification
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. [7]The analyte is first separated from other components in the sample and then ionized. The precursor ion (the ionized analyte) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels.
Protocol:
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
Precursor Ion (Q1): m/z 153.0 (M-H)⁻
-
Product Ions (Q3): m/z 97.0 (HSO₄⁻) and m/z 80.0 (SO₃⁻)
-
Collision Energy: Optimized for the specific instrument (typically 10-20 eV)
-
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Method Validation (as per ICH Q2(R1)): [5][6]
| Parameter | Typical Acceptance Criteria | Expected Performance |
|---|---|---|
| Specificity | No interfering peaks in the MRM chromatogram. | High specificity due to MRM |
| Linearity | R² > 0.998 | 0.5 - 100 ng/mL |
| LOD | S/N ratio of 3:1 | ~0.15 ng/mL |
| LOQ | S/N ratio of 10:1 | ~0.5 ng/mL |
| Accuracy | 95.0% - 105.0% recovery | Within acceptance criteria |
| Precision (RSD) | Repeatability < 5.0%, Intermediate Precision < 10.0% | Within acceptance criteria |
Method 3: Ion Chromatography for Sulfate Analysis
Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. [8]The sample is introduced into a stream of eluent (mobile phase), which passes through a separator column containing the ion-exchange resin. The separated ions are then detected by a conductivity detector. To enhance sensitivity, a suppressor is used to reduce the background conductivity of the eluent. [9]This method quantifies the sulfate ion, providing an indirect measure of the sodium propyl sulfate concentration.
Protocol:
-
Instrumentation:
-
Ion chromatograph with a pump, injection valve, separator column, suppressor, and conductivity detector.
-
-
Chromatographic Conditions:
-
Separator Column: Anion-exchange column (e.g., Dionex IonPac™ AS14A)
-
Eluent: 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate
-
Flow Rate: 1.2 mL/min
-
Suppressor: Anion self-regenerating suppressor
-
Detection: Suppressed conductivity
-
Injection Volume: 25 µL
-
Method Validation (as per ICH Q2(R1)): [5][6]
| Parameter | Typical Acceptance Criteria | Expected Performance |
|---|---|---|
| Specificity | Resolution of sulfate peak from other anions. | Baseline resolution |
| Linearity | R² > 0.995 | 0.5 - 50 mg/L (as sulfate) |
| LOD | S/N ratio of 3:1 | ~0.02 mg/L |
| LOQ | S/N ratio of 10:1 | ~0.06 mg/L |
| Accuracy | 97.0% - 103.0% recovery | Within acceptance criteria |
| Precision (RSD) | Repeatability < 2.0%, Intermediate Precision < 3.0% | Within acceptance criteria |
Method Validation and System Suitability
All analytical methods must be validated to ensure they are suitable for their intended purpose. [10]The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1). [5][6] System Suitability: Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing factor: Should be ≤ 2.0
-
Theoretical plates: Should be > 2000
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for peak area and retention time.
Conclusion
The analytical methods detailed in this guide provide a comprehensive toolkit for the detection and quantification of sodium propyl sulfate. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of reliable and accurate data, which is crucial for regulatory compliance and ensuring product quality and safety.
References
-
FILAB. (n.d.). Sulphate analysis by IC. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Tabatabai, M. A., & Frankenberger, W. T., Jr. (1992). Quick ion chromatographic determination of sulfate alone in soil extracts and natural waters. Communications in Soil Science and Plant Analysis, 23(17-20), 2007-2016.
- Elder, D. P., & Teasdale, A. (2019). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 175, 112769.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Shibusawa, Y. (2018).
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
- Wang, J., & Li, S. (2014). Determination of Seven Sodium Alkyl Sulphates in Environmental Water by Ion-pair Chromatography with Suppressed Conductivity Detection.
- Agilent Technologies. (2010). Ion Analysis with Agilent Capillary Electrophoresis Systems.
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures.
- Dąbrowska, H., & Dąbrowski, Ł. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry, 26(11), 1065-1073.
- American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 3-27.
- Valentová, K., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(8), 1969.
- Van De Steene, I., & Lambert, W. (2010). Validation and application of an LC–MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(2), 705-715.
- Roy, C., Chakrabarty, J., & Modi, P. B. (2012). Validated Stability-indicating Reverse-phase Ultra-performance Liquid Chromatography Method for Simultaneous Determination of Sodium Methylparaben, Sodium Propylparaben and Ketorolac Tromethamine in Topical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 74(6), 547–553.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
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- 1. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Sodium Propyl Sulfate in Micellar Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Micellar catalysis has emerged as a pivotal green chemistry technique, utilizing aqueous surfactant solutions to facilitate organic reactions, often with enhanced rates and selectivities.[1][2] This guide delves into the application of sodium propyl sulfate as a surfactant in micellar catalysis. While its longer-chain homolog, sodium dodecyl sulfate (SDS), is extensively studied, sodium propyl sulfate presents unique properties due to its shorter alkyl chain, influencing its aggregation behavior and catalytic efficiency. These notes provide a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed protocols for employing sodium propyl sulfate in micellar-driven organic synthesis. We will explore its role in creating nanoscale reaction environments that can profoundly influence reaction kinetics and pathways.
Introduction to Micellar Catalysis: A Nanoreactor Approach
At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical or rod-like aggregates known as micelles.[3][4] These structures possess a hydrophobic core, composed of the surfactant's alkyl tails, and a hydrophilic shell of polar head groups, which interfaces with the bulk aqueous phase. This unique micro-heterogeneous environment allows micelles to act as "nanoreactors," capable of solubilizing nonpolar reactants in their core, thereby increasing their effective concentration and facilitating reactions that are otherwise sluggish in a purely aqueous medium.[5][6]
The catalytic effect of micelles stems from several factors:
-
Concentration Effect: The sequestration of reactants into the small volume of the micellar core leads to a significant increase in their local concentrations, accelerating reaction rates.[5]
-
Medium Effect: The hydrophobic interior of the micelle provides a nonpolar microenvironment, which can stabilize transition states and alter reaction pathways.
-
Electrostatic Interactions: For ionic surfactants like sodium propyl sulfate, the charged micellar surface can attract or repel reactants and transition states, influencing reaction kinetics.[7][8]
Anionic surfactants, such as sodium alkyl sulfates, are known to be effective in various catalytic applications.[9] For instance, they have been shown to influence C-H functionalization of indoles when used with chiral Pd catalysts.[9]
Sodium Propyl Sulfate: Properties and Micellar Characteristics
Sodium propyl sulfate (C₃H₇NaO₄S) is an anionic surfactant with a molecular weight of 162.14 g/mol .[10][11] Its structure consists of a short, three-carbon propyl tail and a polar sulfate head group.
Critical Micelle Concentration (CMC)
The CMC is a crucial parameter for any surfactant used in micellar catalysis.[4] It is the concentration at which micelle formation begins. The CMC is influenced by the length of the alkyl chain; shorter chains generally lead to higher CMCs. For comparison, the well-studied sodium dodecyl sulfate (SDS, C12) has a CMC of approximately 8.2 mM in pure water at 25°C.[12] Due to its shorter propyl chain, sodium propyl sulfate is expected to have a significantly higher CMC. This implies that a higher concentration of sodium propyl sulfate will be required to initiate micelle formation and, consequently, micellar catalysis.
The CMC of a surfactant can be determined experimentally by monitoring a physical property of the surfactant solution as a function of concentration. Abrupt changes in properties like surface tension, conductivity, or fluorescence indicate the onset of micelle formation.[12][13]
Micelle Structure and Aggregation Number
The micelles formed by sodium propyl sulfate are anticipated to be smaller and have a lower aggregation number (the number of surfactant molecules per micelle) compared to those of SDS. The shorter propyl chains will result in a less compact and more dynamic hydrophobic core. This can influence the solubilization capacity for reactants and the stability of the micelles. The size and shape of micelles can be characterized using techniques like Small-Angle X-ray Scattering (SAXS).[14][15]
Mechanistic Considerations in Sodium Propyl Sulfate Micellar Catalysis
The mechanism of catalysis in sodium propyl sulfate micelles will be governed by the interplay of hydrophobic and electrostatic interactions. As an anionic surfactant, the negatively charged surface of the micelles will play a significant role.
Electrostatic Effects
The sulfate head groups create a negatively charged Stern layer at the micelle-water interface. This can lead to:
-
Inhibition of reactions involving anionic nucleophiles: The negatively charged surface will repel anionic reactants, potentially slowing down reactions that occur at the micellar surface.[7][16] For example, the alkaline hydrolysis of esters is often inhibited by anionic micelles due to the repulsion of the hydroxide ion.[7]
-
Catalysis of reactions involving cationic species: Conversely, the micellar surface can attract and concentrate cationic reactants, accelerating reactions.
Hydrophobic Effects
The hydrophobic core of the sodium propyl sulfate micelles will serve to solubilize nonpolar organic substrates. This is particularly advantageous for reactions that are limited by the poor solubility of reactants in water.[5] By bringing reactants into close proximity within the micelle, the reaction rate can be significantly enhanced.
Visualizing the Micellar Catalytic Environment
Caption: Partitioning of reactants in a sodium propyl sulfate micelle.
Application Note: Ester Hydrolysis in the Presence of Sodium Propyl Sulfate
Ester hydrolysis is a classic reaction to study the effects of micelles on reaction rates.[17][18][19] The hydrolysis can be acid-catalyzed or base-catalyzed.
Alkaline Hydrolysis of an Ester
Principle: The alkaline hydrolysis of an ester, such as p-nitrophenyl acetate, is a reaction between the ester and a hydroxide ion.[20] In the presence of an anionic surfactant like sodium propyl sulfate, the negatively charged micellar surface is expected to repel the hydroxide ions, leading to an inhibition of the reaction rate compared to the reaction in pure water.[7] This inhibitory effect can provide insights into the electrostatic interactions at the micelle-water interface.
Protocol: Kinetic Study of Alkaline Ester Hydrolysis
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of sodium propyl sulfate in deionized water.
-
Prepare a 10 mM stock solution of p-nitrophenyl acetate in a minimal amount of a suitable organic solvent (e.g., acetonitrile) and dilute with deionized water.
-
Prepare a 0.1 M stock solution of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
In a series of cuvettes, prepare reaction mixtures containing varying concentrations of sodium propyl sulfate (ranging from below to well above the expected CMC).
-
Add a fixed concentration of p-nitrophenyl acetate to each cuvette.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C) in a spectrophotometer.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a small, fixed volume of the NaOH stock solution to each cuvette.
-
Immediately begin monitoring the absorbance of the solution at 400 nm, which corresponds to the formation of the p-nitrophenolate ion.
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of sodium propyl sulfate.
-
Determine the initial rate of reaction from the slope of the linear portion of the plot.
-
Plot the observed rate constant (k_obs) as a function of the sodium propyl sulfate concentration. A decrease in the rate constant above the CMC will confirm the inhibitory effect of the anionic micelles.
-
Protocol: Synthesis of Benzimidazoles using Sodium Propyl Sulfate
Micellar catalysis has been successfully employed for the synthesis of various heterocyclic compounds.[2] Sodium dodecyl sulfate has been shown to be an effective catalyst for the synthesis of 1,2-disubstituted benzimidazoles in water.[21] A similar approach can be adapted for sodium propyl sulfate.
Principle: This protocol describes the condensation of an o-phenylenediamine with an aldehyde in an aqueous solution of sodium propyl sulfate. The surfactant facilitates the reaction by solubilizing the organic reactants and providing a microenvironment conducive to the cyclization and subsequent oxidation to form the benzimidazole product.
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium propyl sulfate
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Mixture Preparation:
-
In a round-bottom flask, dissolve sodium propyl sulfate (e.g., 10 mol%) in deionized water to a concentration above its CMC.
-
Add o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) to the surfactant solution.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[22][24]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized benzimidazole using standard analytical techniques (e.g., NMR, IR, and mass spectrometry).
-
Data Summary Table
| Surfactant | Alkyl Chain Length | Expected CMC Range | Micelle Characteristics | Potential Catalytic Effect on Anionic Reactions |
| Sodium Propyl Sulfate | C3 | High | Small, dynamic micelles | Inhibitory |
| Sodium Dodecyl Sulfate | C12 | ~8.2 mM[12] | Larger, more stable micelles | Inhibitory[7] |
Troubleshooting and Considerations
-
CMC Determination: It is crucial to experimentally determine the CMC of the specific batch of sodium propyl sulfate under the reaction conditions (temperature, ionic strength) as impurities can affect this value.
-
Solubility: While sodium propyl sulfate will enhance the solubility of nonpolar reactants, highly hydrophobic substrates may require co-solvents or higher surfactant concentrations.
-
Product Inhibition: In some cases, the reaction product may be incorporated into the micelles, potentially altering their structure and catalytic activity.
-
Salt Effects: The presence of salts in the reaction mixture can significantly lower the CMC and affect the size and shape of the micelles, thereby influencing the reaction rate.[13][25]
Conclusion
Sodium propyl sulfate, while less common than its longer-chain counterparts, offers a unique platform for exploring the fundamentals of micellar catalysis. Its higher CMC and the formation of smaller, more dynamic micelles can provide new insights into the structure-activity relationships of surfactant-based catalytic systems. The protocols outlined in this guide serve as a starting point for researchers to investigate the potential of sodium propyl sulfate in facilitating a range of organic transformations in aqueous media, contributing to the development of more sustainable and efficient chemical processes.
References
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- Is Micellar Catalysis Green Chemistry? - PMC - NIH. [Online].
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- Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference - ACS GCI Pharmaceutical Roundtable. [Online].
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- Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC - NIH. [Online].
- Recent advances in catalysis in micellar media - Green Chemistry (RSC Publishing). [Online].
- Ester hydrolysis. [Online].
- Synthesis of high-purity sodium alkyl sulfate - Google Patents. [Online].
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- Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02664D - The Royal Society of Chemistry. [Online].
- The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Online].
- Microstructural Changes in SDS Micelles Induced by Hydrotropic Salt - ACS Publications. [Online].
- SAXS Characterization of SDS Micelle Structure — Application Note - DANNALAB. [Online].
- Sodium dodecyl sulfate - Wikipedia. [Online].
- Sodium Sulfate in Chemical Labs: Applications as a Drying Agent - Elchemy. [Online].
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - ACS Publications. [Online].
- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. [Online].
- hydrolysis of esters - Chemguide. [Online].
- Sodium sulfate: Significance and symbolism. [Online].
- The Hydrolysis of Esters - Chemistry LibreTexts. [Online].
- The critical micelle concentration (cmc) of SDS as a function of the... - ResearchGate. [Online].
- Kinetic studies on sodium dodecyl sulfate micelle inhibited reactions of triphenylmethyl carbocations with cyanide ion | Request PDF - ResearchGate. [Online].
- Synthesis of Propyl-Sulfonic Acid-Functionalized Nanoparticles as Catalysts for Cellobiose Hydrolysis - Scirp.org.. [Online].
- Surfactant Assemblies as Nanoreactors for Organic Transformations - Lipshutz Research Group. [Online].
- Sodium Sulfate - Common Organic Chemistry. [Online].
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Online].
- Sodium propyl sulfate | 1000-56-2 - BuyersGuideChem. [Online].
- Growth of Sodium Dodecyl Sulfate Micelles with Detergent Concentration - CSUN. [Online].
- Fate and effects of the surfactant sodium dodecyl sulfate - PubMed. [Online].
- Simulations of Micellization of Sodium Hexyl Sulfate - PubMed. [Online].
- Sodium propyl sulfate - Aliphatic Hydrocarbon - Crysdot LLC.. [Online].
- Catalytic role of sodium dodecyl sulfate: Selective synthesis of 1, 2-disubstituted benzimidazoles in water | Request PDF - ResearchGate. [Online].
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Application Notes: Protein Separation by Polyacrylamide Gel Electrophoresis
Abstract
This comprehensive guide provides a detailed protocol for the separation of proteins by mass using polyacrylamide gel electrophoresis. A common query arises regarding the use of various detergents for this purpose, including shorter-chain alkyl sulfates like sodium propyl sulfate. This document first addresses the critical role of the detergent's alkyl chain length in achieving effective protein denaturation and separation, explaining why Sodium Dodecyl Sulfate (SDS) is the industry standard. It then provides a robust, field-proven protocol for performing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) based on the Laemmli discontinuous buffer system, complete with detailed methodologies for gel preparation, sample denaturation, electrophoresis, and visualization with Coomassie Brilliant Blue staining.
The Critical Role of Detergent Alkyl Chain Length in Protein Denaturation
The foundational principle of separating proteins by molecular weight via gel electrophoresis is the complete disruption of their secondary and tertiary structures and the application of a uniform negative charge. This ensures that the protein's migration through the gel matrix is solely a function of its size. The anionic detergent used is paramount to this process.
While various sodium alkyl sulfates exist, their effectiveness is directly proportional to the length of their hydrophobic alkyl chain. The query regarding sodium propyl sulfate (a three-carbon chain) highlights a crucial concept: a surfactant's ability to denature a protein is dependent on its hydrophobic tail effectively interacting with and wrapping around the protein's polypeptide backbone.[1]
Research comparing sodium alkyl sulfates with varying chain lengths has demonstrated that Sodium Dodecyl Sulfate (SDS) , with its 12-carbon (C12) tail, provides the optimal balance for robust protein denaturation and binding, leading to the best separation in standard gel electrophoresis.[2][3] Shorter chains, such as sodium octyl sulfate (C8), are significantly less effective and result in protein-detergent complexes that are not ideal for electrophoretic separation.[2][3] Surfactants with even shorter tails, like sodium propyl sulfate (C3), lack the necessary hydrophobicity to sufficiently disrupt protein structure and bind at the consistent ratio of approximately 1.4 grams of SDS per gram of protein required for reliable mass-based separation.[1][4]
Therefore, the standard and validated protocol exclusively employs SDS. This guide will focus on the correct and universally accepted methodology: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) .
Core Principles of the Laemmli SDS-PAGE System
Developed by Ulrich K. Laemmli in 1970, this technique remains the gold standard for protein electrophoresis.[5][6] It is a discontinuous system, meaning it utilizes different buffer compositions and pH levels in the gel and the running buffer to achieve high resolution.[7][8]
The system consists of two distinct gel layers:
-
Stacking Gel: A lower concentration acrylamide gel (typically ~4-5%) at a lower pH (6.8). Its large pore size allows proteins to migrate freely. When the electric current is applied, a voltage gradient forms between the highly mobile chloride ions (from the gel buffer) and the slower-moving glycinate ions (from the running buffer). This gradient sweeps the SDS-coated proteins together, concentrating them into a very thin, sharp band at the interface of the stacking and resolving gels.[7][9]
-
Resolving Gel (or Separating Gel): A higher concentration acrylamide gel (typically 8-15%) at a higher pH (8.8). Once the stacked proteins enter this layer, the pH change causes the glycine ions to become more negatively charged and accelerate past the proteins. The smaller pore size of the resolving gel then begins to sieve the proteins based on their size. Larger proteins are impeded and move slowly, while smaller proteins navigate the matrix more easily and migrate faster.[4][10]
This combination of stacking and sieving results in the separation of proteins into a series of distinct bands, each corresponding to a different molecular weight.[4]
Experimental Protocols
Reagent and Buffer Preparation
Proper preparation of all solutions is critical for reproducible results. Use high-purity water (e.g., Milli-Q or equivalent) and electrophoresis-grade reagents.
| Solution/Buffer | Composition for 1 Liter | Storage |
| 30% Acrylamide/Bis Solution (29:1) | 290 g Acrylamide, 10 g N,N'-Methylenebisacrylamide. Caution: Acrylamide is a neurotoxin. Wear gloves and a mask. | 4°C, protected from light |
| 1.5 M Tris-HCl, pH 8.8 | 181.5 g Tris base. Adjust pH to 8.8 with HCl. | Room Temperature |
| 1.0 M Tris-HCl, pH 6.8 | 121.1 g Tris base. Adjust pH to 6.8 with HCl. | Room Temperature |
| 10% (w/v) SDS | 100 g Sodium Dodecyl Sulfate (SDS). | Room Temperature |
| 10% (w/v) Ammonium Persulfate (APS) | 1 g APS in 10 mL water. Prepare fresh daily. | 4°C (for the day) |
| TEMED | N,N,N',N'-Tetramethylethylenediamine (undiluted). | 4°C, protected from light |
| 10X Tris-Glycine-SDS Running Buffer | 30.3 g Tris base, 144 g Glycine, 10 g SDS. Do not adjust pH. | Room Temperature |
| 4X Laemmli Sample Buffer | 2.5 mL 1M Tris-HCl pH 6.8, 8 mL 10% SDS, 4 mL Glycerol, 0.8 mL β-mercaptoethanol, 4 mg Bromophenol Blue. Add water to 20 mL. | -20°C |
| Coomassie Staining Solution | 1 g Coomassie Brilliant Blue R-250, 500 mL Methanol, 100 mL Glacial Acetic Acid, 400 mL Water.[11] | Room Temperature |
| Coomassie Destaining Solution | 400 mL Methanol, 100 mL Glacial Acetic Acid, 500 mL Water.[11] | Room Temperature |
Protocol 1: Casting the Polyacrylamide Gel
This protocol is for a standard 1.5 mm mini-gel. Volumes should be adjusted for different systems.
-
Assemble Gel Cassette: Thoroughly clean glass plates and spacers with ethanol. Assemble the casting apparatus according to the manufacturer's instructions, ensuring there are no leaks.
-
Prepare Resolving Gel: In a small beaker or tube, mix the components for the resolving gel (see table below for volumes). Add the TEMED last, swirl gently, and immediately pour the solution into the gel cassette, leaving space for the stacking gel (about 2-3 cm from the top).
-
Overlay: Immediately and gently overlay the acrylamide solution with a thin layer of water or isopropanol. This prevents oxygen from inhibiting polymerization and ensures a flat interface.
-
Polymerize: Allow the resolving gel to polymerize for 30-45 minutes at room temperature. A sharp, clear line between the gel and the overlay will be visible.
-
Prepare Stacking Gel: Pour off the overlay and rinse the top of the gel with deionized water. Dry thoroughly. Prepare the stacking gel solution (see table below).
-
Cast Stacking Gel: Add TEMED to the stacking gel solution, mix, and pour it over the polymerized resolving gel. Immediately insert the comb, ensuring no air bubbles are trapped under the teeth.
-
Final Polymerization: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for use or can be stored wrapped in a wet paper towel in a sealed bag at 4°C for up to one week.
| Component | 12% Resolving Gel (10 mL) | 5% Stacking Gel (5 mL) |
| 30% Acrylamide/Bis | 4.0 mL | 0.83 mL |
| 1.5 M Tris (pH 8.8) | 2.5 mL | - |
| 1.0 M Tris (pH 6.8) | - | 0.63 mL |
| 10% SDS | 100 µL | 50 µL |
| Deionized Water | 3.3 mL | 3.4 mL |
| 10% APS | 100 µL | 50 µL |
| TEMED | 10 µL | 10 µL |
Protocol 2: Sample Preparation and Electrophoresis
Caption: Workflow for sample preparation and execution of SDS-PAGE.
-
Prepare Sample: Mix your protein sample with 4X Laemmli Sample Buffer to a final concentration of 1X. For a 15 µL final volume, mix ~11 µL of sample with 4 µL of 4X buffer.
-
Denature: Heat the sample mixture at 95-100°C for 5 minutes to facilitate denaturation and reduction.
-
Assemble Apparatus: Place the polymerized gel into the electrophoresis tank. Fill the inner and outer chambers with 1X Tris-Glycine-SDS Running Buffer.
-
Load Samples: Carefully load the denatured protein samples and a molecular weight marker (protein ladder) into the wells.
-
Run the Gel: Connect the apparatus to a power supply (negative electrode to the top/cathode, positive to the bottom/anode). Apply a constant voltage (e.g., 120-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[12]
Protocol 3: Coomassie Blue Staining and Destaining
Caption: Step-by-step process for visualizing protein bands using Coomassie staining.
-
Disassemble Cassette: Once electrophoresis is complete, turn off the power supply and carefully disassemble the gel cassette.
-
Wash (Optional but Recommended): Gently place the gel in a clean container with deionized water and rinse for 5-10 minutes to remove residual SDS, which can improve background clarity.[13]
-
Stain: Remove the water and add enough Coomassie Staining Solution to fully submerge the gel. Incubate with gentle agitation on a shaker for at least 1 hour. For very thick gels or low protein amounts, staining can proceed overnight.
-
Destain: Pour off the staining solution (it can be reused). Add Destaining Solution and incubate with gentle agitation. Replace the destain solution every 30-60 minutes until the background is clear and the protein bands are sharp and distinct.
-
Storage: The destained gel can be imaged immediately or stored in deionized water at 4°C.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The inclusion of a pre-stained molecular weight marker in one lane of the gel serves as a critical internal control. Correct migration and clear separation of the bands in the marker lane confirm that:
-
The gel was cast correctly with the appropriate acrylamide concentration gradient.
-
The buffer systems (gel, sample, and running) were prepared correctly.
-
The electrophoresis conditions (voltage, time) were appropriate.
Anomalies in the sample lanes, such as smiling, streaking, or distorted bands, can then be confidently attributed to issues with the sample itself (e.g., high salt concentration, incomplete denaturation, or overloading) rather than a systemic failure of the electrophoresis process.
References
- Bhuyan, A. K. (2010). On the mechanism of SDS-induced protein denaturation. Biophysical Chemistry, 151(3), 116-129.
- Castellanos, M. M., et al. (2011). Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis. Langmuir, 27(8), 4783-4791.
-
Creative BioMart. (n.d.). Principle and Protocol of Coomassie Brilliant Blue. Retrieved from [Link]
-
Castellanos, M. M., et al. (2011). Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis. PubMed. Retrieved from [Link]
- He, F. (2011). Coomassie Blue Staining. Bio-protocol, 1(11), e78.
-
Frederick National Laboratory for Cancer Research. (n.d.). Staining of Gels with Coomassie Blue R-250. SOP 22175. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Coomassie Brilliant Blue. Retrieved from [Link]
-
G-Biosciences. (n.d.). Coomassie Brilliant Blue R-250 Stain Protocol. Retrieved from [Link]
-
MBL International. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]
-
Azure Biosystems. (2022). How SDS-PAGE Separates Proteins. Retrieved from [Link]
-
Khan Academy. (n.d.). Protein Electrophoresis and SDS-PAGE. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Mechanism of SDS-PAGE in Protein Separation. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Protein Electrophoresis Methods. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Mini-PROTEAN® TGX™ Gels. Retrieved from [Link]
-
King, J. (n.d.). Ulrich Laemmli's Development of SDS Polyacrylamide Gel Electrophoresis. Retrieved from [Link]
- He, F. (2011). Laemmli SDS PAGE. Bio-protocol, 1(11), e80.
-
Springer Nature Experiments. (n.d.). SDS-Polyacrylamide Gel Electrophoresis of Peptides. Retrieved from [Link]
- Laemmli, U. K. (1970). Cleavage of structural proteins during the assembly of the head of bacteriophage T4.
-
Science and Education Publishing. (n.d.). Laemmli, U. K. (1970). Cleavage of structural proteins during the assembly of the head of bacteriophage T4. Nature 227, 680-685. Retrieved from [Link]
Sources
- 1. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 2. Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive study on critical micellar concentrations of SDS in acetonitrile-water solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nepjol.info [nepjol.info]
- 7. Sodium dodecyl sulphate-protein complexes. Changes in size or shape below the critical micelle concentration, as monitored by high-performance agarose gel chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. natureblink.com [natureblink.com]
- 12. Structural analysis of protein denaturation with alkyl perfluorinated sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating Biochemical Frontiers: The Application of Sodium Propyl Sulfate in Research and Development
Introduction: A New Player in the Surfactant Toolkit
In the landscape of biochemical research, sodium alkyl sulfates have long been indispensable tools for the manipulation and analysis of proteins and cellular structures. The most prominent member of this class, Sodium Dodecyl Sulfate (SDS), is a cornerstone of techniques such as polyacrylamide gel electrophoresis (SDS-PAGE) and cell lysis. However, the exploration of shorter-chain alkyl sulfates, such as sodium propyl sulfate, presents an opportunity to refine and expand upon these established methodologies. While direct, extensive literature on the specific applications of sodium propyl sulfate is emerging, its properties as an anionic surfactant allow for informed extrapolation and adaptation of existing protocols. This guide provides a detailed exploration of the potential applications of sodium propyl sulfate in biochemistry, offering both theoretical grounding and practical protocols for researchers, scientists, and drug development professionals.
The fundamental difference between sodium propyl sulfate and its longer-chain counterparts lies in its shorter three-carbon alkyl chain. This structural variation is predicted to influence its physicochemical properties, including its critical micelle concentration (CMC), and its interactions with proteins and lipid membranes. Understanding these differences is key to harnessing the potential of sodium propyl sulfate for novel or optimized biochemical applications.
I. Fundamental Properties and Comparative Analysis
The utility of any surfactant in a biochemical context is dictated by its molecular structure. Sodium propyl sulfate, as an amphiphilic molecule, possesses a hydrophilic sulfate head and a short, hydrophobic propyl tail. This structure governs its behavior in aqueous solutions and its interaction with biological macromolecules.
The Influence of Alkyl Chain Length
The length of the alkyl chain is a critical determinant of a surfactant's properties.[1] Generally, as the alkyl chain length decreases:
-
Critical Micelle Concentration (CMC) Increases: A higher concentration of the surfactant is required to form micelles. The CMC for sodium dodecyl sulfate (C12) is approximately 8.2 mM, while for sodium octyl sulfate (C8) it is around 130 mM.[2] The CMC of sodium propyl sulfate (C3) is expected to be significantly higher, meaning it will be less prone to forming micelles at typical working concentrations.
-
Hydrophobicity Decreases: The shorter alkyl chain leads to a less hydrophobic molecule. This can result in weaker interactions with the hydrophobic cores of proteins and lipid bilayers compared to longer-chain surfactants.
-
Denaturing Potency May Be Altered: While still capable of disrupting non-covalent interactions, the reduced hydrophobicity might lead to a less aggressive denaturation of proteins compared to SDS. This could be advantageous in scenarios where partial or reversible denaturation is desired.
| Property | Sodium Dodecyl Sulfate (SDS) (C12) | Sodium Propyl Sulfate (C3) (Predicted) |
| Alkyl Chain Length | 12 carbons | 3 carbons |
| Critical Micelle Concentration (CMC) | ~8.2 mM[3] | Significantly higher than SDS |
| Hydrophobicity | High | Low to Moderate |
| Denaturing Strength | Strong[4] | Milder than SDS (Hypothesized) |
II. Core Applications and Experimental Protocols
The following sections detail potential applications of sodium propyl sulfate in key biochemical techniques. The protocols provided are adapted from established methods using SDS and include considerations for the unique properties of a shorter-chain surfactant.
Application 1: Protein Denaturation and Solubilization
Anionic surfactants are potent protein denaturants, disrupting the non-covalent interactions that maintain a protein's secondary and tertiary structures.[5] Sodium propyl sulfate can be employed for this purpose, with the hypothesis that its action may be more nuanced than that of SDS.
Causality in Denaturation: The denaturation process is driven by the surfactant's hydrophobic tail partitioning into the protein's hydrophobic core, while the charged head group disrupts electrostatic interactions.[6] The shorter, less hydrophobic tail of sodium propyl sulfate may lead to a different kinetic and thermodynamic profile of denaturation.
Protocol 1: Controlled Denaturation of a Purified Protein
This protocol outlines a method to assess the denaturing effect of sodium propyl sulfate on a target protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
10% (w/v) Sodium Propyl Sulfate stock solution
-
Spectrofluorometer or Circular Dichroism (CD) Spectropolarimeter
Procedure:
-
Prepare a series of protein solutions containing increasing concentrations of sodium propyl sulfate (e.g., 0.01% to 2% w/v).
-
Incubate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 30 minutes).
-
Measure the intrinsic tryptophan fluorescence of the protein or its far-UV CD spectrum.
-
Plot the change in fluorescence emission maximum or CD signal against the concentration of sodium propyl sulfate.
-
Self-Validation: The resulting titration curve will reveal the concentration range over which denaturation occurs, allowing for a comparison of its denaturing strength relative to SDS under identical conditions.
Diagram 1: Hypothetical Protein Denaturation Workflow
Caption: Workflow for assessing protein denaturation by sodium propyl sulfate.
Application 2: Electrophoretic Separation of Proteins
SDS-PAGE is a ubiquitous technique for separating proteins based on their molecular weight.[7] The core principle relies on the ability of SDS to denature proteins and impart a uniform negative charge, making migration through the polyacrylamide gel matrix solely dependent on size.[8] Substituting sodium propyl sulfate for SDS in this application could offer interesting possibilities.
Rationale for Use in Electrophoresis: While sodium propyl sulfate will also denature proteins and provide a negative charge, the shorter alkyl chain may lead to differences in the protein-surfactant complex formation.[9] This could potentially alter the electrophoretic mobility and separation resolution, particularly for certain classes of proteins.
Protocol 2: Modified Polyacrylamide Gel Electrophoresis (SPS-PAGE)
This protocol adapts the standard Laemmli SDS-PAGE method for use with sodium propyl sulfate.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers for stacking and resolving gels
-
10% (w/v) Sodium Propyl Sulfate
-
Ammonium persulfate (APS) and TEMED
-
SPS-PAGE sample buffer (containing sodium propyl sulfate, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)
-
SPS-PAGE running buffer (containing Tris, glycine, and sodium propyl sulfate)
Procedure:
-
Gel Casting: Prepare and cast the resolving and stacking gels as per standard protocols, substituting sodium propyl sulfate for SDS in all gel components.
-
Sample Preparation: Mix protein samples with an equal volume of 2X SPS-PAGE sample buffer. Heat at 95°C for 5 minutes.
-
Electrophoresis: Assemble the gel apparatus, fill the inner and outer chambers with SPS-PAGE running buffer. Load the prepared samples into the wells.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Analysis: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Self-Validation: Compare the separation pattern and resolution of protein standards run on the SPS-PAGE gel to a standard SDS-PAGE gel. This will directly demonstrate the effect of the shorter-chain surfactant on protein migration.
Diagram 2: Logic of Surfactant Action in Electrophoresis
Caption: Role of anionic surfactants in preparing proteins for electrophoresis.
Application 3: Cell Lysis for Biomolecule Extraction
Detergent-based cell lysis is a common method for releasing intracellular contents for downstream analysis. Anionic detergents like SDS are effective at disrupting cell membranes.[7] Sodium propyl sulfate can be used in lysis buffers, potentially offering a milder alternative to SDS that may better preserve the activity of certain enzymes or protein complexes.
Mechanism of Lysis: Anionic surfactants intercalate into the lipid bilayer of the cell membrane, disrupting its structure and leading to the release of cellular contents.[10] The efficiency of this process is dependent on the surfactant's concentration and its interaction with membrane lipids and proteins.
Protocol 3: Detergent-Based Lysis of Cultured Cells
This protocol provides a general framework for using sodium propyl sulfate in a cell lysis buffer.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer Stock: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
10% (w/v) Sodium Propyl Sulfate solution
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell monolayer with ice-cold PBS.
-
Suspension Cells: Pellet cells by centrifugation, wash with ice-cold PBS, and re-pellet.
-
-
Lysis Buffer Preparation: Prepare a complete lysis buffer by adding sodium propyl sulfate to the lysis buffer stock to a final concentration of 0.1% - 1.0% (w/v). The optimal concentration should be determined empirically. Add protease and phosphatase inhibitors immediately before use.
-
Cell Lysis: Add the complete lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble cellular proteins.
-
Self-Validation: Assess lysis efficiency by microscopy before and after lysis. Quantify the protein content of the supernatant using a standard protein assay (e.g., BCA assay). Compare the yield and activity of a target protein from lysates prepared with sodium propyl sulfate versus a standard SDS-based lysis buffer.
III. Potential Advantages and Future Directions
The exploration of sodium propyl sulfate in biochemical applications, while in its early stages, presents several potential advantages:
-
Milder Denaturation: The reduced hydrophobicity may allow for the solubilization of proteins with better retention of their native structure or activity compared to SDS.
-
Improved Resolution in Electrophoresis: For certain proteins, the different charge-to-mass ratio of the protein-surfactant complex could lead to improved separation in electrophoretic applications.[9]
-
Enhanced Compatibility with Downstream Applications: A potentially weaker binding to proteins might make sodium propyl sulfate easier to remove, which could be beneficial for applications like mass spectrometry.
Future research should focus on systematically characterizing the interaction of sodium propyl sulfate with a wide range of proteins and cellular systems. Direct comparative studies with SDS and other surfactants will be crucial in defining the specific contexts where sodium propyl sulfate offers a distinct advantage.
IV. Conclusion
Sodium propyl sulfate represents an intriguing, though currently under-explored, tool for the biochemistry researcher. By understanding the fundamental principles of surfactant chemistry and the influence of alkyl chain length, scientists can adapt existing protocols to investigate the unique properties of this shorter-chain anionic surfactant. The application notes and protocols provided herein serve as a foundational guide for pioneering the use of sodium propyl sulfate in protein denaturation, electrophoresis, and cell lysis, potentially unlocking new avenues for biochemical analysis and discovery.
V. References
-
Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis. (2011). PubMed. [Link]
-
Structural Analysis of Protein Complexes with Sodium Alkyl Sulfates by Small-Angle Scattering and Polyacrylamide Gel Electrophoresis. (2010). Langmuir. [Link]
-
Chemical Methods for Lysing Biological Samples. (n.d.). OPS Diagnostics. [Link]
-
SODIUM ALKYL SULFATES. (n.d.). Ataman Kimya. [Link]
-
Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. (n.d.). EPA. [Link]
-
α-Sulfo alkyl ester surfactants: Impact of changing the alkyl chain length on the adsorption, mixing properties and response to electrolytes of the tetradecanoate. (2020). PubMed. [Link]
-
Influence of the alkyl chain length of surfactant on adsorption process: A case study. (n.d.). ResearchGate. [Link]
-
Alkyl Chain Length Impact on Chemical Properties. (2025). Patsnap Eureka. [Link]
-
Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. (2024). MDPI. [Link]
-
Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues. (2025). ResearchGate. [Link]
-
Ionic Character and Alkyl Chain Length of Surfactants Affect Titanium Dioxide Dispersion and Its UV-Blocking Efficacy. (2024). MDPI. [Link]
-
Chemical structures of the four alkyl sulfates: sodium octyl sulfate... (n.d.). ResearchGate. [Link]
-
The effects of alkyl sulfates on the analysis of phenolic compounds by microchip capillary electrophoresis with pulsed amperometric detection. (2007). Analyst. [Link]
-
Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates. (n.d.). [No Source Found].
-
Critical micelle concentration. (n.d.). Wikipedia. [Link]
-
A Review on Macroscale and Microscale Cell Lysis Methods. (n.d.). PMC. [Link]
-
Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. (n.d.). arXiv. [Link]
-
Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. (n.d.). PMC. [Link]
-
Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023). YouTube. [Link]
-
On the mechanism of SDS-induced protein denaturation. (2009). PubMed. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. [Link]
-
A simple method to evaluate the biochemical compatibility of oil/surfactant mixtures for experiments in microdroplets. (2025). ResearchGate. [Link]
-
Bioprocessing Methods to Prepare Biobased Surfactants for Pharmaceutical Products. (2011). [No Source Found].
-
A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. (n.d.). NIH. [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir. [Link]
-
What Is the Role of SDS in Protein Gel Electrophoresis? (2025). Patsnap Synapse. [Link]
-
Mechanism of SDS-PAGE in Protein Separation. (n.d.). Mtoz Biolabs. [Link]
-
The general idea for customizing surfactants possessing multiple charge heads. (n.d.). ResearchGate. [Link]
-
The critical micelle concentration (cmc) of SDS obtained from conductivity measurement in the absence... (n.d.). ResearchGate. [Link]
-
SDS PAGE II Protein Electrophoresis- Sodium Dodecyl Sulfate Polyacrylamide Gel... (2020). YouTube. [Link]
-
Effects of Different Denaturants on Properties and Performance of Soy Protein-Based Adhesive. (n.d.). MDPI. [Link]
-
SDS PAGE II Protein Electrophoresis- Sodium Dodecyl Sulfate Polyacrylamide Gel... (2020). YouTube. [Link]
-
Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. (n.d.). PMC. [Link]
-
Understanding Bio-Based Surfactants, Their Production Strategies, Techno-Economic Viability, and Future Prospects of Producing Them on Sugar-Rich Renewable Resources. (n.d.). MDPI. [Link]
-
Sodium sulfate: Significance and symbolism. (2025). [No Source Found].
-
Sodium Sulfate: Industrial Applications & Benefits. (n.d.). Istay Kimya. [Link]
-
Sodium Propylparaben – Uses, Benefits, Side Effects And Medicines. (n.d.). Zeelab Pharmacy. [Link]
-
Comprehensive Guide to Sodium Sulphate Pharma Grade: Applications and Optimal Processing. (2024). AS Engineers. [Link]
-
Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. (2024). MDPI. [Link]
Sources
- 1. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
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- 4. Effects of Different Denaturants on Properties and Performance of Soy Protein-Based Adhesive | MDPI [mdpi.com]
- 5. Mechanism of SDS-PAGE in Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. How does (sodium dodecyl sulfate) SDS denature a protein? | AAT Bioquest [aatbio.com]
- 7. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is the Role of SDS in Protein Gel Electrophoresis? [synapse.patsnap.com]
- 9. Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Laboratory Handling of Sodium Propyl Sulfate
Introduction: Understanding Sodium Propyl Sulfate
Sodium propyl sulfate (CAS No. 1000-56-2) is an anionic surfactant belonging to the alkyl sulfate family.[1][2] Its amphiphilic nature, characterized by a hydrophilic sulfate head and a hydrophobic propyl tail, allows it to reduce surface tension at interfaces, making it effective in various applications. While it is commonly found in cleaning products and personal care formulations as a foaming and cleansing agent, its utility extends to the research and development sector.[3] In the laboratory, sodium propyl sulfate can be employed in studies related to emulsion polymerization, protein denaturation, and as a component in specialized cleaning solutions.
These protocols provide a comprehensive guide for the safe handling, storage, and disposal of sodium propyl sulfate in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for sodium propyl sulfate, this document incorporates safety and handling data from the closely related and well-characterized homolog, sodium dodecyl sulfate (SDS), as a conservative proxy. Researchers must always supplement these guidelines with a thorough risk assessment for their specific experimental context.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of sodium propyl sulfate is essential for its proper handling and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₇NaO₄S | [1][3][4][5] |
| Molecular Weight | 162.14 g/mol | [2][3][5] |
| CAS Number | 1000-56-2 | [1][2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Assumed to be soluble in water. Insoluble in nonpolar organic solvents. | Inferred from related alkyl sulfates[6] |
| Stability | Stable under normal laboratory conditions. | [3] |
Hazard Identification and Safety Precautions
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.
-
Serious Eye Damage: Contact with eyes can cause serious irritation or damage.
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling sodium propyl sulfate:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling large quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a high risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust. If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter may be necessary.
Caption: Personal Protective Equipment (PPE) workflow.
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and maintain the integrity of the chemical.
General Handling
-
Ventilation: Always handle sodium propyl sulfate in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.
-
Hygienic Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Preparing Solutions: When dissolving the solid, add it slowly to the solvent (e.g., water) while stirring to prevent clumping and splashing. The dissolution of some sulfates can be exothermic; monitor the temperature of the solution.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Store away from strong oxidizing agents. While specific incompatibility data for sodium propyl sulfate is limited, it is prudent to avoid storage with strong acids and bases.
Experimental Protocols
The following are example protocols for common laboratory procedures involving sodium propyl sulfate.
Preparation of a 10% (w/v) Aqueous Solution
This protocol outlines the preparation of a 10% weight by volume aqueous solution of sodium propyl sulfate.
-
Preparation: Don all required PPE and perform the work in a chemical fume hood.
-
Weighing: Weigh 10.0 g of sodium propyl sulfate using a tared weigh boat.
-
Dissolution: In a 100 mL beaker, add approximately 80 mL of deionized water and a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stir plate and begin stirring. Slowly add the weighed sodium propyl sulfate to the vortex of the stirring water.
-
Completion: Continue stirring until the solid is completely dissolved.
-
Transfer and Dilution: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to the 100 mL mark with deionized water.
-
Labeling and Storage: Cap the flask and invert several times to ensure homogeneity. Transfer the solution to a properly labeled storage bottle.
Caption: Workflow for 10% solution preparation.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Small Spills (Solid): For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the material into a sealed container for proper disposal. Clean the spill area with soap and water.
-
Small Spills (Liquid): For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Waste Disposal
All waste containing sodium propyl sulfate must be handled and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid sodium propyl sulfate waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect aqueous solutions of sodium propyl sulfate in a labeled hazardous waste container. Do not dispose of down the drain unless specifically permitted by your institution's EHS guidelines for dilute, non-hazardous surfactant solutions.
Conclusion
The protocols outlined in this document provide a framework for the safe and effective handling of sodium propyl sulfate in a laboratory setting. By understanding its properties, recognizing potential hazards, utilizing appropriate personal protective equipment, and adhering to established procedures for handling, storage, and disposal, researchers can minimize risks and ensure a safe working environment. It is imperative that these guidelines are used in conjunction with a comprehensive, experiment-specific risk assessment and institutional safety policies.
References
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ChemBK. sodium propyl sulphate. [Link]
-
MySkinRecipes. Sodium propyl sulphate. [Link]
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PubChem. Sodium propyl sulphate. [Link]
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GSRS. SODIUM PROPYL SULFATE. [Link]
-
PubChem. Propyl sulfate. [Link]
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BuyersGuideChem. Sodium propyl sulfate | 1000-56-2. [Link]
-
Organic Syntheses. n-BUTYL SULFATE. [Link]
-
Crysdot LLC. Sodium propyl sulfate. [Link]
-
University of Washington. Standard Operating Procedures for Chemicals or Processes Sodium Dodecyl Sulfate, CAS # 151-21-3. [Link]
-
EPA. Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. [Link]
-
ECHA. Sodium dodecyl sulphate - Substance Information. [Link]
-
PubMed. [Incompatibility of sodium lauryl sulfate and sodium tetradecyl sulfate with various drugs in aqueous solution]. [Link]
-
EPA. Incompatible Chemicals Storage. [Link]
-
Interchim. Sodium Sulfate. [Link]
-
Wikipedia. Sodium sulfate. [Link]
-
PubChem. Sodium Sulfate. [Link]
Sources
Troubleshooting & Optimization
"problems with sodium propyl sulfate solubility"
Welcome to the technical support center for sodium propyl sulfate (SPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to the solubility of this anionic surfactant. Our goal is to provide not just solutions, but a deeper understanding of the physicochemical principles at play.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during experimental work.
Question 1: Why is my sodium propyl sulfate dissolving very slowly or incompletely in water at room temperature?
Answer:
Slow dissolution is a common kinetic issue with many surfactants, including sodium propyl sulfate. While thermodynamically soluble, the process can be kinetically hindered. This is often due to a combination of factors:
-
Particle Agglomeration: The fine powder can clump together when added to the solvent, reducing the effective surface area available for solvation. The outer layer of these clumps may hydrate and form a viscous barrier, preventing water from penetrating the core.
-
Energy Barrier: An initial activation energy is required to break the crystal lattice of the solid-state surfactant and allow individual molecules to be solvated by water. At room temperature, the available thermal energy may be insufficient to overcome this barrier quickly.[1]
-
Micelle Formation: As a surfactant, SPS molecules self-assemble into micelles above a certain concentration (the Critical Micelle Concentration or CMC). This process can influence the dissolution rate and overall solution properties.[2]
Recommended Protocol for Dissolution:
-
Pre-weigh: Accurately weigh the required amount of sodium propyl sulfate powder.
-
Solvent First: Add your desired volume of solvent (e.g., deionized water) to the receiving vessel.
-
Agitation: Begin stirring the solvent with a magnetic stir bar at a moderate speed to create a vortex.
-
Gradual Addition: Slowly sprinkle the SPS powder into the shoulder of the vortex. This prevents clumping and maximizes the initial dispersion of particles.[1]
-
Gentle Heating: If dissolution is still slow, gently warm the solution to 30-40°C. Increasing the temperature provides the necessary kinetic energy to speed up the dissolution process.[3] Most ionic solids see increased solubility with higher temperatures.[1]
-
Patience: Allow adequate time for complete dissolution, which can range from a few minutes to over an hour depending on the concentration and temperature.
Question 2: My solution has become a thick gel or is highly viscous after adding sodium propyl sulfate. How can I fix this?
Answer:
This is characteristic behavior for surfactants at concentrations significantly above the CMC. You are likely observing the formation of a liquid crystalline phase (e.g., a hexagonal or cubic phase) rather than a simple isotropic solution of micelles.[2] In these phases, micelles pack into ordered structures, entrapping solvent and dramatically increasing the viscosity.
Solutions:
-
Dilution (Recommended): The most effective solution is to prepare your solutions at a lower concentration. It is often easier to prepare a more concentrated stock (e.g., 2-5x the final desired concentration) that remains fluid, and then dilute it to the final working concentration.
-
Increased Temperature & Agitation: Heating the solution (e.g., to 40-50°C) while stirring vigorously can break down these ordered structures and return the solution to a less viscous, micellar state. Be cautious, as the solution may become viscous again upon cooling.
Below is a workflow to troubleshoot high-viscosity issues.
Caption: Troubleshooting workflow for high-viscosity solutions.
Question 3: My sodium propyl sulfate solution was clear when warm, but a precipitate formed after it cooled to room temperature. What is happening?
Answer:
This phenomenon is related to the Krafft temperature (Tₖ) of the surfactant. The Krafft temperature is the minimum temperature at which surfactants can form micelles. Below this temperature, the solubility of the individual surfactant molecule (the monomer) is very low, and the excess surfactant will precipitate out of the solution.[4] When you heat the solution, you exceed the Krafft temperature, and the solubility increases dramatically, allowing micelles to form and the solution to become clear.
-
Mechanism: The solubility of the hydrated solid surfactant increases with temperature. The CMC decreases with temperature. The Krafft point is the temperature where the monomer solubility curve intersects the CMC curve. Above this point, a stable micellar solution can form.[4]
Corrective Actions:
-
Maintain Temperature: If your application allows, maintain the solution's temperature above its Krafft point during the experiment.
-
Use a Co-solvent: In some cases, adding a small amount of a polar organic solvent (like ethanol) can lower the Krafft temperature, but this must be compatible with your experimental system.
-
Work with Dilute Solutions: At concentrations below the monomer solubility limit at room temperature, the surfactant will not precipitate upon cooling.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general, foundational questions about sodium propyl sulfate.
What are the basic properties of sodium propyl sulfate?
Answer:
Sodium propyl sulfate is an anionic surfactant, meaning its headgroup carries a negative charge.[5] It is a shorter-chain homolog of more common surfactants like sodium dodecyl sulfate (SDS).[6] Its amphiphilic nature, possessing both a hydrophilic sulfate head and a hydrophobic propyl tail, allows it to reduce surface tension.[5][7]
Data Summary Table:
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇NaO₄S | [7][8] |
| Molecular Weight | 162.14 g/mol | [7][9][10] |
| CAS Number | 1000-56-2 | [8][10][11] |
| Appearance | Typically a white to off-white solid/powder | [12] |
| Storage | Room temperature, in a dry, well-sealed container | [7][8] |
What is the best solvent for sodium propyl sulfate?
Answer:
The best solvent is water . The polar sulfate headgroup has a strong affinity for polar solvents like water.[13] Its solubility in non-polar organic solvents is expected to be very low. It may have some solubility in polar protic solvents like ethanol or glycerol, but water is the primary and recommended solvent for most applications.[14][15]
How do pH and the presence of other salts affect the solubility of sodium propyl sulfate?
Answer:
-
pH: As the salt of a strong acid (sulfuric acid) and a strong base (sodium hydroxide), the solubility of sodium propyl sulfate is largely independent of pH in the range of 2-12. The sulfate group remains ionized across this entire range.
-
Salt Concentration (Common Ion Effect): Adding a salt with a common ion (e.g., sodium chloride, NaCl, or sodium sulfate, Na₂SO₄) can decrease the solubility of sodium propyl sulfate. This is known as the common-ion effect .[13] The increased concentration of sodium ions (Na⁺) in the solution shifts the dissolution equilibrium back toward the solid, undissolved state.[2] Conversely, adding salts with different cations (e.g., potassium chloride, KCl) can affect the micelle structure and may lead to precipitation, as seen in methods for removing the related compound SDS from protein solutions.[16]
The diagram below illustrates the key factors influencing the solubility of sodium propyl sulfate.
Caption: Key experimental factors affecting sodium propyl sulfate solubility.
References
- MySkinRecipes. (n.d.). Sodium propyl sulphate.
- ChemBK. (2024). sodium propyl sulphate.
- PubChem. (n.d.). Sodium propyl sulphate.
- GSRS. (n.d.). SODIUM PROPYL SULFATE.
- BuyersGuideChem. (n.d.). Sodium propyl sulfate | 1000-56-2.
- CORE. (2017). Long chain soaps and alkyl sulfates in aqueous solutions at room temperature.
- Benchchem. (n.d.). N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7.
- CymitQuimica. (n.d.). CAS 1642873-03-7: N-Propylsulfamide sodium salt.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- CK-12 Foundation. (2012). Factors Affecting Solubility.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Wikipedia. (n.d.). Sodium sulfate.
- ChemicalBook. (2023). Sodium sulfate | 7757-82-6.
- ChemicalBook. (n.d.). Sodium sulfate CAS#: 7757-82-6.
- The Essential Chemical Industry. (n.d.). Surfactants.
- ACS Omega. (n.d.). A Novel Hydrate Form of Sodium Dodecyl Sulfate and Its Crystallization Process.
- ScienceDirect. (2023). Polymer-surfactant interaction: Differences between alkyl sulfate and alkyl sulfonate.
- NIH National Center for Biotechnology Information. (n.d.). A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications.
Sources
- 1. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Surfactants [essentialchemicalindustry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium propyl sulphate [myskinrecipes.com]
- 8. chembk.com [chembk.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Sodium propyl sulfate | 1000-56-2 - BuyersGuideChem [buyersguidechem.com]
- 11. scitoys.com [scitoys.com]
- 12. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 16. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
"purification of synthesized sodium propyl sulfate"
Answering the user's request.## Technical Support Center: Purification of Synthesized Sodium Propyl Sulfate
Welcome to the technical support guide for the purification of sodium propyl sulfate. This document is designed for researchers, scientists, and drug development professionals who require high-purity anionic surfactants for their work. The integrity of your experimental results, whether in formulation development or biochemical assays, is critically dependent on the purity of your reagents. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification of synthesized sodium propyl sulfate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of sodium propyl sulfate.
Q1: What are the most common impurities in crude sodium propyl sulfate synthesized via sulfation of n-propanol?
A1: The impurity profile of synthesized sodium propyl sulfate is largely dependent on the reaction conditions and work-up procedure. However, several common impurities are consistently observed. These include unreacted starting materials, inorganic salts, and reaction byproducts.[1][2][3] A summary is provided in the table below.
| Impurity Category | Specific Examples | Origin | Recommended Primary Removal Method |
| Unreacted Organics | n-propanol | Incomplete sulfation reaction | Recrystallization, Vacuum Drying |
| Inorganic Salts | Sodium sulfate (Na₂SO₄), Sodium chloride (NaCl) | Neutralization/work-up steps | Recrystallization from an organic solvent (e.g., ethanol) where these salts are insoluble[3][4] |
| Organic Byproducts | Di-n-propyl ether, Di-n-propyl sulfate | Side reactions during sulfation[5] | Recrystallization |
| Degradation Products | n-propanol, Sodium bisulfate | Hydrolysis of the sulfate ester[6] | Proper storage (cool, dry conditions), Recrystallization |
| Residual Solvent | Water, Ethanol, etc. | Purification process | Vacuum drying at a controlled temperature |
Q2: Why is recrystallization the most recommended method for purifying sodium propyl sulfate?
A2: Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds based on differences in solubility.[7][8] For sodium propyl sulfate, the principle relies on selecting a solvent in which the desired compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures.[7] Most of the common impurities, particularly inorganic salts like sodium sulfate, have very low solubility in solvents like ethanol, even at boiling temperatures.[3][4] This differential solubility allows for the selective crystallization of pure sodium propyl sulfate upon cooling, leaving the impurities behind in the solvent (mother liquor) or as an insoluble solid that can be filtered off hot.[7]
Q3: How do I choose an appropriate recrystallization solvent?
A3: The ideal recrystallization solvent should:
-
Completely dissolve the sodium propyl sulfate when hot (at or near its boiling point).
-
Dissolve very little of the sodium propyl sulfate when cold (at or near 0°C).
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert, not reacting with the sodium propyl sulfate.
-
Have a boiling point below the melting point of the compound and be volatile enough to be easily removed from the purified crystals.
For alkyl sulfates like sodium dodecyl sulfate (a close analog), hot ethanol is a common and effective choice.[3] Small-scale solubility tests are essential to confirm the suitability of a solvent for your specific crude product.
Q4: My purified sodium propyl sulfate appears to be degrading over time. What are the likely causes and how can I prevent this?
A4: Sodium alkyl sulfates can undergo hydrolysis, particularly in acidic or strongly basic conditions, breaking down into the corresponding alcohol (n-propanol) and sulfate or bisulfate ions.[6][9] The presence of moisture can facilitate this process. To ensure stability, store the purified, dry solid in a tightly sealed container in a cool, dry place, preferably in a desiccator.[10] The compound is generally stable under normal, neutral storage conditions.[10][11]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the purification process.
Issue 1: Low Recovery After Recrystallization
-
Problem: The yield of purified sodium propyl sulfate after recrystallization is significantly lower than expected.
-
Probable Cause & Solution Workflow:
Caption: Decision tree for troubleshooting low recrystallization yield.
Issue 2: Persistent Impurities Detected by HPLC
-
Problem: After one round of recrystallization, HPLC analysis still shows significant peaks corresponding to impurities like unreacted n-propanol or inorganic salts.
-
Probable Cause 1: Inefficient Crystal Washing: The surfaces of the crystals may be coated with the impurity-rich mother liquor.
-
Solution: During vacuum filtration, after the mother liquor has been drawn through, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This will wash away adhering impurities without dissolving a significant amount of the product.
-
-
Probable Cause 2: Co-crystallization: The impurity may have solubility properties very similar to the product, causing it to crystallize out of the solution alongside the sodium propyl sulfate.
-
Solution: A second recrystallization is often necessary.[3] If impurities persist, consider a different purification technique. For organic impurities, column chromatography can be effective, although it is more labor-intensive. Anionic surfactants can be separated using reverse-phase (C18) or HILIC chromatography.
-
Issue 3: Oily Precipitate or Failure to Crystallize
-
Problem: Upon cooling the hot, saturated solution, the product separates as an oil or fails to crystallize altogether.
-
Probable Cause: Supersaturation or Low Melting Point Impurities: The solution may be supersaturated, or the presence of impurities is depressing the melting point of the mixture, leading to "oiling out."
-
Solution 1 (Induce Crystallization):
-
Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed: Add a tiny crystal of previously purified sodium propyl sulfate to the cooled solution to act as a template for crystallization.
-
-
Solution 2 (Address Oiling Out): Reheat the solution until the oil redissolves completely. Add a slightly larger volume of hot solvent to reduce the concentration, then allow it to cool very slowly. This prevents the saturation point from being reached at a temperature above the mixture's melting point.
-
Part 3: Experimental Protocols & Purity Verification
Protocol 1: Recrystallization of Sodium Propyl Sulfate from Ethanol
-
Dissolution: Place the crude sodium propyl sulfate in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent to maximize yield.[7]
-
Hot Filtration (if necessary): If insoluble impurities (like sodium sulfate) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. The solution should become cloudy as crystals begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like sodium propyl sulfate and quantifying organic impurities.[12]
-
Objective: To separate and quantify sodium propyl sulfate from potential organic impurities such as unreacted n-propanol.
-
Instrumentation & Conditions:
| Parameter | Specification | Rationale |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)[2] | The non-polar stationary phase effectively retains the alkyl chain of the surfactant and related impurities. |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium formate)[13] | A gradient elution (e.g., starting with a higher water percentage and increasing acetonitrile) is often required to elute both polar (salts) and non-polar (unreacted alcohol) compounds effectively. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[13] | These detectors are suitable for non-chromophoric compounds like alkyl sulfates. A low-wavelength UV detector (e.g., 210 nm) can also be used, but may have lower sensitivity. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
-
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity reference standard sodium propyl sulfate in the mobile phase. Create a series of working standards by dilution.
-
Sample Preparation: Accurately weigh and dissolve the purified sodium propyl sulfate sample in the mobile phase to a concentration similar to the working standards.[12]
-
Analysis: Inject the standards and sample solutions into the HPLC system.
-
Calculation: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of sodium propyl sulfate.
References
-
MySkinRecipes. Sodium propyl sulphate. [Link]
-
SIELC Technologies. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. [Link]
-
Chromatography Forum. Anionic surfactants. [Link]
- Google Patents.
-
Semantic Scholar. Separation and Quantitation of Anionic, Cationic, and Nonionic Surfactants by TLC. [Link]
-
ResearchGate. (PDF) Separation and Quantitation of Anionic, Cationic, and Nonionic Surfactants by TLC. [Link]
-
ResearchGate. Methods for the determination of anionic surfactants. [Link]
-
Oxford Academic. The hydrolysis of propyl benzoate in aqueous solutions of surface-active agents. [Link]
-
American Chemical Society. The Hydrolysis of Sodium Alkyl Sulfates in Basic Aqueous Solution. [Link]
-
ElectronicsAndBooks. Preparation of Primary n-Alkyl Sulfates. [Link]
- Google Patents.
-
University of Colorado Boulder. Recrystallization. [Link]
-
Scirp.org. Synthesis of Propyl-Sulfonic Acid-Functionalized Nanoparticles as Catalysts for Cellobiose Hydrolysis. [Link]
- Google Patents.
- Google Patents.
-
Canadian Science Publishing. Solvolysis of alkyl chlorosulfates. Part III. Alcoholysis of n-propyl chlorosulfate. [Link]
-
ACS Publications. X-Ray Crystallography of the Sodium n-Alkyl Sulfates. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Anant Pharma. CAS 35285-69-9 Sodium Propyl Parahydroxybenzoate Impurity. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
-
FAO. SODIUM SULPHATE. [Link]
-
FAO. SODIUM SULFATE. [Link]
-
Pharmaguideline. Method of Analysis for Sodium Propyl Parabean. [Link]
-
Wikipedia. Sodium dodecyl sulfate. [Link]
- Google Patents.
-
National Institutes of Health. Methods for Purifying and Detoxifying Sodium Dodecyl Sulfate-Stabilized Polyacrylate Nanoparticles. [Link]
-
Chromatography Forum. sodium sulfate cleaning. [Link]
-
ChemBK. sodium propyl sulphate. [Link]
-
Muby Chemicals. Sodium Propyl Paraben, Sodium Propylparaben BP USP NF Manufacturers. [Link]
-
Omchemlabs. Sodium propyl paraben Impurities. [Link]
-
ResearchGate. How we purify surfactants ....and what analytical technique we can use to estimate its purity?. [Link]
-
PubChem. Sodium Lauryl Sulfate. [Link]
-
PubChem. Sodium Sulfate. [Link]
- Google Patents.
Sources
- 1. CN85102990B - Synthesis of high-purity sodium alkyl sulfate - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
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- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sodium propyl sulphate [myskinrecipes.com]
- 11. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Stabilizing Sodium Propyl Sulfate in Solution
Welcome to the technical support center for sodium propyl sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of sodium propyl sulfate in aqueous solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot issues but also to proactively design robust and reliable experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for sodium propyl sulfate in aqueous solutions?
A1: The principal cause of instability for sodium propyl sulfate in solution is the hydrolysis of its sulfate ester bond. This chemical reaction breaks the molecule down into 1-propanol and sodium bisulfate. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Q2: How does pH affect the stability of sodium propyl sulfate solutions?
A2: The pH of the solution is a critical factor in the stability of sodium propyl sulfate. The hydrolysis of the sulfate ester is catalyzed by both acidic and, to a lesser extent, alkaline conditions. In acidic environments (low pH), the reaction is significantly accelerated. While more stable in neutral to slightly alkaline conditions, very high pH can also promote degradation. For optimal stability, it is recommended to maintain the pH of the solution within a neutral range.
Q3: What is the impact of temperature on the stability of these solutions?
A3: Temperature plays a significant role in the rate of hydrolysis of sodium propyl sulfate. As with most chemical reactions, an increase in temperature will increase the rate of degradation. Therefore, for long-term storage, it is advisable to keep solutions at low temperatures, such as refrigeration (2-8 °C). For experimental procedures at elevated temperatures, it is important to be aware that the stability of the compound will be reduced, and fresh solutions should be used.
Q4: Can the concentration of sodium propyl sulfate in the solution affect its stability?
A4: Yes, the concentration can have an effect, particularly in the context of micelle formation. Like other alkyl sulfates, sodium propyl sulfate is a surfactant and can form micelles above a certain concentration (the critical micelle concentration or CMC). The formation of micelles can alter the chemical environment and, in some cases, influence the rate of hydrolysis. It has been noted with similar compounds like sodium dodecyl sulfate (SDS) that acid-catalyzed hydrolysis can be accelerated above the CMC.[1][2]
Q5: Are there any common buffers or additives that should be avoided when working with sodium propyl sulfate?
A5: While sodium propyl sulfate is compatible with many common biological buffers such as phosphates and TRIS, it is crucial to consider the final pH of the solution.[3] Buffers that result in a highly acidic or alkaline solution will accelerate hydrolysis. Additionally, the presence of strong oxidizing agents should be avoided as they can potentially degrade the alkyl chain of the molecule.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the Solution
Q: I've prepared a solution of sodium propyl sulfate, and it has become cloudy or has formed a precipitate. What could be the cause and how can I fix it?
A: This issue can arise from several factors, primarily related to solubility and temperature.
Troubleshooting Steps:
-
Check the Temperature: Shorter-chain alkyl sulfates can have a Krafft point, below which the surfactant's solubility is low and it may precipitate out of solution. Gently warming the solution may redissolve the precipitate. If the solution was stored at a low temperature, allow it to equilibrate to room temperature.
-
Verify the Concentration: Ensure that the concentration of sodium propyl sulfate does not exceed its solubility limit in the chosen solvent at the current temperature.
-
Consider the Solvent: While sodium propyl sulfate is freely soluble in water, its solubility in organic solvents is generally low. If you are using a mixed solvent system, the proportion of the organic solvent may be too high.
-
Rule out Contamination: The presence of certain salts or other contaminants can reduce the solubility of sodium propyl sulfate through a "salting-out" effect. Ensure high-purity water and clean glassware are used.
Preventative Measures:
-
Store concentrated stock solutions at room temperature or as recommended by the manufacturer, unless thermal degradation is a concern.
-
When preparing solutions, ensure the sodium propyl sulfate is fully dissolved before adding other components that might reduce its solubility.
-
If working with solutions near their saturation point, be mindful of temperature fluctuations.
Issue 2: Inconsistent Experimental Results or Suspected Degradation
Q: My experimental results are not reproducible, and I suspect my sodium propyl sulfate solution may have degraded. How can I confirm this and what should I do?
A: Inconsistent results are a common sign of compound degradation. The primary degradation pathway is hydrolysis, leading to the formation of 1-propanol and sodium bisulfate.
Troubleshooting Steps:
-
Measure the pH of the Solution: The hydrolysis of sodium propyl sulfate produces sodium bisulfate, which will lower the pH of an unbuffered solution. A decrease in pH over time is a strong indicator of degradation.
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate and quantify sodium propyl sulfate from its primary degradation product, 1-propanol. A decrease in the peak area of sodium propyl sulfate and the appearance of a peak corresponding to 1-propanol would confirm degradation.
-
Gas Chromatography (GC): GC is a suitable method for the detection and quantification of the volatile degradation product, 1-propanol.[4]
-
Ion Chromatography: The formation of sulfate ions can be monitored using ion chromatography.
-
Preventative Measures & Solutions:
-
Prepare Fresh Solutions: The most effective way to ensure the integrity of your compound is to prepare solutions fresh for each experiment, especially for those that are sensitive to degradation.
-
Control the pH: If your experimental conditions allow, use a buffer to maintain a neutral pH (around 6-7.5), which will significantly slow down the rate of hydrolysis.
-
Proper Storage: Store stock solutions in tightly sealed containers at a low, stable temperature (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.
-
Use High-Purity Reagents: Start with high-purity sodium propyl sulfate and use high-purity water for preparing solutions to minimize potential contaminants that could catalyze degradation.
Data Summary and Protocols
Stability Profile of Sodium Propyl Sulfate
| Parameter | Recommendation/Information | Rationale |
| pH Range | Maintain near-neutral pH (6.0 - 7.5) for optimal stability. | Hydrolysis is catalyzed by both acidic and alkaline conditions.[1][2] |
| Temperature | Store stock solutions at 2-8 °C. Avoid prolonged heating. | Higher temperatures significantly increase the rate of hydrolysis. |
| Solvents | Highly soluble in water. Limited solubility in most organic solvents. | The polar sulfate head group confers aqueous solubility. |
| Additives | Avoid strong acids, bases, and oxidizing agents. | These can catalyze degradation or lead to unwanted side reactions. |
Experimental Protocol: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stable aqueous stock solution of sodium propyl sulfate.
Materials:
-
Sodium Propyl Sulfate (high purity)
-
High-purity, deionized water
-
Calibrated pH meter
-
Sterile, sealed storage container
Procedure:
-
Weighing: Accurately weigh the desired amount of sodium propyl sulfate in a clean, dry weighing boat.
-
Dissolution: Add the weighed sodium propyl sulfate to a volumetric flask containing approximately 80% of the final volume of high-purity water.
-
Mixing: Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used at a low speed. Avoid vigorous shaking to prevent excessive foaming.
-
pH Measurement and Adjustment (if necessary): Once fully dissolved, measure the pH of the solution. If the pH is outside the optimal range of 6.0-7.5 and your application allows, adjust it carefully using dilute acid or base.
-
Final Volume: Add high-purity water to the final volume mark on the volumetric flask and mix thoroughly.
-
Storage: Transfer the solution to a sterile, tightly sealed container. Label the container with the compound name, concentration, date of preparation, and recommended storage conditions (2-8 °C).
Visualizing Degradation and Workflow
Diagram: Hydrolysis of Sodium Propyl Sulfate
The following diagram illustrates the primary degradation pathway of sodium propyl sulfate in both acidic and alkaline conditions.
Caption: Hydrolysis pathways for sodium propyl sulfate.
Diagram: Workflow for Preparing and Storing Stable Solutions
This workflow provides a visual guide to best practices for ensuring the stability of your sodium propyl sulfate solutions.
Caption: Workflow for stable solution preparation.
References
-
Effect of Sodium Alkyl Sulfate Chain Length on Foam Stability: A Molecular Dynamics Study. (n.d.). Retrieved from [Link]
- Effect of Sodium Alkyl Sulfate Chain Length on Foam Stability: A Molecular Dynamics Study. (2022). Colloids and Surfaces A: Physicochemical and Engineering Aspects.
- Long chain soaps and alkyl sulfates in aqueous solutions at room temper
-
Analytical Methods. (n.d.). Retrieved from [Link]
- Long chain soaps and alkyl sulfates in aqueous solutions at room temper
- Method of Analysis for Sodium Propyl Parabean. (2008). Pharmaguideline.
- Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3.
- The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Life Science Chemical Compatibility Chart. (n.d.). Controlled Fluidics.
- Analysis and determination of propanol in the labor
- The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. (n.d.).
-
Solid phase hydrolysis of sodium dodecyl sulfate (SDS). (n.d.). Retrieved from [Link]
- Propyl 4-hydroxybenzoate sodium salt EMPROVE ESSENTIAL Ph Eur,BP,NF 35285-69-9. (n.d.). Sigma-Aldrich.
- Sodium Propyl Paraben, Sodium Propylparaben BP USP NF Manufacturers. (n.d.). Muby Chemicals.
- Effect of Biological Buffers on the Colloidal Behavior of Sodium Dodecyl Sulfate (SDS). (n.d.).
- Sodium dodecyl sulf
- Chemical Compatibility Database
- Chemical Compatibility Guide Polypropylene. (n.d.).
- Quantitative analysis of propylparaben sodium in the presence of other active pharmaceutical ingredients. (2025). Benchchem.
- Stability of propylparaben sodium at different pH and temper
- A comparison study between sodium dodecyl sulfate and sodium dodecyl sulfonate with respect to the thermodynamic properties, micellization, and interaction with poly(ethylene glycol) in aqueous solutions. (n.d.).
- Sodium Sulf
- A comparison study between sodium dodecyl sulfate and sodium dodecyl sulfonate with respect to the thermodynamic properties, micellization, and interaction with poly(ethylene glycol) in aqueous solutions. (2011). INIS-IAEA.
- Solubility profiles for surfactants at pH 2.0 and pH 7.0. (n.d.).
- Polypropylene Chemical Comp
Sources
- 1. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. filab.fr [filab.fr]
Technical Support Center: Sodium Propyl Sulfate
Welcome to the Technical Support Center for Sodium Propyl Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the purity and application of sodium propyl sulfate in experimental settings. Our goal is to provide you with the technical expertise and practical insights necessary to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade sodium propyl sulfate, and where do they originate?
The most prevalent impurities in sodium propyl sulfate are byproducts and unreacted materials from its synthesis process. The typical manufacturing route involves the sulfation of 1-propanol, followed by neutralization with a sodium-containing base (e.g., sodium hydroxide or sodium carbonate).
Based on this synthesis, the common impurities include:
-
Unreacted 1-Propanol: Incomplete sulfation can lead to residual 1-propanol in the final product.
-
Sodium Sulfate (Na₂SO₄): This inorganic salt is a common byproduct of the neutralization step and can also be formed from side reactions during sulfation.[1][2] The combined content of sodium chloride and sodium sulfate in a similar compound, sodium lauryl sulfate, is recommended to be no more than 8.0%.[1][2]
-
Sodium Chloride (NaCl): If chlorosulfonic acid is used as the sulfating agent, sodium chloride will be formed as a byproduct during neutralization.[2]
-
Heavy Metals: Trace amounts of heavy metals may be present, originating from raw materials or the manufacturing equipment.[2]
Q2: How can these impurities affect my experiments?
Impurities in sodium propyl sulfate can have significant, and often unexpected, effects on experimental outcomes. Understanding these impacts is crucial for troubleshooting and ensuring data integrity.
-
Unreacted 1-Propanol: As a short-chain alcohol, residual propanol can act as a cosolvent, potentially altering the aggregation behavior of the surfactant, such as the critical micelle concentration (CMC).[3] In formulation studies, it can also impact the viscosity and stability of emulsions or suspensions.
-
Sodium Sulfate and Sodium Chloride: These inorganic salts can significantly alter the ionic strength of your solutions. This can, in turn, affect the CMC of the surfactant, the solubility of other components in your formulation, and the stability of charged molecules like proteins and nucleic acids.[4] An increased salt concentration generally leads to a decrease in the CMC.
-
Variability in Purity: The overall purity of sodium propyl sulfate, often cited as the percentage of active matter, is a critical parameter. Lower purity means a higher percentage of the aforementioned impurities, leading to a need to use more of the product to achieve the desired surfactant concentration, which can inadvertently increase the concentration of other undesirable impurities.
Q3: How is the purity of sodium propyl sulfate determined?
The purity of sodium propyl sulfate is typically assessed through a combination of analytical techniques that quantify the active ingredient and the key impurities. For a closely related compound, sodium lauryl sulfate, the United States Pharmacopeia (USP) provides a monograph with standardized test methods.[1][2][5] These methods can be adapted for sodium propyl sulfate.
Key analytical approaches include:
-
Titration: To determine the total amount of sodium alkyl sulfates.[2]
-
Gas Chromatography (GC): To quantify the amount of unsulfated alcohols (in this case, 1-propanol).
-
Ion Chromatography: For the precise measurement of inorganic salts like sodium sulfate and sodium chloride.
-
Gravimetric Analysis: A classical method for the determination of sodium sulfate.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent results or poor reproducibility in my experiments.
-
Potential Cause: This is often linked to batch-to-batch variability in the purity of your sodium propyl sulfate. The levels of unreacted propanol and inorganic salts can differ between manufacturing lots, leading to shifts in the physicochemical properties of your system.
-
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) for each batch: Compare the levels of specified impurities.
-
Perform in-house quality control: If you are working on a sensitive application, consider performing a quick analysis of key parameters like pH of a 1% solution and conductivity to screen for significant variations.
-
Qualify new batches: Before using a new batch in critical experiments, run a small-scale pilot experiment to ensure it performs consistently with previous batches.
-
Issue 2: My formulation is cloudy or shows phase separation.
-
Potential Cause: The presence of excess inorganic salts (sodium sulfate and sodium chloride) can lead to "salting out" of the surfactant or other components in your formulation, especially at lower temperatures or in the presence of other electrolytes.
-
Troubleshooting Steps:
-
Analyze for salt content: Use ion chromatography or titration to determine the concentration of sulfate and chloride ions.
-
Consider a higher purity grade: If available, switch to a grade of sodium propyl sulfate with a lower salt content.
-
Adjust your formulation: It may be necessary to modify the concentrations of other components to improve the overall stability.
-
Issue 3: The observed Critical Micelle Concentration (CMC) of my sodium propyl sulfate solution is different from the literature value.
-
Potential Cause: Both unreacted propanol and inorganic salt impurities can affect the CMC. Inorganic salts will typically lower the CMC, while the effect of residual propanol can be more complex depending on its concentration.
-
Troubleshooting Steps:
-
Purify the sodium propyl sulfate: For highly sensitive experiments where an accurate CMC is critical, you may need to purify the commercial product. Recrystallization from an alcohol-water mixture can be effective in reducing the levels of inorganic salts.
-
Characterize your specific batch: Determine the CMC of the batch you are using under your experimental conditions rather than relying solely on literature values.
-
Analytical Protocols
Protocol: Determination of Unsulfated 1-Propanol by Gas Chromatography (GC)
This protocol is adapted from general methods for analyzing residual alcohols in alkyl sulfates.
Objective: To quantify the amount of free 1-propanol in a sodium propyl sulfate sample.
Materials:
-
Sodium propyl sulfate sample
-
Hexane (GC grade)
-
Internal standard (e.g., 2-butanol)
-
Deionized water
-
Separatory funnel
-
Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a wax column).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 grams of the sodium propyl sulfate sample into a beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
-
Internal Standard Addition:
-
Add a known amount of the internal standard (2-butanol) to the aqueous solution.
-
-
Liquid-Liquid Extraction:
-
Transfer the solution to a separatory funnel.
-
Add 20 mL of hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper hexane layer.
-
Repeat the extraction twice more with fresh portions of hexane.
-
Combine the hexane extracts.
-
-
GC Analysis:
-
Inject 1 µL of the combined hexane extract into the GC-FID.
-
Run the analysis using a temperature program that effectively separates 1-propanol from the internal standard and any other volatile components.
-
-
Quantification:
-
Calculate the concentration of 1-propanol in the original sample based on the peak area ratio of 1-propanol to the internal standard, by reference to a calibration curve prepared with known concentrations of 1-propanol.
-
Data Summary
| Impurity | Source | Potential Impact on Experiments | Recommended Analytical Technique |
| Unreacted 1-Propanol | Incomplete sulfation during synthesis | Alters CMC, acts as a cosolvent, affects formulation viscosity and stability | Gas Chromatography (GC) |
| Sodium Sulfate | Byproduct of neutralization | Increases ionic strength, lowers CMC, can cause "salting out" | Ion Chromatography, Gravimetric Analysis[2] |
| Sodium Chloride | Byproduct of neutralization (if using chlorosulfonic acid) | Increases ionic strength, lowers CMC | Ion Chromatography, Titration[2] |
| Heavy Metals | Raw materials, manufacturing process | Potential for catalytic degradation of other components, cellular toxicity in biological assays | Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) |
Workflow for Impurity Analysis
Caption: Workflow for the identification and quantification of common impurities in sodium propyl sulfate.
References
-
USP-NF. Sodium Lauryl Sulfate. [Link]
-
USP-NF. Sodium Lauryl Sulfate Monograph. [Link]
-
Journal of Chromatographic Science. Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. [Link]
-
Scribd. Sodium Lauryl Sulfate-1. [Link]
-
PubMed. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC. [Link]
-
ResearchGate. Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. [Link]
-
ResearchGate. Influence of alcohol and inorganic salt on type of microphase behavior. [Link]
-
Journal of Colloid and Interface Science. The effect of inorganic salt on the solubilization of alcohols in aqueous surfactant solutions. [Link]
-
Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates. [Link]
-
Zendy. The determination of alcohol and ether sulfates and their respective alkyl carbon distributions in detergent formulations by gas chromatography. [Link]
-
National Institutes of Health. The impact of inorganic salts on the ultrasonic degradation of contaminants: A review. [Link]
-
SIELC Technologies. HPLC Separation of Alkyl Sulfonic Acids. [Link]
-
ResearchGate. Determination of trace chloride in sodium sulfate of analytical reagent-grade by valve-switching ion chromatography. [Link]
-
MDPI. Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. [Link]
-
LCGC International. Determination of Seven Sodium Alkyl Sulphates in Environmental Water by Ion-pair Chromatography with Suppressed Conductivity Detection. [Link]
-
JYX. Determination of surfactants in industrial waters of paper- and board mills. [Link]
-
Scribd. Determination Sodium Sulphate Assay by Ion-Exchange and Gravimetric Methods. [Link]
-
PubMed. Determination of alcohol sulfates in wastewater treatment plant influents and effluents by gas chromatography-mass spectrometry. [Link]
-
National Institutes of Health. Interfacial Composition of Surfactant Aggregates in the Presence of Fragrance: A Chemical Trapping Study. [Link]
-
ResearchGate. Effect of Alcohol and Oil Type on Minimum Interfacial Tensions and Phase Behavior of the Brine/Surfactant/Alcohol/Oil Systems. [Link]
-
Journal of Chromatographic Science. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC. [Link]
-
ResearchGate. Determination of alcohol sulfates in wastewater treatment plant influents and effluents by gas chromatography-mass spectrometry. [Link]
-
Shimadzu Scientific Instruments. TEACHING NOTES. [Link]
-
MDPI. Study on the Dual Enhancement Effect of Nanoparticle–Surfactant Composite Systems on Oil Recovery Rates. [Link]
-
Wikipedia. Alcian blue stain. [Link]
-
MDPI. Valorization of Lettuce (Lactuca sativa L.) as an Unexploited Source of Natural Insoluble Dietary Fiber Through Integrated Cultivation Conditions and Freeze-Drying Optimization. [Link]
Sources
- 1. uspnf.com [uspnf.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. Interfacial Composition of Surfactant Aggregates in the Presence of Fragrance: A Chemical Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of inorganic salt on the solubilization of alcohols in aqueous surfactant solutions (1988) | Anne Marit Bolkhus | 11 Citations [scispace.com]
- 5. uspnf.com [uspnf.com]
Technical Support Center: Optimizing Reaction Conditions with Sodium Propyl Sulfate
Welcome to the technical support center for optimizing reaction conditions using sodium propyl sulfate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this anionic surfactant in their experimental workflows.
As a short-chain alkyl sulfate, sodium propyl sulfate offers unique properties as a surfactant, emulsifier, and phase-transfer catalyst. However, its effective use requires a nuanced understanding of its behavior in solution. This document provides a structured, question-and-answer guide to address common challenges, explain the causality behind experimental choices, and offer field-proven insights to ensure the integrity and success of your work.
A Note on Analog Data: Specific literature on the reaction kinetics of sodium propyl sulfate is limited. Therefore, this guide draws upon established principles and extensive data from its close, well-studied structural analog, sodium dodecyl sulfate (SDS), to explain mechanistic behaviors such as the Critical Micelle Concentration (CMC) and the effects of additives. This approach provides a robust and scientifically grounded framework for optimizing your reactions.
Part 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions about the function and properties of sodium propyl sulfate.
Q1: What is sodium propyl sulfate and what is its primary mechanism of action in a reaction?
Sodium propyl sulfate (C₃H₇NaO₄S) is an anionic surfactant.[1][2] Its structure consists of a short, three-carbon hydrophobic tail (propyl group) and a negatively charged, hydrophilic head (sulfate group). This amphiphilic nature is the key to its function.
In a reaction mixture, particularly in aqueous media, these molecules self-assemble to reduce the system's free energy. Below a certain concentration, they align at interfaces (e.g., liquid-air or liquid-liquid). Above a specific concentration, known as the Critical Micelle Concentration (CMC), they aggregate into spherical structures called micelles.[3]
The primary mechanism of action depends on the application:
-
As an Emulsifier: In immiscible liquid systems (like oil and water), micelles encapsulate the non-polar phase in their hydrophobic cores, allowing it to be dispersed in the polar (aqueous) phase. This is fundamental to emulsion polymerization.[4][5]
-
As a Phase-Transfer Catalyst (PTC): It can pair with a cationic reactant from an aqueous phase, forming a neutral ion pair. This pair has sufficient hydrophobicity to migrate into an organic phase, allowing the reactant to engage with an organic substrate it otherwise couldn't access.[6][7]
Q2: What is the Critical Micelle Concentration (CMC) and why is it the most important parameter to control?
The CMC is the concentration of a surfactant at which micelles begin to form in the bulk solution.[3] It represents a sharp transition point where the physicochemical properties of the solution, such as surface tension and conductivity, change abruptly.[8]
Controlling the CMC is critical because the formation of micelles is often essential for the reaction to proceed efficiently.
-
Below the CMC: There are insufficient surfactant molecules to form stable aggregates. In this state, the surfactant's ability to solubilize reactants or create a micro-reaction environment is minimal.
-
At or Above the CMC: The system is populated with micelles. These micelles act as nano-reactors, bringing reactants together in a confined space, increasing local concentrations, and thereby accelerating the reaction rate.[9]
For any given experiment, operating slightly above the CMC is often the goal to ensure a stable population of micelles without using an excessive amount of surfactant, which can complicate downstream purification.[3]
Q3: How do temperature and electrolytes (salts) affect the CMC and my reaction?
Temperature and the presence of electrolytes are two of the most significant factors that influence the CMC of anionic surfactants like sodium propyl sulfate.
-
Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. For sodium dodecyl sulfate (SDS), the CMC typically decreases as temperature rises to a certain point (around 25°C) and then begins to increase.[8] This is due to a balance between decreased hydration of the hydrophilic head group (favoring micellization) and increased thermal motion of the hydrophobic tail (disfavoring micellization). It is crucial to determine the optimal temperature for your specific system.
-
Electrolytes (e.g., NaCl, KCl): Adding electrolytes has a much more predictable and pronounced effect. For anionic surfactants, the addition of salt significantly lowers the CMC.[10][11] The added cations (e.g., Na⁺ from NaCl) shield the electrostatic repulsion between the negatively charged sulfate head groups, making it easier for them to pack into a micelle.[12] This "salting-out" effect can be harnessed to induce micelle formation at much lower surfactant concentrations. However, excessive salt can lead to surfactant precipitation or emulsion instability.[13]
| Parameter | Effect on CMC of Anionic Surfactants | Causality & Rationale |
| Increasing Temperature | Varies (often U-shaped curve) | A trade-off between dehydration of head groups (promotes aggregation) and increased kinetic energy of tails (hinders aggregation).[8] |
| Adding Electrolytes (Salts) | Decreases | Cations from the salt shield the repulsion between anionic head groups, reducing the energy barrier to micelle formation.[10][12] |
| Increasing Alkyl Chain Length | Decreases | A longer hydrophobic tail increases the thermodynamic drive to move out of the aqueous phase and into a micelle.[14] |
| Adding Organic Co-solvents (e.g., Ethanol) | Increases | Co-solvents increase the solubility of the surfactant monomer in the bulk solution, making micelle formation less favorable. |
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction is very slow or the yield is poor. How can I troubleshoot this?
A common cause for poor performance is operating below the CMC. If micelles are necessary to facilitate the reaction, their absence will lead to slow or non-existent conversion.
Troubleshooting Workflow:
-
Verify Concentration vs. CMC: First, confirm your sodium propyl sulfate concentration is sufficient to form micelles under your specific conditions. If you haven't determined the CMC, this is a critical first step (see Protocol 1).
-
Increase Surfactant Concentration: The most direct approach is to increase the concentration of sodium propyl sulfate in increments and monitor the reaction rate/yield.
-
Lower the CMC with Electrolytes: If you wish to avoid high concentrations of surfactant, add a simple, neutral salt like NaCl.[12] This can be a highly effective and economical way to promote micellization.
-
Check for Surfactant Degradation: Alkyl sulfates can hydrolyze under strongly acidic or alkaline conditions, especially at elevated temperatures, breaking down into an alcohol and sodium bisulfate.[15][16] This degradation eliminates its surfactant properties. Ensure your reaction pH is buffered, ideally within the 4-9 range, and that temperatures are not excessive unless thermal stability has been verified.[17]
Q5: I'm running an emulsion polymerization and the mixture is unstable, leading to coagulation or phase separation. What's going wrong?
Emulsion stability is a delicate balance. Coagulation indicates that the repulsive forces between polymer particles are insufficient to prevent them from agglomerating.[4]
Recommended Solutions:
-
Optimize Surfactant Concentration: Too little surfactant will result in incomplete coverage of the growing polymer particles, leading to instability. Too much can lead to an excessive number of micelles, resulting in very small particles or other kinetic issues. Run a concentration gradient to find the optimal level.
-
Control Electrolyte Concentration: While electrolytes can help initiate polymerization by lowering the CMC, high concentrations can compress the electrical double layer surrounding the polymer particles, reducing electrostatic repulsion and causing them to aggregate.[4] If you are using buffers or other salts, evaluate their concentration carefully.
-
Manage Agitation Speed: Agitation must be sufficient to maintain dispersion but not so vigorous that it induces shear-related coagulation. The optimal speed is highly dependent on reactor geometry and scale.
-
Ensure Monomer Purity: Impurities in the monomer feed can act as destabilizing agents.[4] Ensure your starting materials are of high purity.
Q6: After the reaction, I'm struggling to isolate my product from the surfactant. What are the best practices for purification?
Removing the surfactant post-reaction is a common challenge, especially when stable emulsions have been formed.
-
Breaking the Emulsion: If your product is in an emulsion, you may need to break it first. This can often be achieved by:
-
Adding a large excess of a salt (e.g., saturated NaCl solution). This destabilizes the micelles and can cause the organic phase to separate.
-
Changing the pH drastically to protonate the sulfate head group (acidic pH) and reduce its solubility.[16]
-
Adding a water-miscible organic solvent like acetone or ethanol to disrupt the micelles.
-
-
Purification Techniques:
-
Standard Extraction: Once the emulsion is broken, a standard liquid-liquid extraction can separate your organic product from the water-soluble surfactant.
-
Dialysis: For macromolecular products like polymers or proteins, dialysis is an effective method to remove small molecules like surfactant monomers.
-
Size Exclusion or Ion-Exchange Chromatography: These techniques can be used to separate the product from the surfactant based on differences in size or charge.
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: Determining the Critical Micelle Concentration (CMC) via UV-Vis Spectrophotometry
This protocol provides a self-validating method to determine the CMC of sodium propyl sulfate under your specific reaction conditions (i.e., in your buffer, at your reaction temperature). It uses a dye, such as Brilliant Green, whose absorbance spectrum shifts upon incorporation into a hydrophobic micellar core.[18]
Materials:
-
Sodium Propyl Sulfate
-
Brilliant Green (or other suitable solvatochromic dye)
-
Your reaction buffer/solvent system
-
UV-Vis Spectrophotometer and cuvettes
-
Class A volumetric flasks and pipettes
Methodology:
-
Prepare a Stock Dye Solution: Prepare a ~10⁻⁵ M stock solution of Brilliant Green in your chosen buffer system.
-
Prepare a Surfactant Stock Solution: Prepare a concentrated stock solution of sodium propyl sulfate (e.g., 0.5 M) in the same buffer system. Ensure it is fully dissolved.
-
Create a Dilution Series: Prepare a series of 10 mL volumetric flasks. To each flask, add the volume of buffer and dye stock required to achieve your final reaction buffer composition and a constant final dye concentration.
-
Add Surfactant: Using a micropipette, add increasing volumes of the surfactant stock solution to each flask to create a range of concentrations that will bracket the expected CMC. (For a propyl sulfate, a good starting range is 10⁻³ M to 10⁻¹ M). Dilute to the mark with buffer.
-
Equilibrate: Allow the solutions to equilibrate for at least 30 minutes at your target reaction temperature.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance for the dye (λ_max, ~627 nm for Brilliant Green).[18]
-
Plot and Analyze Data: Plot the absorbance at λ_max versus the logarithm of the sodium propyl sulfate concentration.
-
You will observe two linear regions in the plot. The first region (low concentration) will have a shallow slope, and the second region (high concentration) will have a steeper slope as the dye partitions into the micelles.
-
The CMC is the concentration at the intersection of the two extrapolated linear trendlines.[8]
-
Self-Validation: The presence of a sharp, clear inflection point in the plot validates the measurement. If the transition is very broad, it may indicate impurities or complex interactions in your system.
Protocol 2: A Self-Validating Workflow for a Model Phase-Transfer Catalysis (PTC) Reaction
This protocol details the alkylation of 2-naphthol, a classic PTC reaction, to demonstrate how to optimize conditions with sodium propyl sulfate.
Reaction: 2-Naphthol + 1-Bromobutane --(NaOH/H₂O, Toluene, Na Propyl Sulfate)--> 2-Butoxynaphthalene
Materials:
-
2-Naphthol
-
1-Bromobutane
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Sodium Propyl Sulfate
-
Gas Chromatograph (GC) for analysis
Methodology:
-
Setup Control Reaction (No PTC): In a round-bottom flask, combine 2-naphthol (1.0 eq), 5 M NaOH (2.0 eq), and toluene. Add 1-bromobutane (1.2 eq). Heat to 70°C and stir vigorously for 4 hours. Take a sample of the organic layer for GC analysis. Expected result: Very low to no product formation. This establishes the baseline and validates the need for a PTC.
-
Setup Catalyzed Reaction (Test Condition): Prepare an identical reaction, but add sodium propyl sulfate (e.g., 5 mol%). Run under the same conditions. Take samples from the organic layer at 1, 2, 3, and 4 hours for GC analysis.
-
Analyze and Optimize:
-
Quantify the formation of 2-butoxynaphthalene by GC, using an internal standard for accuracy.
-
Compare the catalyzed reaction rate to the control. A significant increase in product formation validates the catalytic effect.
-
Repeat the catalyzed reaction at different sodium propyl sulfate concentrations (e.g., 1 mol%, 2.5 mol%, 10 mol%) to find the optimal catalyst loading.
-
Further optimization can be performed by testing different temperatures or by adding a neutral salt (e.g., NaCl) to see if the catalyst loading can be reduced.
-
References
-
Evaluation of optimal conditions for anionic surfactant removal in wastewater. (2021). Chemosphere, 263, 128174. [Link]
-
Sodium propyl sulphate. PubChem. [Link]
-
Sodium propyl sulphate. MySkinRecipes. [Link]
-
Sodium sulfate: Significance and symbolism. (2025). MDPI. [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery. [Link]
-
Critical micelle concentration. Wikipedia. [Link]
-
El-Gogary, T. M., et al. (2012). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of Surfactants and Detergents, 15(4), 423-430. [Link]
-
Al-Anssari, S., et al. (2024). Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles. ACS Omega. [Link]
-
Sini, K., et al. (2017). Spectrophotometric Determination of Anionic Surfactants: Optimization by Response Surface Methodology and Application to Algiers Bay Wastewater. Environmental Monitoring and Assessment, 189(12), 623. [Link]
-
Effects of surfactant and electrolyte concentrations on bubble formation and stabilization. (2012). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 409, 58-63. [Link]
-
Rakshit, A. K., & Sharma, B. (2007). Effect of Electrolytes on the Pyrene Solubilization Capacity of Dodecyl Sulfate Micelles. Journal of Colloid and Interface Science, 313(2), 646-651. [Link]
-
Micellization behaviour of sodium dodecyl sulfate in different electrolyte media. (2007). Journal of Colloid and Interface Science, 313(2), 646-651. [Link]
-
Paul, B. K., et al. (2023). Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity. Oriental Journal of Chemistry, 39(4). [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles. (2024). ACS Omega. [Link]
-
Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. Semantic Scholar. [Link]
-
Anionic and Cationic Surfactant Synergism: Minimizing Precipitation, Microemulsion Formation, and Enhanced Solubilization and Surface Modification. ResearchGate. [Link]
-
Corrin, M. L., & Harkins, W. D. (1947). The Effect of Salts on the Critical Concentration for the Formation of Micelles in Colloidal Electrolytes. Journal of the American Chemical Society, 69(3), 683-688. [Link]
-
SODIUM SULFATE. FAO. [Link]
-
Sodium sulfate. Wikipedia. [Link]
-
Szeląg, H., & Sadecka, E. (2011). Influence of Sodium Dodecyl Sulfate Presence on Esterification of Propylene Glycol with Lauric Acid. Industrial & Engineering Chemistry Research, 50(21), 12014-12021. [Link]
-
Gilbert, R. G. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, 21(7), 2495-2503. [Link]
-
Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. (2022). Molecules, 27(11), 3577. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
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Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. (2024). ACS Omega. [Link]
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Progress in process parameters and mechanism research of polymer emulsion preparation. (2024). RSC Advances, 14(23), 16458-16472. [Link]
-
Sodium Sulfate. Common Organic Chemistry. [Link]
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Four Questions for Tailoring a Polymer Emulsion Recipe, Part Two. Mallard Creek Polymers. [Link]
-
Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. (2022). PSE Community. [Link]
-
Determination of Trace Amount of Sodium Dodecyl Sulfate Surfactant by Extraction Spectrophotometric Method. Journal of the Chinese Chemical Society. [Link]
-
Determination Sodium Sulphate Assay by Ion-Exchange and Gravimetric Methods. Pharmapproach. [Link]
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Catana™ PTC - Phase Transfer Catalysts for Polymers. SACHEM, Inc. [Link]
-
Qualitative and quantitative methods detection of SDS based on polyelectrolyte microcapsules. (2018). Scientific Reports, 8(1), 1-8. [Link]
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ISO 5142:1977 Sodium sulphate for industrial use - Determination of sodium sulphate content - Gravimetric method. iTeh Standards. [Link]
-
Sodium Sulfate. PubChem. [Link]
-
The Study of Sodium Lauryl Sulfate (SLS) Toxicity. Longdom Publishing. [Link]
-
SODIUM SULFATE BASED PHASE CHANGE MATERIAL FOR THERMAL ENERGY STORAGE APPLICATION. Rajiv Gandhi Institute of Petroleum Technology. [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances, 11(15), 8968-9003. [Link]
-
Preparation and characterization of sodium sulfate pentahydrate/sodium pyrophosphate composite phase change energy storage materials. ResearchGate. [Link]
-
Understanding supercooling mechanism in sodium sulfate decahydrate phase-change material. (2021). ORNL. [Link]
-
Polymer-surfactant interaction: Differences between alkyl sulfate and alkyl sulfonate. ResearchGate. [Link]
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- 10. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Degradation Pathways of Sodium Propyl Sulfate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sodium propyl sulfate. This guide, structured in a flexible question-and-answer format, provides in-depth technical information, experimental protocols, and troubleshooting advice to support your research. As Senior Application Scientists, we aim to blend foundational scientific principles with practical, field-tested insights to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions - The Science of Degradation
This section addresses fundamental questions regarding the stability and degradation of sodium propyl sulfate. The insights are largely derived from extensive studies on linear alkyl sulfates, such as sodium dodecyl sulfate (SDS), and are adapted here for the propyl homologue.
Q1: What are the primary degradation pathways for sodium propyl sulfate?
Sodium propyl sulfate primarily degrades via two pathways: chemical hydrolysis and microbial degradation . Abiotic degradation under typical environmental conditions (neutral pH, ambient temperature) is generally slow.[1][2] However, under specific experimental or environmental conditions, these pathways can become significant.
-
Chemical Hydrolysis: This pathway involves the cleavage of the sulfate ester bond. It is significantly accelerated by heat and non-neutral pH (acidic or alkaline conditions).[1]
-
Microbial Degradation: This is the principal pathway in environmental and biological systems. Microorganisms, particularly bacteria like Pseudomonas, produce enzymes called alkyl sulfatases that catalyze the breakdown of the molecule.[3]
Q2: How do factors like pH and temperature affect the chemical stability of sodium propyl sulfate?
Both pH and temperature are critical variables.
-
pH: Acid-catalyzed hydrolysis is a major chemical degradation route.[1][4] The reaction is initiated by the protonation of a sulfate oxygen, making the sulfate group a better leaving group. In highly alkaline conditions, hydrolysis can also occur, though the mechanism may differ. The molecule is most stable near neutral pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Forced degradation studies often use elevated temperatures (e.g., 80-100°C) to accelerate decomposition and predict long-term stability.[1] The uncatalyzed hydrolysis of a simple alkyl sulfate at 25°C is extremely slow, with a half-life that can extend to many years.[2]
Q3: What is the mechanism of microbial degradation?
Microbial degradation is an enzymatic process initiated by alkyl sulfatases.[5] The generally accepted pathway for a primary alkyl sulfate like sodium propyl sulfate is as follows:
-
Ester Cleavage: An alkyl sulfatase enzyme hydrolyzes the C-O-S ester bond, releasing the inorganic sulfate ion (SO₄²⁻) and the corresponding alcohol, 1-propanol. This is the key initial step that removes the surfactant properties of the molecule.
-
Alcohol Oxidation: The resulting 1-propanol is a readily biodegradable primary alcohol. Alcohol and aldehyde dehydrogenases in the microorganism sequentially oxidize it to propionaldehyde and then to propionic acid.
-
Metabolic Integration: Propionic acid is then converted to propionyl-CoA, which can enter central metabolic pathways (like the Krebs cycle) to be fully mineralized to CO₂ and H₂O, providing carbon and energy for the microorganism.
Some bacteria must be induced to produce the necessary alkyl sulfatases, often by limiting other available sulfur sources in the growth medium.[6]
Q4: Are there different types of alkyl sulfatases?
Yes. Research has shown that alkyl sulfatases can be highly specific. Some are constitutive (always produced), while others are inducible (produced in response to the substrate).[3] Furthermore, their substrate specificity can vary; for example, an enzyme that efficiently degrades a linear C12 alkyl sulfate (like SDS) may show little to no activity on a branched or even a much shorter linear alkyl sulfate.[3] Therefore, the biodegradability of sodium propyl sulfate in a given microbial environment depends on the presence of bacteria possessing the appropriate sulfatases.
Part 2: Experimental Design & Protocols
This section provides detailed, step-by-step methodologies for key experiments to study the degradation of sodium propyl sulfate. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: Forced Degradation Study - Hydrolytic Pathway
This protocol is designed to assess the chemical stability of sodium propyl sulfate under acidic and basic stress conditions, in line with ICH guidelines.[7] The goal is to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method.[8][9]
Objective: To determine the rate and products of sodium propyl sulfate hydrolysis under acidic and basic conditions at elevated temperatures.
Materials:
-
Sodium Propyl Sulfate (high purity)
-
HPLC-grade water
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Heating block or water bath capable of maintaining 80°C ± 2°C
-
HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spec)
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve sodium propyl sulfate in HPLC-grade water to prepare a 10 mg/mL stock solution.
-
-
Sample Preparation (in triplicate for each condition):
-
Acid Hydrolysis: In a 10 mL volumetric flask, mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Dilute to volume with water. This creates a 1 mg/mL solution in 0.1 M HCl.
-
Base Hydrolysis: In a 10 mL volumetric flask, mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Dilute to volume with water. This creates a 1 mg/mL solution in 0.1 M NaOH.
-
Neutral Control: In a 10 mL volumetric flask, mix 1 mL of the stock solution and dilute to volume with water.
-
Blank Solutions: Prepare blank solutions containing only the stressor (0.1 M HCl and 0.1 M NaOH) to identify any artifacts from the matrix.
-
-
Stress Conditions:
-
Tightly cap all flasks/vials.
-
Place the "Acid," "Base," and "Neutral" samples into the heating block set at 80°C.
-
Keep a separate set of control samples at room temperature, protected from light.
-
-
Time Point Sampling:
-
Withdraw aliquots from each heated flask at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately cool the aliquot on ice.
-
For the acid-stressed sample, neutralize it with an equivalent volume of 0.1 M NaOH.
-
For the base-stressed sample, neutralize it with an equivalent volume of 0.1 M HCl.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis using the mobile phase.
-
-
Analysis:
-
Analyze all samples (including time-zero, stressed, and room temperature controls) using a validated, stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent sodium propyl sulfate and the appearance of any new peaks corresponding to degradation products.
-
Causality Note: The use of both acid and base at high temperatures covers the most likely hydrolytic degradation scenarios.[10] Neutralization before analysis is critical to prevent further degradation on the autosampler and to ensure consistent chromatography.[10] The goal is to achieve 5-20% degradation; if degradation is too fast or slow, the strength of the acid/base or the temperature should be adjusted.[7]
Protocol 2: Screening for Microbial Degradation
Objective: To determine if a given microbial consortium (e.g., from activated sludge or soil) can utilize sodium propyl sulfate as a carbon or sulfur source.
Materials:
-
Sodium Propyl Sulfate (sterile solution)
-
Microbial inoculum (e.g., activated sludge from a wastewater treatment plant)
-
Basal Salt Medium (BSM) - a defined medium containing all necessary nutrients except a carbon or sulfur source.
-
Sterile flasks, pipettes, and culture incubator/shaker
-
Analytical equipment to measure sulfate ions (e.g., Ion Chromatography, turbidimetric kit) and/or 1-propanol (GC-FID).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Obtain a fresh sample of activated sludge. Let the heavy solids settle for 30 minutes.
-
Use the supernatant, which is rich in a diverse microbial population, as the inoculum.
-
-
Culture Setup (in sterile flasks):
-
Test Flask (Carbon Source): 90 mL of sulfur-containing BSM + 10 mL of inoculum + sodium propyl sulfate as the sole carbon source (e.g., final concentration 100 mg/L).
-
Test Flask (Sulfur Source): 90 mL of carbon-containing, sulfate-free BSM + 10 mL of inoculum + sodium propyl sulfate as the sole sulfur source.[6]
-
Positive Control: 90 mL of BSM with a readily biodegradable carbon source (e.g., glucose) + 10 mL of inoculum. This validates that the inoculum is active.
-
Negative Control (Toxicity): 90 mL of BSM with glucose + sodium propyl sulfate (100 mg/L) + 10 mL of inoculum. This checks if the compound is toxic at the tested concentration.
-
Abiotic Control: 90 mL of BSM + sodium propyl sulfate (100 mg/L) (No inoculum). This accounts for any non-biological degradation.
-
-
Incubation:
-
Incubate all flasks at a standard temperature (e.g., 25-30°C) on an orbital shaker (e.g., 120 rpm) to ensure aeration.
-
-
Sampling and Analysis:
-
At regular intervals (e.g., 0, 1, 3, 7, and 14 days), draw samples from each flask under sterile conditions.
-
Monitor for signs of growth (e.g., turbidity/OD₆₀₀).
-
Analyze the samples for the disappearance of the parent compound (sodium propyl sulfate) and the appearance of degradation products, specifically the release of sulfate ions.[11]
-
Causality Note: By setting up flasks where sodium propyl sulfate is the sole source of either carbon or sulfur, you force the microorganisms to produce the necessary enzymes (like alkyl sulfatases) for its breakdown if they possess the genetic capability.[6] The control flasks are essential to rule out toxicity and abiotic loss and to confirm the viability of the microbial community.
Part 3: Troubleshooting Guide
This guide addresses common issues encountered during degradation experiments in a direct Q&A format.
Q: I am not observing any degradation in my forced hydrolysis study. What should I do?
A: This suggests the stress conditions are not harsh enough or there is an analytical issue.
-
Possible Cause 1: Insufficient Stress. The combination of acid/base concentration and temperature may be too mild for the stability of sodium propyl sulfate.
-
Solution: Increase the severity of the stress conditions. You can either increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M) or raise the temperature (e.g., from 80°C to 90°C). Always make changes one variable at a time.[10]
-
-
Possible Cause 2: Analytical Method is Not Stability-Indicating. Your HPLC method may not be able to separate the parent drug from its degradation products, or the degradants may not be detectable by your chosen method (e.g., 1-propanol has a poor UV chromophore).
-
Solution: Verify your method's specificity.[12] Use a more universal detector like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) that does not rely on a chromophore. For detecting 1-propanol specifically, Gas Chromatography (GC) is a more suitable technique.
-
-
-
Solution: Carefully re-check all calculations and preparation steps. Prepare a fresh set of samples to confirm the initial result.
-
Q: My HPLC chromatogram shows poor resolution between the parent peak and degradation products. How can I fix this?
A: Poor resolution is a common chromatographic challenge.
-
Possible Cause 1: Suboptimal Mobile Phase. The pH or organic solvent ratio of your mobile phase may not be suitable for separating the polar parent compound from its potentially more polar or nonpolar degradants.
-
Solution: Adjust the mobile phase. Modify the pH to alter the ionization state of any acidic/basic impurities. Perform a gradient optimization to improve the separation of peaks with different polarities.[13]
-
-
Possible Cause 2: Unsuitable Column. The stationary phase of your column (e.g., C18) may not be providing the necessary selectivity.
-
Solution: Try a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) that offers a different separation mechanism.[12]
-
-
Possible Cause 3: Co-elution. A degradation product may be hiding under the main peak.
-
Solution: Use a peak purity analysis tool, such as a Diode Array Detector (DAD) or MS, to assess the homogeneity of your main peak.[9]
-
Q: The degradation in my study is too extensive (>90%), and I see many secondary degradant peaks. What went wrong?
A: The stress conditions were too harsh, leading to the degradation of the primary degradants.
-
Possible Cause: Over-stressing. High temperatures or high concentrations of stressors for extended periods caused the reaction to proceed too far.
-
Solution: Reduce the intensity of the stress. Lower the temperature, decrease the concentration of the acid/base, or shorten the exposure time.[10] The ideal target for a forced degradation study is 5-20% degradation, which is sufficient to prove the method's stability-indicating nature without making the resulting chromatogram overly complex.[7]
-
Q: My microbial culture is not growing, and there's no degradation of sodium propyl sulfate.
A: This could be due to substrate toxicity, lack of appropriate enzymes, or incorrect culture conditions.
-
Possible Cause 1: Substrate Toxicity. Although short-chain alkyl sulfates are generally less toxic than longer-chain ones, high concentrations can still be inhibitory to microbial growth.
-
Solution: Run a toxicity control (as described in Protocol 2). If toxicity is observed, repeat the experiment with a lower concentration of sodium propyl sulfate (e.g., 10-50 mg/L).
-
-
Possible Cause 2: Lack of Appropriate Enzymes. The microbial inoculum used may not contain organisms with the genetic machinery to produce alkyl sulfatases capable of cleaving the propyl sulfate ester.
-
Solution: Try a different inoculum source. Activated sludge from an industrial wastewater treatment plant that receives surfactants is often a good source. Alternatively, you can attempt to enrich the culture by serially transferring a small amount of the culture to fresh media over several weeks to select for organisms that can adapt.
-
-
Possible Cause 3: Incorrect Culture Conditions. The pH, temperature, or nutrient composition of your medium may not be optimal for the desired microorganisms.
-
Solution: Ensure the pH of your basal salt medium is buffered to around 7.0. Check that the incubation temperature is appropriate (25-30°C is standard for environmental isolates). Confirm that all other essential nutrients are present in the medium.
-
Part 4: Data Presentation & Visualization
Data Summary Table
Summarize quantitative results from degradation studies in a clear, tabular format.
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Parent (%) | Degradant 1 (Area %) | Degradant 2 (Area %) | Mass Balance (%) |
| 0.1 M HCl, 80°C | 0 | 1005.2 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 914.7 | 91.0 | 8.5 (1-Propanol) | - | 99.5 | |
| 24 | 753.9 | 75.0 | 24.1 (1-Propanol) | - | 99.1 | |
| 0.1 M NaOH, 80°C | 0 | 1003.8 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 988.7 | 98.5 | 1.2 (1-Propanol) | - | 99.7 | |
| 24 | 953.6 | 95.0 | 4.6 (1-Propanol) | - | 99.6 |
Note: Mass balance is crucial for validating that all major components are accounted for.[9]
Diagrams and Workflows
Visual aids are essential for understanding complex pathways and protocols.
Caption: Overview of primary degradation pathways for sodium propyl sulfate.
Caption: Detailed enzymatic degradation pathway of sodium propyl sulfate.
Caption: Experimental workflow for a forced hydrolytic degradation study.
References
-
Toesch, M., Schober, M., & Faber, K. (2014). Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities. Applied Microbiology and Biotechnology, 98(4), 1485–1496. [Link]
-
Cain, R. B., & Farr, D. R. (1968). Microbial degradation of alkylbenzenesulphonates. Metabolism of homologues of short alkyl-chain length by an Alcaligenes sp. Biochemical Journal, 106(4), 859–877. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Katta, V. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Marothu, V. K., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Françaises, 73(5), 366-376. [Link]
-
Toesch, M., Schober, M., & Faber, K. (2014). Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities. Applied Microbiology and Biotechnology, 98(4), 1485-96. [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. SGS. [Link]
-
Davies, M., et al. (2002). Novel alkylsulfatases required for biodegradation of the branched primary alkyl sulfate surfactant 2-butyloctyl sulfate. Applied and Environmental Microbiology, 68(1), 31-36. [Link]
-
Bethell, D., et al. (2001). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity in concentrated aqueous mixtures of sodium primary alkyl sulfates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2201-2207. [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. [Link]
-
NICNAS. (2024). Medium and long chain alkyl sulfates - Draft Evaluation Statement. Australian Department of Health and Aged Care. [Link]
-
Bethell, D., et al. (2001). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (11), 2191-2200. [Link]
-
Wolfenden, R., & Williams, R. (2001). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 98(7), 3557-3560. [Link]
-
ISO. (1990). ISO 9280:1990 Water quality — Determination of sulfate — Gravimetric method using barium chloride. International Organization for Standardization. [Link]
-
Baibekov, R. F., et al. (2023). A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media, and Analytical Equipment for Its Implementation. Science Journal of Analytical Chemistry, 11(1), 1-8. [Link]
-
Bethell, D., et al. (2001). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (11), 2191-2200. [Link]
-
Baibekov, R. F., et al. (2023). A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media, and Analytical Equipment for Its Implementation. ResearchGate. [Link]
-
Baibekov, R. F., et al. (2023). A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media, and Analytical Equipment for Its Implementation. Science Publishing Group. [Link]
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Kice, J. L., & Anderson, J. M. (1966). The Mechanism of the Acid Hydrolysis of Sodium Aryl Sulfates. Journal of the American Chemical Society, 88(22), 5242-5245. [Link]
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Anechiței, L., et al. (2018). Simple methods for quantitative determination of sulphate ions from aqueous media with industrial applications. Bulletin of the Polytechnic Institute of Iasi, Chemistry and Chemical Engineering Section, 64(3), 27-36. [Link]
-
ResearchGate. (n.d.). Effect of sodium sulfate on the stability of halophilic proteins. ResearchGate. [Link]
-
Szabó, D., et al. (2021). Characterization of the Solution Properties of Sodium Dodecylsulphate Containing Alkaline–Surfactant–Polymer Flooding Media. Polymers, 13(21), 3796. [Link]
-
ResearchGate. (2009). Alkaline/Surfactant/Polymer Processes: Wide Range of Conditions for Good Recovery. ResearchGate. [Link]
-
Quora. (2019). Is sodium aluminum sulfate basic or acidic? Quora. [Link]
-
Mejele, I. S., et al. (2025). Effect of sodium dodecyl sulfate on the corrosion protection behaviour of mild steel in acidic medium. RSC Advances, 15(34), 23971-23984. [Link]
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"troubleshooting guide for sodium propyl sulfate reactions"
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for sodium propyl sulfate reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice for the synthesis and handling of sodium propyl sulfate. As your virtual application scientist, I will walk you through common challenges, explain the underlying chemical principles, and provide validated protocols to enhance the success and efficiency of your experiments.
Troubleshooting Guide: Common Issues in Sodium Propyl Sulfate Synthesis
The synthesis of sodium propyl sulfate, typically via the sulfation of 1-propanol, appears straightforward but is fraught with potential challenges.[1] Common issues include low yields, product contamination with inorganic salts, and the formation of unwanted byproducts.[1][2] This section addresses the most frequent problems in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a multifaceted problem that can originate from reaction conditions, reagent quality, or product loss during workup.
-
Incomplete Reaction: The sulfation of alcohols is an equilibrium process.[1] The formation of water as a byproduct can limit the reaction's progression, especially when using sulfuric acid, potentially capping the yield at around 65% with equimolar reactants.[1]
-
Solution: Use an excess of the sulfating agent or remove water as it forms (e.g., Dean-Stark apparatus) to drive the equilibrium toward the product.[1]
-
-
Side Reactions: The choice of sulfating agent and reaction temperature are critical. Harsh conditions can lead to side reactions that consume your starting material.
-
Dehydration: Strong acids like H₂SO₄ at elevated temperatures can dehydrate 1-propanol to propene.
-
Degradation: Sensitive substrates can degrade under strongly acidic conditions.[1]
-
Solution: Maintain strict temperature control, often at low temperatures (e.g., 0-5 °C), especially during the initial addition of the sulfating agent.[1] Consider using a milder sulfating agent, such as a sulfur trioxide-amine complex (e.g., SO₃·Pyridine or SO₃·DMF), which reduces the likelihood of acid-catalyzed side reactions.[1]
-
-
Product Loss During Workup: Sodium propyl sulfate is highly water-soluble, which complicates its isolation from aqueous media and removal of inorganic salts.[1] Significant product can be lost during extraction and purification phases.
-
Solution: Minimize the use of aqueous washes. If purification is necessary, consider recrystallization from an alcohol-based solvent system or techniques like dialysis for larger-scale preparations to remove inorganic salts.
-
Question 2: My final product is contaminated with a significant amount of sodium sulfate. How can I improve its purity?
This is one of the most common challenges in the synthesis of alkyl sulfates.[1] The contamination arises from the neutralization of the excess sulfating agent (like sulfuric acid or chlorosulfonic acid) with a sodium base (e.g., NaOH, Na₂CO₃).
-
Cause: Both the product, sodium propyl sulfate, and the byproduct, sodium sulfate, are soluble in water, making simple aqueous extraction ineffective.[3][4]
-
Purification Strategy 1: Recrystallization: This is the most effective lab-scale method. Sodium propyl sulfate is typically more soluble in short-chain alcohols (like ethanol or isopropanol) than sodium sulfate.
-
Protocol: Dissolve the crude product in a minimal amount of hot ethanol (or a mixed solvent system like ethanol/water). The less soluble inorganic salts should precipitate out upon cooling or remain undissolved. Filter the mixture to isolate the purified product in the filtrate, which can then be recovered by evaporating the solvent. Multiple recrystallizations may be necessary.[2]
-
-
Purification Strategy 2: Solvent Precipitation: Add a solvent in which sodium propyl sulfate is soluble but sodium sulfate is not. For instance, after neutralizing the reaction mixture, evaporating it to dryness, and triturating the solid with anhydrous ethanol may selectively dissolve the desired product.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in sodium propyl sulfate synthesis.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Which sulfating agent is best for preparing sodium propyl sulfate?
A: The "best" agent depends on your specific requirements for scale, purity, cost, and safety. Each has distinct advantages and disadvantages.[1]
| Sulfating Agent | Advantages | Disadvantages | Key Considerations |
| Sulfuric Acid (H₂SO₄) | Inexpensive, readily available. | Harsh; can cause dehydration and other side reactions. Equilibrium limited by water formation.[1] | Best for robust, simple alcohols where high purity is not the primary concern. Requires careful temperature control. |
| Chlorosulfonic Acid (ClSO₃H) | Highly reactive, drives reaction to completion. | Very corrosive, reacts violently with water, releases HCl gas.[2][5] | Must be handled with extreme caution in a well-ventilated fume hood under anhydrous conditions. |
| Sulfur Trioxide-Amine Complexes (e.g., SO₃·Pyridine, SO₃·DMF) | Mild, selective, minimizes acid-catalyzed side reactions.[1] | More expensive, can be moisture-sensitive, may require longer reaction times. | The preferred choice for sensitive substrates or when high purity and yield are critical. |
| Sulfamic Acid (H₂NSO₃H) | Solid, easy to handle, less reactive than other agents. | Generally gives poor yields with primary alcohols and can require high temperatures.[1] | Typically used as a reagent of last resort when other methods fail.[1] |
Q: How can I monitor the progress of my sulfation reaction?
A: Several methods can be employed:
-
Thin-Layer Chromatography (TLC): The most common method. The starting alcohol (1-propanol) is relatively nonpolar, while the resulting sulfate is highly polar and will have a much lower Rf value (often staying at the baseline) in typical solvent systems (e.g., ethyl acetate/hexanes). You can monitor the disappearance of the starting material spot.
-
Acid-Base Titration: If using an agent like chlorosulfonic acid or sulfuric acid, you can take aliquots of the reaction, quench them, and titrate the remaining acidic species to determine the extent of the reaction.
-
Spectroscopy (NMR/IR): ¹H NMR can be used to monitor the disappearance of the alcohol proton and the appearance of new signals corresponding to the propyl sulfate ester.
Q: What are the critical safety precautions when performing sulfation reactions?
A: Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.[6]
-
Ventilation: All sulfation reactions should be performed in a certified chemical fume hood, as many sulfating agents are corrosive, volatile, or release toxic gases (e.g., HCl from chlorosulfonic acid).[6]
-
Anhydrous Conditions: Many sulfating agents (especially SO₃ complexes and ClSO₃H) react violently with water. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Addition: Sulfation reactions are often highly exothermic.[7] Add the sulfating agent slowly to the alcohol solution while cooling in an ice bath to maintain temperature control and prevent runaway reactions.
Validated Experimental Protocol: Synthesis of Sodium Propyl Sulfate via SO₃·Pyridine Complex
This protocol provides a reliable method for the lab-scale synthesis of sodium propyl sulfate with good yield and purity, minimizing the harsh conditions associated with other agents.
Materials:
-
1-Propanol (anhydrous)
-
Sulfur trioxide pyridine complex (SO₃·Pyridine)
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Methanol
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve 1-propanol (1 equivalent) in anhydrous pyridine (approx. 5-10 volumes).
-
Reaction: Cool the solution to 0 °C using an ice-water bath. Slowly add solid SO₃·Pyridine complex (1.1 equivalents) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of 1-propanol via TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding cold deionized water.
-
Neutralization & Extraction: Adjust the pH of the aqueous solution to ~9 with a cold 1 M NaOH solution. Wash the aqueous layer three times with diethyl ether to remove the pyridine and any unreacted starting material.
-
Isolation: Concentrate the aqueous layer under reduced pressure (rotary evaporation) to obtain the crude sodium propyl sulfate as a white solid, likely containing some inorganic salts.
-
Purification (Optional but Recommended): Recrystallize the crude solid from hot ethanol to yield pure sodium propyl sulfate.
References
-
Mishra, B., et al. (2016). Chemical Sulfation of Small Molecules – Advances and Challenges. National Institutes of Health. [Link]
-
Roberts, D.W. (1998). Mechanism of alcohol sulfation. ResearchGate. [Link]
- U.S. Patent 3,332,979. (1967). Sulfation of alcohols using urea-modified sulfuric acid.
- European Patent 0539370. (1993). Process for sulfating unsaturated alcohols.
-
Wikipedia. (n.d.). Sulfation. Wikipedia. [Link]
-
Matthews, J. (n.d.). Faulty Sulfation and Methylation. Nourishing Hope. [Link]
-
Agilent. (2024). Sulfate Standard - Safety Data Sheet. Agilent. [Link]
-
The Nutritional Institute. (n.d.). Sulphation - the health bit you don’t know…. The Nutritional Institute. [Link]
- Chinese Patent 102304076A. (2012). Preparation method of sodium n-propyl thiosulfate.
-
Vally, H., & Misso, N. L. (2012). Adverse reactions to the sulphite additives. National Institutes of Health. [Link]
-
Battery University. (2024). BU-804b: Sulfation and How to Prevent it. Battery University. [Link]
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]
-
MySkinRecipes. (n.d.). Sodium propyl sulphate. MySkinRecipes. [Link]
-
Tiger-Sul. (n.d.). The Basics of Safely Handling Sulfur Fertilizer Products. Tiger-Sul. [Link]
-
Muby Chemicals. (n.d.). Sodium Propyl Paraben, Sodium Propylparaben BP USP NF Manufacturers. Muby Chemicals. [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? Reddit. [Link]
-
Healthline. (2017). Are Sulfates Good or Bad for You? Know the Facts. Healthline. [Link]
- Chinese Patent 101624361A. (2010). Synthetic method of high-purity 3-mercapto propyl-sulfonate.
-
Pharmaguideline. (2008). Method of Analysis for Sodium Propyl Parabean. Pharmaguideline. [Link]
-
The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Sulfation. Books Gateway. [Link]
-
ScienceGate. (2025). Sodium sulfate: Significance and symbolism. ScienceGate. [Link]
- Chinese Patent 85102990B. (1986). Synthesis of high-purity sodium alkyl sulfate.
-
Global Substance Registration System. (n.d.). SODIUM PROPYL SULFATE. gsrs. [Link]
-
BatteryMINDers. (n.d.). Testing Your Battery For Sulfation. BatteryMINDers. [Link]
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Power-Sonic. (n.d.). What is a sulfated battery and how do you prevent it?. Power-Sonic. [Link]
-
ChemBK. (2024). sodium propyl sulphate. ChemBK. [Link]
-
BuyersGuideChem. (n.d.). Sodium propyl sulfate | 1000-56-2. BuyersGuideChem. [Link]
-
BatteryMINDers. (n.d.). Battery sulfation: prevention and repair. BatteryMINDers. [Link]
-
FAO. (2001). SODIUM SULFATE. FAO. [Link]
-
Wikipedia. (n.d.). Sodium dodecyl sulfate. Wikipedia. [Link]
-
PubChem. (n.d.). Propyl sulfate. National Institutes of Health. [Link]
-
ASTM International. (2023). D1570 Standard Test Methods for Sampling and Chemical Analysis of Fatty Alkyl Sulfates. ASTM International. [Link]
-
Allen, D. W., et al. (1998). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium dodecyl sulfate. Carl ROTH. [Link]
- U.S. Patent 2,816,126. (1957). Process of preparing dialkyl sulfates.
-
Wikipedia. (n.d.). Sodium sulfate. Wikipedia. [Link]
-
Dong, J., et al. (2015). SuFEx-Based Synthesis of Polysulfates. National Institutes of Health. [Link]
-
Pharmaguideline. (2008). Method of Analysis for Sodium Lauryl Sulphate. Pharmaguideline. [Link]
-
PubChem. (n.d.). Sodium Lauryl Sulfate. National Institutes of Health. [Link]
-
PubChem. (n.d.). Sodium Sulfate. National Institutes of Health. [Link]
-
Scirp.org. (2014). Synthesis of Propyl-Sulfonic Acid-Functionalized Nanoparticles as Catalysts for Cellobiose Hydrolysis. Scirp.org. [Link]
Sources
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Sodium Propyl Sulfate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of sodium propyl sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: The Sulfation of 1-Propanol
The synthesis of sodium propyl sulfate is primarily a two-step process: the sulfation of 1-propanol to form propyl sulfuric acid, followed by neutralization with a sodium base to yield the final salt. The overall reaction is exothermic and requires careful control of conditions to prevent side reactions that can drastically reduce the yield and purity of the final product.
The choice of sulfating agent is critical. Common agents include sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H). While SO₃ is highly efficient, it can be difficult to handle. Chlorosulfonic acid is a common laboratory-scale reagent for this type of reaction.[1]
The reaction proceeds as follows:
-
Sulfation: CH₃CH₂CH₂OH + ClSO₃H → CH₃CH₂CH₂OSO₃H + HCl
-
Neutralization: CH₃CH₂CH₂OSO₃H + NaOH → CH₃CH₂CH₂OSO₃Na + H₂O
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of sodium propyl sulfate.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of sodium propyl sulfate.
Q1: My reaction mixture is turning dark brown or black. What is happening and how can I prevent it?
A1: The formation of a dark, tar-like substance is a common issue when using strong sulfating agents like sulfuric or chlorosulfonic acid. This is typically caused by unwanted side reactions, primarily the dehydration of 1-propanol to propene, followed by polymerization, or oxidation of the alcohol.[2] Concentrated sulfuric acid is a strong dehydrating agent, and high local concentrations can accelerate these undesired pathways.[2]
Prevention Strategies:
-
Maintain Low Temperatures: Conduct the reaction at temperatures between -5 and 5°C to minimize the rate of side reactions.
-
Slow Reagent Addition: Add the sulfating agent (e.g., chlorosulfonic acid) dropwise to the alcohol with vigorous stirring. This prevents localized overheating and high concentrations of the acid, which can promote charring.[2]
-
Use an Inert Solvent: While 1-propanol can act as the solvent, using an inert solvent can help dissipate heat more effectively.
Q2: How can I drive the reaction towards a higher yield of the desired product?
A2: The sulfation of an alcohol is a reversible equilibrium reaction.[3] To maximize the yield, the equilibrium must be shifted toward the products. This can be achieved by:
-
Using an Excess of a Reactant: Employing a slight molar excess of the sulfating agent can help drive the reaction to completion. However, this must be balanced against the increased risk of side reactions and purification challenges.
-
Removing a Byproduct: In this synthesis, hydrogen chloride (HCl) gas is evolved when using chlorosulfonic acid. Performing the reaction under a gentle stream of inert gas (like nitrogen or argon) can help carry away the HCl, shifting the equilibrium to the right according to Le Châtelier's principle.
Q3: What is the optimal molar ratio of alcohol to sulfating agent?
A3: The ideal molar ratio depends on the specific sulfating agent and reaction conditions. For primary alcohols, a slight excess of the sulfating agent is often used to ensure complete conversion of the alcohol. A starting point for optimization is a molar ratio of 1-propanol to chlorosulfonic acid of 1 : 1.05 . Increasing the ratio further may not significantly improve the yield and can complicate purification.
Q4: How critical is the purity of the starting 1-propanol?
A4: The purity of the starting materials is paramount for achieving high yields and a clean product. The primary impurity of concern in 1-propanol is water. Water will react readily with the sulfating agent to form sulfuric acid, consuming the reagent and introducing an impurity that is difficult to remove. It is essential to use anhydrous 1-propanol (<0.1% water).
Q5: What is the most effective method for neutralizing the propyl sulfuric acid intermediate?
A5: Neutralization should be performed carefully to avoid hydrolysis of the newly formed sulfate ester.
-
Base: A solution of sodium hydroxide (e.g., 20-30% w/v) is typically used.
-
Temperature: The neutralization should be carried out at low temperatures (0-10°C) to minimize the risk of ester hydrolysis.
-
pH Control: The base should be added slowly while monitoring the pH of the reaction mixture. The final pH should be adjusted to be slightly alkaline (pH 7-8) to ensure complete neutralization without promoting base-catalyzed hydrolysis.
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems that lead to low yields or impure products.
Problem: Significantly Low Yield (<70%)
Low yield is the most common issue, often stemming from multiple factors. The following logic diagram can help diagnose the root cause.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.
Problem: Final Product Contains High Levels of Inorganic Salts (e.g., NaCl, Na₂SO₄)
-
Cause: Insufficient removal of byproducts during the workup and purification stages. Sodium chloride is formed during neutralization if chlorosulfonic acid is used, and sodium sulfate can be present from the hydrolysis of the product or unreacted sulfating agent.
-
Solution:
-
Dealcoholizing: After neutralization, excess 1-propanol should be removed under reduced pressure. Impurities like unreacted alcohol can interfere with purification.[1]
-
Desalting: The crude solid can be washed with a solvent in which sodium propyl sulfate has low solubility but the inorganic salts are soluble. A mixture of ethanol and water can be effective.
-
Recrystallization: The most effective method for removing inorganic salts is recrystallization from an appropriate solvent system, such as 95-100% ethanol.[1] High-purity sodium alkyl sulfates are often purified this way.[1]
-
Protocols and Methodologies
Data Presentation: Key Optimization Parameters
The following table summarizes the critical parameters that should be optimized to maximize the yield and purity of sodium propyl sulfate.
| Parameter | Recommended Range | Rationale & Key Insights |
| Reaction Temperature | -5 to 5 °C | Minimizes side reactions such as alcohol dehydration and oxidation, which lead to tar formation and reduced yield.[2] |
| Reagent Molar Ratio | 1 : 1.05 (Propanol:Sulfating Agent) | A slight excess of the sulfating agent ensures complete conversion of the alcohol without introducing significant purification challenges.[4] |
| Reagent Purity | Anhydrous (<0.1% H₂O) | Water consumes the sulfating agent and introduces sulfuric acid as an impurity, complicating the reaction and purification. |
| Neutralization pH | 7.0 - 8.0 | Prevents acid-catalyzed or base-catalyzed hydrolysis of the target ester while ensuring complete salt formation. |
| Neutralization Temp. | 0 to 10 °C | Hydrolysis of the sulfate ester is temperature-dependent; keeping the temperature low during the addition of base preserves the product. |
Experimental Protocol: Laboratory Synthesis of Sodium Propyl Sulfate
Disclaimer: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
Materials:
-
1-Propanol (anhydrous)
-
Chlorosulfonic acid (ClSO₃H)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (95-100%)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and ice bath.
Procedure:
-
Setup: Assemble the three-neck flask with the dropping funnel, condenser (with a drying tube), and a thermometer. Place the flask in an ice-salt bath on a magnetic stir plate.
-
Reactant Charging: Add 1.0 mole of anhydrous 1-propanol to the reaction flask and begin stirring. Cool the flask to between -5 and 0°C.
-
Sulfation: Slowly add 1.05 moles of chlorosulfonic acid to the dropping funnel. Add the acid dropwise to the stirred 1-propanol over a period of 60-90 minutes, ensuring the internal temperature does not rise above 5°C. HCl gas will evolve and should be vented safely or passed through a scrubber.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.
-
Neutralization: Prepare a 30% (w/v) solution of NaOH in deionized water and cool it in a separate ice bath. Slowly add the cold NaOH solution to the reaction mixture, maintaining the temperature below 10°C. Monitor the pH, stopping the addition when the pH is stable between 7 and 8.
-
Crude Isolation: Transfer the neutralized mixture to a single-neck round-bottom flask. Remove the excess 1-propanol and water under reduced pressure using a rotary evaporator. The result will be a crude solid.
-
Purification:
-
Add 95% ethanol to the crude solid and heat gently to dissolve the sodium propyl sulfate, leaving most inorganic salts behind.
-
Filter the hot solution to remove insoluble inorganic salts.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization of the pure sodium propyl sulfate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C.
-
Safety Precautions
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.[6]
-
1-Propanol: Flammable liquid and vapor. Keep away from ignition sources.
-
General Hygiene: Always wash hands thoroughly after handling chemicals and change any contaminated clothing. Ensure emergency eyewash stations and safety showers are accessible.[6]
References
-
Bucic, A., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATYLYST. Journal of Engineering & Processing Management. Available at: [Link]
-
BYJU'S. (n.d.). What is Esterification Reaction? Available at: [Link]
-
Jan, Y. (2017). Sulphuric Acid in Esterification Reaction. Chemistry Stack Exchange. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Ataman Kimya. (n.d.). SODIUM ALKYL SULFATES. Available at: [Link]
- Google Patents. (n.d.). CN85102990B - Synthesis of high-purity sodium alkyl sulfate.
-
ScienceLab.com. (2015). Sodium Sulfate - Safety Data Sheet. Available at: [Link]
-
Wikipedia. (n.d.). Sodium dodecyl sulfate. Available at: [Link]
-
MySkinRecipes. (n.d.). Sodium propyl sulphate. Available at: [Link]
- Google Patents. (n.d.). KR960007454A - Method of Purifying Sodium Sulfate (Na₂SO₄).
- Google Patents. (n.d.). US2468803A - Method of purifying sodium sulfate.
- Google Patents. (n.d.). CN103058894A - Production method of high-purity sodium dodecyl sulfate.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
"avoiding side reactions with sodium propyl sulfate"
Welcome to the technical support center for sodium propyl sulfate. This guide is designed for researchers, scientists, and professionals in drug development who utilize sodium propyl sulfate in their synthetic workflows. Here, we provide in-depth, field-proven insights to help you anticipate and mitigate common side reactions, ensuring the integrity and yield of your target compounds. Our approach is rooted in explaining the fundamental chemistry behind these challenges to empower you with robust, self-validating solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary side reactions I should be aware of when using sodium propyl sulfate, and what are their underlying causes?
Answer:
When employing sodium propyl sulfate as a sulfating agent, particularly for alcohols and phenols, three principal side reactions can compromise your reaction's efficiency and purity: hydrolysis, elimination, and over-sulfation. Understanding the mechanisms of these reactions is the first step toward effective mitigation.
-
Hydrolysis: Sodium propyl sulfate can react with water present in the reaction mixture to hydrolyze back to propanol and sodium bisulfate. This reaction is often accelerated under acidic or basic conditions and at elevated temperatures. The mechanism involves the nucleophilic attack of water on the sulfur atom.[1][2][3] The presence of acid can protonate the sulfate group, making it a better leaving group, thus facilitating hydrolysis.[2][3]
-
Elimination: If your substrate has a β-hydrogen, an elimination reaction (E2-type) can compete with the desired sulfation (SN2-type) reaction, leading to the formation of an alkene. This is particularly favored by high temperatures and the presence of a strong, non-nucleophilic base.
-
Over-sulfation (Polysulfation): For substrates containing multiple hydroxyl groups, such as polyols, carbohydrates, or certain flavonoids, the reaction can proceed beyond the desired mono-sulfation, yielding di-sulfated or even per-sulfated products.[4][5] This is often a result of using a stoichiometric excess of the sulfating agent or reaction conditions that are too harsh.[6]
Caption: Primary reaction pathway versus common side reactions.
Question 2: My sulfation reaction has stalled, showing low yield and significant unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common issue that can typically be traced back to reaction conditions and reagent stability. The primary culprits are often moisture, suboptimal temperature, or poor reagent solubility.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: As discussed, sodium propyl sulfate is susceptible to hydrolysis.[1][2][3] Any residual water in your solvent, on your glassware, or in your starting material will consume the reagent and reduce the yield.
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like elimination and hydrolysis.[7][8] It is crucial to find the optimal temperature that favors the desired sulfation without significantly accelerating side reactions.
-
Improve Solubility: Sodium propyl sulfate and many polar substrates have limited solubility in common aprotic organic solvents. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction kinetics.
Detailed Protocol: Optimizing Reaction Conversion
-
Preparation of Glassware and Solvents:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If not available, solvents like DMF or acetonitrile should be dried over molecular sieves (3Å or 4Å) for at least 24 hours before use.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Add the substrate and anhydrous solvent to the reaction flask.
-
If solubility is an issue, consider using a co-solvent system or a solvent known to better dissolve both reactants, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
-
Reagent Addition and Temperature Control:
-
Add sodium propyl sulfate portion-wise or as a solution in the anhydrous reaction solvent to control any initial exotherm.
-
Begin the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gradually increase the temperature in 10°C increments, holding for a set time at each temperature and monitoring for product formation versus byproduct formation.
-
-
Monitoring and Work-up:
-
Take aliquots of the reaction mixture at regular intervals to determine the optimal reaction time.
-
Once the reaction has reached maximum conversion, quench it by adding a proton source (e.g., saturated ammonium chloride solution) before proceeding with extraction and purification.
-
Question 3: I am observing significant amounts of hydrolysis byproducts. How can I minimize the decomposition of sodium propyl sulfate?
Answer:
Hydrolysis is a frequent challenge, primarily driven by the presence of water and non-optimal pH.[1][2][3] Preventing the hydrolysis of sodium propyl sulfate requires rigorous control over the reaction environment.
Key Control Parameters:
-
pH Control: The stability of alkyl sulfates is highly pH-dependent. Hydrolysis is catalyzed by both acid and base.[2][3] For many substrates, maintaining a neutral to slightly basic pH (7.0-8.5) is ideal. The use of a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can be effective in scavenging any protons generated during the reaction without promoting other side reactions.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. The rate of hydrolysis increases significantly with temperature.[7][8]
-
Anhydrous Techniques: As detailed in the protocol above, the exclusion of water is paramount.
| Parameter | Impact on Desired Sulfation | Impact on Hydrolysis | Recommended Condition |
| pH | Optimal rate often near neutral | Accelerated at low (<6) and high (>9) pH[2][3] | 7.0 - 8.5 (buffer or non-nucleophilic base) |
| Temperature | Rate increases with temperature | Rate increases significantly with temperature[7] | Lowest effective temperature (e.g., 0°C to 40°C) |
| Solvent | Aprotic polar solvents (DMF, DMSO) improve solubility | Protic solvents (water, alcohols) directly cause hydrolysis | Anhydrous DMF, Acetonitrile, or DCM |
| Atmosphere | Inert atmosphere prevents side oxidation | Prevents introduction of atmospheric moisture | Dry Nitrogen or Argon |
Question 4: My product mixture contains multiple sulfated species. How can I improve the selectivity for mono-sulfation?
Answer:
Achieving selective mono-sulfation on a poly-hydroxylated substrate requires precise control over stoichiometry and reaction kinetics. Over-sulfation occurs when the rate of the second sulfation is competitive with the first.[4][5]
Strategies for Enhancing Mono-sulfation Selectivity:
-
Stoichiometric Control: Carefully control the stoichiometry of the sulfating agent. Begin with a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of sodium propyl sulfate and monitor the reaction closely. This ensures that the substrate is always in excess, minimizing the chance of a second sulfation event.
-
Slow Addition: Instead of adding all the sodium propyl sulfate at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the sulfating agent low, favoring the more reactive hydroxyl group and reducing the likelihood of multiple additions.
-
Use of Protecting Groups: In complex syntheses, an orthogonal protecting group strategy is the most robust method. Protect the less reactive hydroxyl groups, perform the sulfation on the desired site, and then deprotect the other groups.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity, as the activation energy for the sulfation of a more sterically hindered or less nucleophilic hydroxyl group is typically higher.
Caption: Workflow for optimizing mono-sulfation selectivity.
Analytical Characterization
To effectively troubleshoot your reaction, reliable analytical methods are essential for identifying both the desired product and potential side products.[9][10][11]
-
Mass Spectrometry (MS): A powerful tool for identifying sulfated products. Look for the characteristic mass shift corresponding to the addition of a sulfate group (+80 Da for SO3).[9][12] In negative ion mode, the parent ion [M-H]⁻ is often observed. Tandem MS (MS/MS) can confirm the presence of the sulfate group through the characteristic neutral loss of SO3 (80 Da).[11][12]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the starting material, product, and byproducts. Due to the high polarity of sulfated compounds, reverse-phase chromatography may require the use of ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC).[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the position of sulfation. The carbon and adjacent protons at the sulfation site will typically show a downfield shift.
By understanding the fundamental principles of these side reactions and implementing the rigorous control strategies outlined in this guide, you can significantly improve the outcome of your sulfation experiments, leading to higher yields, better purity, and more reliable results.
References
-
Huibers, M., et al. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. Available at: [Link]
-
Chapman, E., et al. (2019). Sulfation made simple: A strategy for synthesising sulfated molecules. ResearchGate. Available at: [Link]
-
Huibers, M., et al. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. Available at: [Link]
-
Al-Ali, H., et al. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. National Institutes of Health. Available at: [Link]
-
Chapman, E., et al. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules. Chemical Communications. Available at: [Link]
-
Harvey, S.R., et al. (2014). Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Valentová, K., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. Available at: [Link]
-
Playle, L., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Yi, L., et al. (2006). Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects. ResearchGate. Available at: [Link]
-
Eastoe, J., et al. (2002). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity in concentrated aqueous mixtures of sodium primary alkyl sulfates. ResearchGate. Available at: [Link]
-
Celsie, A., et al. (2016). Impact of temperature, pH, and salinity changes on the physico-chemical properties of model naphthenic acids. PubMed. Available at: [Link]
-
Eastoe, J., et al. (2002). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Valentová, K., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. National Institutes of Health. Available at: [Link]
-
Eastoe, J., et al. (2002). The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. ResearchGate. Available at: [Link]
-
Liu, H., et al. (2022). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. MDPI. Available at: [Link]
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Technical Support Center: Improving the Purity of Commercial Sodium Propyl Sulfate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of sodium propyl sulfate (CAS 1000-56-2). This guide is designed for researchers, scientists, and drug development professionals who require high-purity sodium propyl sulfate for their experiments and formulations. Commercial-grade reagents can contain impurities that may compromise experimental outcomes, making purification a critical step for ensuring accuracy and reproducibility.
This document provides a comprehensive overview of common impurities, detailed purification protocols, and robust troubleshooting advice in a direct question-and-answer format.
Section 1: Understanding the Impurities (FAQs)
Q1: What are the common impurities in commercial-grade sodium propyl sulfate?
A: The impurities present in commercial sodium propyl sulfate are typically byproducts and unreacted materials from its synthesis. The standard manufacturing process involves the sulfation of 1-propanol followed by neutralization with a sodium base (e.g., sodium hydroxide)[1][2]. Based on this, the primary impurities to expect are:
-
Inorganic Salts: Sodium sulfate (Na₂SO₄) and sodium chloride (NaCl) are the most common inorganic impurities. Sodium sulfate is a direct byproduct of the neutralization step, especially if sulfuric acid is used in the sulfation process[3].
-
Unreacted 1-Propanol: Incomplete reaction during the sulfation step can leave residual 1-propanol in the final product.
-
Other Organic Byproducts: While less common, side reactions could potentially generate small amounts of dipropyl sulfate or other related organic compounds.
Q2: How can these impurities affect my research or drug development process?
A: The presence of these impurities, even in small amounts, can have significant consequences:
-
Altered Physicochemical Properties: Impurities can affect the critical micelle concentration (CMC), surface tension, and solubility of the surfactant, leading to inconsistent results in formulation studies[3].
-
Inaccurate Quantification: The presence of non-active components like water and inorganic salts means that the weighed amount of the commercial product does not correspond to the actual amount of active sodium propyl sulfate. This leads to errors in concentration calculations, affecting everything from reaction stoichiometry to dose-response curves.
-
Side Reactions: Unreacted 1-propanol can act as a nucleophile or solvent in subsequent reactions, leading to unintended byproducts.
-
Analytical Interference: Impurities can co-elute with the compound of interest or other analytes in chromatographic methods like HPLC, complicating analysis and quantification.
Section 2: Purification Strategy: Recrystallization
Q3: What is the most effective and practical method for purifying sodium propyl sulfate in a lab setting?
A: For a small organic salt like sodium propyl sulfate, recrystallization is the most effective and widely used purification technique[4]. This method leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. A well-chosen solvent will dissolve the sodium propyl sulfate at an elevated temperature but have limited capacity to dissolve it at lower temperatures, allowing pure crystals to form upon cooling. Crucially, the major impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[4][5].
Q4: How do I select the best solvent for recrystallizing sodium propyl sulfate?
A: The ideal recrystallization solvent should meet several criteria:
-
It should dissolve the target compound (sodium propyl sulfate) when hot.
-
It should dissolve the target compound poorly or not at all when cold.
-
It should either not dissolve the impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
-
It must be chemically inert and not react with the compound[4].
Based on purification methods for analogous, longer-chain sodium alkyl sulfates, absolute ethanol (95-100%) is an excellent choice[3].
The scientific rationale is as follows:
-
Sodium Propyl Sulfate Solubility: As an amphiphilic molecule, sodium propyl sulfate is expected to be soluble in hot ethanol.
-
Impurity Solubility: The primary inorganic impurity, sodium sulfate (Na₂SO₄), is notably insoluble in ethanol [6][7][8]. This is a key advantage, as it allows for the physical separation of this major impurity by filtering the hot solution. Unreacted 1-propanol is miscible with ethanol and will remain in the solution (mother liquor) upon cooling.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q: My recrystallization yield is very low. What went wrong?
A: This is a common issue with several potential causes:
-
Too much solvent was used: Using an excessive amount of hot solvent to dissolve the crude material will keep a significant portion of your product dissolved even after cooling. Solution: Use the minimum amount of hot solvent required for complete dissolution. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
The cooling process was too rapid: Fast cooling can lead to the formation of very small crystals or an oil, which are difficult to filter and result in loss of material. Solution: Allow the hot, filtered solution to cool slowly to room temperature first, then transfer it to an ice bath for at least an hour to maximize crystal formation.
-
The compound is more soluble than expected: If the compound has high solubility in the cold solvent, the yield will inherently be low. Solution: Ensure you are cooling the solution sufficiently (an ice bath is recommended). If the yield is still poor, you may need to consider an anti-solvent system (e.g., adding a solvent in which the compound is insoluble, like diethyl ether, to the ethanol solution until it becomes cloudy, then heating to clarify and cooling slowly)[9][10].
Q: After recrystallization, my analytical tests show the product is still impure. What should I do?
A:
-
Incomplete removal of inorganic salts: If you did not perform a hot filtration step, insoluble impurities like sodium sulfate may have been carried over. Solution: Repeat the recrystallization, ensuring you filter the solution while it is still hot to remove any undissolved solids.
-
Co-crystallization of impurities: If an impurity has very similar properties to your compound, it may crystallize along with it. Solution: A second recrystallization is often sufficient to achieve high purity.
-
Ineffective solvent: The chosen solvent may not be adequately separating the target from a specific impurity. Solution: Re-evaluate your solvent choice. If ethanol is not effective, consider other polar solvents like methanol or an ethanol/water mixture. Perform small-scale solubility tests to find a better system[10].
Q: The purified substance is an oil or a gummy solid and will not crystallize. Why is this happening?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when its solubility is exceeded too quickly.
-
Solution is too saturated: The concentration of the compound is too high. Solution: Add a small amount of additional hot solvent to the oily mixture and reheat until it fully dissolves. Then, attempt to cool it more slowly.
-
Presence of impurities: Impurities can inhibit crystal lattice formation. Solution: Ensure the starting material is not excessively impure. An initial purification step, like washing the crude solid with a solvent that dissolves the impurities but not the product (e.g., diethyl ether to remove residual organic impurities), might be necessary.
-
Inducing Crystallization: Sometimes crystallization needs a nudge. Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a tiny "seed crystal" from a previous successful batch.
Section 4: Detailed Experimental Protocols
Protocol 4.1: High-Purity Recrystallization of Sodium Propyl Sulfate
This protocol is designed to remove both inorganic salts and residual organic impurities.
Workflow Diagram:
Caption: Workflow for the purification of sodium propyl sulfate.
Step-by-Step Methodology:
-
Dissolution: Place the crude commercial sodium propyl sulfate (e.g., 10 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat a volume of 95-100% ethanol to boiling. Add the hot ethanol to the flask in small portions while stirring and heating until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield[5].
-
Hot Filtration (Crucial Step): Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Quickly filter the hot solution into a clean, pre-warmed flask. This step is essential for removing insoluble impurities like sodium sulfate[3][6][7]. Any white solid left on the filter paper is likely the inorganic salt impurity.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature without disturbance. Once it has reached ambient temperature, place the flask in an ice-water bath for at least 1 hour to maximize the precipitation of the pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.
-
Drying: Transfer the white, crystalline solid to a clean, pre-weighed container and dry under high vacuum to a constant weight to remove all traces of residual solvent.
Protocol 4.2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the final product and quantifying organic impurities like residual 1-propanol.
Step-by-Step Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or charged aerosol detector (CAD).
-
Column: A reverse-phase column suitable for surfactant analysis, such as a C8 or a specialized surfactant column[11][12].
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a gradient starting from a higher aqueous percentage to a higher acetonitrile percentage can separate the polar sodium propyl sulfate from less polar impurities[11][13].
-
Standard Preparation: Prepare a standard solution of your purified sodium propyl sulfate at a known concentration (e.g., 1 mg/mL) in the mobile phase. If available, also prepare standards for potential impurities (e.g., 1-propanol).
-
Sample Preparation: Prepare the sample of your purified, dried product at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). The identity of the peak can be confirmed by comparing its retention time to that of the standard.
Section 5: Data Summary and Validation
A multi-faceted approach to purity analysis provides the highest degree of confidence.
Table 1: Comparison of Recommended Analytical Methods for Purity Validation
| Analytical Method | Principle | Purpose | Typical Precision (%RSD) | Limit of Quantification (LOQ) |
| Elemental Analysis (CHNS) | Combustion of the sample and quantification of resulting CO₂, H₂O, and SO₂. | Verifies the empirical formula (C₃H₇NaO₄S) by determining the percentage of Carbon, Hydrogen, and Sulfur. | < 0.3% | ~0.1% |
| HPLC | Chromatographic separation based on polarity. | Quantifies the primary compound and separates it from organic impurities (e.g., unreacted propanol). | < 2.0% | ~0.01% (analyte dependent) |
| Gravimetric Analysis for Sulfate | Precipitation of sulfate ions as insoluble barium sulfate (BaSO₄). | Quantifies the total sulfate content to confirm the identity and purity of the salt. | < 0.5% | ~0.1% |
Self-Validation Workflow:
The following diagram illustrates a logical workflow for troubleshooting purification based on analytical results.
Caption: Troubleshooting decision tree for purity validation.
References
-
Szymanski, A., et al. (2007). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. Journal of Liquid Chromatography & Related Technologies, 30(15), 2269-2282. Available at: [Link]
-
ChemBK. (2024). sodium propyl sulphate. Available at: [Link]
- CN85102990B. (1986). Synthesis of high-purity sodium alkyl sulfate. Google Patents.
-
Szymanski, A., et al. (2007). Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC. PubMed. Available at: [Link]
-
Szymanski, A., et al. (2007). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Chemical Entities of Biological Interest (ChEBI). Properties of substance: sodium sulfate. Available at: [Link]
-
MySkinRecipes. Sodium propyl sulphate. Available at: [Link]
-
Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. Available at: [Link]
-
BuyersGuideChem. Sodium propyl sulfate | 1000-56-2. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Interchim. Sodium Sulfate. Available at: [Link]
-
Vik, A. O., et al. (2014). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.5: Recrystallization. Available at: [Link]
-
Ataman Kimya. SODIUM ALKYL SULFATES. Available at: [Link]
-
PubChem. Sodium Sulfate. CID 24436. Available at: [Link]
-
Wikipedia. Sodium sulfate. Available at: [Link]
-
U.S. Environmental Protection Agency. (2006). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Available at: [Link]
-
YouTube. (2022). SLES | SLS | SDS | SYNTHESIS | SODIUM LAURYL SULPHATE. Available at: [Link]
-
Sciencemadness Wiki. Sodium sulfate. Available at: [Link]
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Validation & Comparative
The Scientist's Guide to Anionic Surfactants for Protein Solubilization: A Comparative Analysis
For researchers, scientists, and drug development professionals, achieving efficient protein solubilization is a critical, yet often challenging, first step in protein purification and analysis. The choice of solubilizing agent can profoundly impact protein yield, structural integrity, and downstream application compatibility. Among the various classes of detergents, anionic surfactants are powerful tools for disrupting cellular structures and solubilizing proteins, particularly from complex environments like membranes and inclusion bodies.
This guide provides an in-depth comparison of three commonly used anionic surfactants: Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate, and N-Lauroylsarcosine (Sarkosyl). We will delve into their mechanisms of action, compare their physicochemical properties and performance in key applications, and provide detailed experimental protocols to empower you to make informed decisions for your specific research needs.
The Fundamental Principle: How Anionic Surfactants Solubilize Proteins
Anionic surfactants are amphipathic molecules, possessing both a hydrophobic (non-polar) tail and a hydrophilic (polar), negatively charged head group.[1][2] This dual nature is the key to their solubilizing power. At a concentration above their critical micelle concentration (CMC), surfactant monomers self-assemble into micelles.[2]
The mechanism of protein solubilization by anionic surfactants can be visualized as a multi-step process. The hydrophobic tails of the surfactant molecules interact with the hydrophobic regions of proteins, while the charged head groups interact with the aqueous environment. This interaction disrupts both the lipid bilayer of membranes and the non-covalent interactions holding protein aggregates, such as inclusion bodies, together. The protein, now coated with surfactant molecules, is effectively encapsulated within a micelle, rendering it soluble in the aqueous buffer.
Head-to-Head Comparison: SDS vs. Deoxycholate vs. Sarkosyl
The choice of anionic surfactant is dictated by the nature of the target protein, the required level of solubilization, and the constraints of downstream applications. Below is a comparative overview of their key properties and performance characteristics.
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Deoxycholate | N-Lauroylsarcosine (Sarkosyl) |
| Type | Alkyl sulfate | Bile salt | N-acyl amino acid |
| Denaturing Potential | Strong | Moderate | Mild to Moderate |
| Critical Micelle Conc. (CMC) | ~8.3 mM | 2-6 mM | ~14.5 mM |
| Typical Working Concentration | 0.1 - 2% (w/v) | 0.5 - 2% (w/v) | 0.1 - 2% (w/v) |
| Primary Applications | SDS-PAGE, complete cell lysis, solubilization of highly recalcitrant proteins | Membrane protein extraction, proteomics sample prep | Solubilization of inclusion bodies, milder cell lysis, separation of membrane proteins |
| Advantages | Highly effective solubilizing agent, well-characterized | Can be less denaturing than SDS, effective for membrane proteins | Milder than SDS, can preserve protein activity, easily removable by dialysis |
| Disadvantages | Strongly denaturing, can be difficult to remove, precipitates at low temperatures | Can be denaturing at high concentrations, may not solubilize all proteins | Can still be denaturing, may not be as effective as SDS for some applications |
Sodium Dodecyl Sulfate (SDS): The Powerhouse
SDS is arguably the most well-known and potent anionic surfactant.[3][4] Its strong denaturing properties make it highly effective at disrupting cell membranes and solubilizing a wide range of proteins, including those that are highly aggregated or hydrophobic.[5] This is why it is the detergent of choice for denaturing polyacrylamide gel electrophoresis (SDS-PAGE).[6] However, its aggressive nature often leads to irreversible protein denaturation, making it unsuitable for applications requiring the preservation of protein activity.[7]
Sodium Deoxycholate: The Membrane Specialist
Sodium deoxycholate, a bile salt, is a more moderate anionic surfactant compared to SDS.[8] Its rigid, steroidal structure gives it different micellar properties. It is particularly effective at solubilizing membrane proteins while sometimes preserving their native conformation and activity.[9][10] Studies have shown that 1% sodium deoxycholate can significantly improve the identification of membrane proteins in proteomics workflows.[9] However, at higher concentrations, it can also exhibit denaturing effects.[11]
N-Lauroylsarcosine (Sarkosyl): The Gentle Giant
Sarkosyl is considered a milder anionic detergent than SDS.[12][13] This property makes it a valuable tool for solubilizing inclusion bodies with the potential to recover active proteins without the need for harsh denaturants and subsequent refolding steps.[14][15] It has been successfully used to extract functional proteins from inclusion bodies under non-denaturing conditions.[16] While gentler, it is still a powerful solubilizing agent and can be used for a variety of applications, including the separation of membrane proteins.[12]
Experimental Workflows: Putting Theory into Practice
The following protocols provide a starting point for utilizing these anionic surfactants in your research. Optimization will likely be necessary for your specific protein of interest.
Protocol 1: Solubilization of Membrane Proteins with Sodium Deoxycholate
This protocol is adapted for the extraction of proteins from a membrane pellet.
Materials:
-
Membrane pellet
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Homogenization Buffer containing 1% (w/v) Sodium Deoxycholate
Procedure:
-
Resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Add an equal volume of Solubilization Buffer to the resuspended pellet to achieve a final deoxycholate concentration of 0.5%.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Proceed with protein quantification and downstream applications.
Protocol 2: Solubilization of Inclusion Bodies with Sarkosyl
This protocol is designed for the extraction of proteins from inclusion bodies.
Materials:
-
Inclusion body pellet
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% (w/v) N-Lauroylsarcosine
Procedure:
-
Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and lipids. Centrifuge and discard the supernatant. Repeat this step twice.
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is dissolved.
-
Centrifuge at 20,000 x g for 30 minutes at room temperature to remove any remaining insoluble material.
-
Collect the supernatant containing the solubilized protein.
-
Proceed with downstream purification, which may involve dialysis to remove the Sarkosyl.
Downstream Compatibility: A Critical Consideration
A significant challenge when working with anionic surfactants is their potential interference with downstream applications.
-
Protein Quantification: Strong detergents like SDS can interfere with common protein assays such as the Bradford assay. The Bicinchoninic Acid (BCA) assay is generally more compatible with surfactants, but it's crucial to include the solubilization buffer in the standard curve to ensure accuracy.
-
Chromatography: High concentrations of anionic surfactants can interfere with ion-exchange and affinity chromatography by masking the protein's native charge or binding to the column matrix.[17] It is often necessary to remove or exchange the detergent prior to these steps. Methods for detergent removal include dialysis, gel filtration, and hydrophobic adsorption chromatography.
-
Enzyme Activity: The denaturing nature of many anionic surfactants can irreversibly inactivate enzymes. If maintaining biological activity is essential, milder surfactants like Sarkosyl or non-ionic alternatives should be considered.
Conclusion: Selecting the Right Tool for the Job
The choice of an anionic surfactant for protein solubilization is a balance between solubilization efficiency and the preservation of protein integrity. SDS is a powerful tool for complete solubilization but often at the cost of protein function. Sodium deoxycholate offers a middle ground, particularly for membrane proteins, while Sarkosyl provides a milder option for solubilizing inclusion bodies with the potential for recovering active protein.
By understanding the fundamental properties of these surfactants and carefully considering the requirements of your specific application, you can select the optimal tool to successfully solubilize your protein of interest and advance your research.
References
-
Wingfield, P. T. (2001). Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli. Current Protocols in Protein Science, Chapter 6, Unit 6.3. [Link]
-
Thibeault, J., et al. (2019). Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis. Analytical Biochemistry, 571, 21-24. [Link]
-
ResearchGate. What is the difference between SDS and sarkosyl?. [Link]
-
Wiśniewski, J. R., et al. (2014). Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. Journal of Proteome Research, 13(7), 3189–3197. [Link]
-
Arakawa, T., et al. (2024). Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. International Journal of Molecular Sciences, 25(2), 853. [Link]
-
The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. [Link]
-
Maldonado-Valderrama, J., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. Critical Reviews in Food Science and Nutrition, 61(18), 3043-3061. [Link]
-
Villaverde, A., et al. (2003). Engineering inclusion bodies for non denaturing extraction of functional proteins. Microbial Cell Factories, 2, 7. [Link]
-
ResearchGate. SDS - PAGE: samples after solubilization of inclusion bodies in various.... [Link]
-
Show, P. L., et al. (2017). Downstream protein separation by surfactant precipitation: a review. Critical Reviews in Biotechnology, 37(8), 1034-1045. [Link]
-
A comparison of detergents for the solubilization of membrane-associated proteins. [Link]
-
Lau, E. T., & Othman, A. (2019). Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis. PloS one, 14(8), e0221052. [Link]
-
Rosen, M. J. (1993). Physico-Chemical Properties of Selected Anionic, Cationic and Nonionic Surfactants. Elsevier. [Link]
-
García-Fruitós, E. (2023). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. Microbial Cell Factories, 22(1), 91. [Link]
-
ResearchGate. Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis. [Link]
-
Wiśniewski, J. R., et al. (2014). Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. Journal of Proteome Research, 13(7), 3189–3197. [Link]
-
SciSpace. Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis. (2019). [Link]
-
Show, P. L., et al. (2017). Downstream protein separation by surfactant precipitation: a review. Critical Reviews in Biotechnology, 37(8), 1034-1045. [Link]
-
Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and a-hydroxy acid. [Link]
-
Physico-Chemical Properties of Selected Anionic, Cationic and Nonionic Surfactants. [Link]
-
Creative Diagnostics. Membrane Proteins Extraction Protocol. [Link]
-
ResearchGate. Sodium deoxycholate for solubilization?. [Link]
-
ResearchGate. Evaluation of the Application of Sodium Deoxycholate to Proteomic Analysis of Rat Hippocampal Plasma Membrane. [Link]
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Lau, E. T., & Othman, A. (2019). Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis. protocols.io. [Link]
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Buchner, J., & Kiefhaber, T. (2023). Inclusion Bodies in Ionic Liquids. International Journal of Molecular Sciences, 25(1), 231. [Link]
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PROTEIN SEPARATION USING SURFACTANT PRECIPITATION. [Link]
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In-solution Digestion of Proteins with deoxycholic acid. [Link]
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Protein Extraction and Purification by Differential Solubilisation. [Link]
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Huber, C. G., et al. (2012). Use of anionic denaturing detergents to purify insoluble proteins after overexpression. BMC Biotechnology, 12, 88. [Link]
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Protein Level Sample Purification and Digestion for LC-MS Quantification. (2018, January 3). [Video]. YouTube. [Link]
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Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin. [Link]
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A Researcher's Guide to Validating Novel Anionic Surfactants: A Comparative Analysis Using Sodium Propyl Sulfate as a Model
For researchers, scientists, and drug development professionals, the introduction of a novel reagent into an established workflow is a decision that carries significant weight. Every component must be rigorously validated to ensure reproducibility, accuracy, and integrity of the experimental results. This guide provides a comprehensive framework for validating a novel anionic surfactant, using the hypothetical "sodium propyl sulfate" as a case study.
Given that sodium propyl sulfate is not a widely documented reagent in scientific literature, we will approach its validation by comparing its potential performance against well-characterized and commonly used anionic surfactants: Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate, and Sodium Lauroyl Sarcosinate (Sarkosyl). This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The Rationale for Surfactant Validation
Anionic surfactants are indispensable in the life sciences for their ability to solubilize proteins, disrupt cell membranes, and denature proteins for analysis.[1][2][3] The choice of surfactant can profoundly impact experimental outcomes, from protein extraction yields to the preservation of enzymatic activity and compatibility with downstream analytics like mass spectrometry.[4][5][6][7] Therefore, the validation of a new surfactant like sodium propyl sulfate is not merely a quality control step but a fundamental necessity for robust scientific inquiry.
Comparative Benchmarking: Key Performance Parameters
A novel surfactant must be evaluated against established standards across several key parameters. The following table summarizes the properties of our benchmark surfactants, providing a target performance profile for sodium propyl sulfate.
| Parameter | Sodium Dodecyl Sulfate (SDS) | Sodium Deoxycholate | Sodium Lauroyl Sarcosinate (Sarkosyl) | Sodium Propyl Sulfate (Hypothetical) |
| Primary Application | Denaturing proteins for PAGE, cell lysis[1][2] | Solubilization of membrane proteins, cell lysis[8][9] | Milder protein solubilization, separating protein fibrils[10][11][12] | To be determined |
| Critical Micelle Concentration (CMC) | 7-10 mM | 2-6 mM[13] | 14-16 mM | To be determined |
| Denaturing Strength | Strong[1][14] | Moderate, can be denaturing at high concentrations[8] | Milder than SDS[12][15] | To be determined |
| Mass Spectrometry Compatibility | No, must be removed[4][16] | No, must be removed[16] | Limited, can be used in some cases[10] | To be determined |
| Effect on Enzyme Activity | Generally inhibitory[17][18] | Variable, can preserve activity at low concentrations[8] | Generally less inhibitory than SDS[10] | To be determined |
The Validation Workflow: A Step-by-Step Approach
The validation of sodium propyl sulfate, or any novel surfactant, can be conceptualized as a multi-stage process, beginning with fundamental physicochemical characterization and progressing to application-specific performance assays.
Caption: A generalized workflow for the validation of a novel surfactant.
Experimental Protocols
Here, we provide detailed methodologies for the key validation experiments.
Determination of Critical Micelle Concentration (CMC)
Causality: The CMC is the concentration at which surfactant monomers assemble into micelles. It is a fundamental property that dictates the concentration range for effective solubilization and detergent action.[19][20] Knowing the CMC is crucial for designing experiments and avoiding wasteful or suboptimal concentrations.
Protocol: The surface tension method is a widely used and reliable approach.[21]
-
Prepare a stock solution of sodium propyl sulfate (e.g., 100 mM) in deionized water.
-
Create a dilution series of the surfactant in deionized water, ranging from well below to well above the expected CMC.
-
Measure the surface tension of each dilution using a tensiometer.
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
Identify the inflection point in the curve, where the surface tension plateaus. This concentration corresponds to the CMC.[21] Other methods like conductivity, fluorescence spectroscopy, or dye solubilization can also be employed for CMC determination.[19][21][22][23]
Caption: Idealized plot for CMC determination via surface tension.
Protein Solubilization Efficiency Assay
Causality: The primary function of many surfactants in biological research is to extract and solubilize proteins, particularly those embedded in membranes. This assay quantifies the ability of sodium propyl sulfate to solubilize proteins from a complex biological sample and compares it directly to the efficiency of SDS.
Protocol:
-
Prepare a cell lysate from a standard source (e.g., E. coli or a cultured mammalian cell line).
-
Aliquot the lysate into several tubes.
-
Add lysis buffers containing different concentrations of sodium propyl sulfate and SDS (e.g., 0.5%, 1%, 2% w/v) to the aliquots. Include a control with no detergent.
-
Incubate the samples under appropriate conditions (e.g., 30 minutes on ice with intermittent vortexing) to allow for solubilization.
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 60 minutes) to pellet insoluble material.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Quantify the protein concentration in the supernatant using a standard protein assay, such as the BCA assay.[24]
-
Compare the protein yield for each surfactant and concentration. The results can be expressed as a percentage of the total protein in the initial lysate.
Enzyme Activity Compatibility Assay
Causality: While strong detergents are excellent for solubilization, they often denature proteins, leading to a loss of function.[3][18] This is particularly critical when studying enzymes. This assay assesses the impact of sodium propyl sulfate on the activity of a model enzyme, providing insight into its "mildness."
Protocol:
-
Select a model enzyme with a well-established and easily measurable activity (e.g., β-galactosidase or lactate dehydrogenase).
-
Prepare a series of assay buffers containing various concentrations of sodium propyl sulfate, SDS, and Sarkosyl, spanning their respective CMCs.[25]
-
Add a fixed amount of the enzyme to each buffer and incubate for a short period.
-
Initiate the enzymatic reaction by adding the appropriate substrate.
-
Measure the reaction rate using a spectrophotometer or fluorometer.
-
Calculate the relative enzyme activity for each condition, with the activity in the absence of any detergent set to 100%.
-
Plot relative activity versus surfactant concentration to visualize the inhibitory effects of each surfactant.[17][25]
Mass Spectrometry Compatibility Test
Causality: Many common detergents, like SDS, interfere with downstream mass spectrometry analysis by suppressing ion signals and contaminating columns.[4] This has led to the development of "MS-compatible" surfactants.[5][6][16] This protocol evaluates whether sodium propyl sulfate needs to be removed prior to MS analysis.
Protocol:
-
Digest a standard protein (e.g., bovine serum albumin) with trypsin in the presence of a low concentration (e.g., 0.1%) of sodium propyl sulfate.
-
Prepare a parallel sample with a known MS-incompatible detergent like SDS and another with an MS-compatible surfactant.
-
Split the sodium propyl sulfate and SDS samples in two. In one half, perform a cleanup step to remove the detergent. Leave the other half as is.
-
Analyze all samples by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Compare the results based on peptide identification, sequence coverage, and signal intensity. Significant signal suppression or poor chromatography in the untreated sodium propyl sulfate sample would indicate incompatibility.
Interpreting the Results and Making an Informed Decision
The data gathered from these validation experiments will allow for a direct comparison of sodium propyl sulfate to established alternatives.
-
If sodium propyl sulfate shows high protein solubilization efficiency similar to SDS but better preserves enzyme activity, it could be a superior choice for applications requiring functional protein extraction.
-
If its CMC is significantly lower than that of other surfactants, it may be a more cost-effective option.
-
If it demonstrates compatibility with mass spectrometry without a cleanup step, it would represent a significant workflow advantage for proteomics research.[7]
Ultimately, the decision to adopt a new reagent like sodium propyl sulfate should be based on a holistic evaluation of its performance across these critical parameters, ensuring that it meets the specific demands of your research applications. This structured validation approach provides the necessary data to make that decision with confidence, upholding the principles of scientific rigor and reproducibility.
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Arakawa, T., et al. (2024). Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to Surfactant Cross-Reactivity in Immunoassays: A Comparative Analysis of Sodium Propyl Sulfate
For: Researchers, scientists, and drug development professionals.
Introduction: The Hidden Variable in Your Assay's Performance
In the precise world of immunoassays, where specificity and sensitivity are paramount, even the most seemingly inert excipients can introduce significant variability. Surfactants, indispensable for solubilizing proteins and preventing non-specific binding, can also be a source of assay interference and cross-reactivity. This guide provides an in-depth technical comparison of sodium propyl sulfate's behavior in immunoassays, contrasting it with other commonly used surfactants. As drug development professionals, understanding these nuances is critical for developing robust and reliable analytical methods.
This guide will delve into the mechanisms of surfactant-induced interference, provide a comparative analysis of sodium propyl sulfate against other alternatives, and offer detailed experimental protocols to validate your own assay's performance in the presence of these agents.
The Double-Edged Sword: Understanding Surfactant Interference in Immunoassays
Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature is key to their function but also the root of their potential for interference in immunoassays. Interference can manifest in several ways:
-
Non-Specific Binding (NSB): Surfactants can adsorb to the surfaces of microplates and other assay components, creating a hydrophobic layer that can non-specifically bind to antibodies or other proteins, leading to high background signals.[1][2]
-
Protein Denaturation: Anionic surfactants, particularly those with longer alkyl chains like sodium dodecyl sulfate (SDS), are known to denature proteins by disrupting their tertiary and quaternary structures.[3][4] This can alter epitope recognition by antibodies, leading to reduced signal.
-
Interference with Antibody-Antigen Binding: Surfactants can directly interfere with the binding of the antibody to its target antigen through steric hindrance or by altering the conformation of either molecule.[5]
-
Cross-Reactivity: While true cross-reactivity involves an antibody binding to a molecule structurally similar to the target analyte, surfactants can induce a pseudo-cross-reactivity by causing non-specific interactions that mimic a positive signal.[6]
The extent of this interference is heavily dependent on the surfactant's chemical structure, particularly the length of its alkyl chain and the nature of its polar head group, as well as its concentration relative to its Critical Micelle Concentration (CMC).[3][7]
The Critical Role of Alkyl Chain Length
The length of the hydrophobic alkyl chain is a primary determinant of a surfactant's interaction with proteins and surfaces. Longer alkyl chains lead to stronger hydrophobic interactions and a lower CMC, meaning they are more likely to form micelles and interact with proteins at lower concentrations.[8]
dot
Caption: Impact of alkyl chain length on surfactant properties and assay interference.
Comparative Analysis: Sodium Propyl Sulfate vs. Other Surfactants
Sodium propyl sulfate, with its short three-carbon alkyl chain, is expected to exhibit significantly different behavior in immunoassays compared to its longer-chain counterparts and other classes of surfactants.
| Surfactant Type | Example(s) | Alkyl Chain | CMC (in water, approx.) | Key Characteristics in Immunoassays |
| Short-Chain Anionic | Sodium Propyl Sulfate | C3 | High (estimated >1 M) | Pros: Low propensity for protein denaturation and non-specific binding due to weak hydrophobic interactions. Less likely to interfere with antibody-antigen binding. Cons: Poor detergency. High concentrations may be needed to achieve desired effects, potentially impacting ionic strength. |
| Long-Chain Anionic | Sodium Dodecyl Sulfate (SDS) | C12 | 8.2 mM[9][10] | Pros: Excellent solubilizing agent. Cons: Strong protein denaturant, even at concentrations below its CMC.[3] High potential for non-specific binding and interference with antibody-antigen interactions.[11] |
| Non-ionic | Tween 20 (Polysorbate 20) | N/A | 0.06 mM | Pros: Generally non-denaturing and effective at reducing non-specific binding by blocking hydrophobic sites on surfaces.[12] Widely used and well-characterized in immunoassays.[13] Cons: Can sometimes mask epitopes or interfere with certain antibody-antigen interactions. May not be as effective as ionic detergents for solubilizing highly aggregated proteins. |
| Zwitterionic | CHAPS | N/A | 6-10 mM[14] | Pros: Non-denaturing and effective at solubilizing membrane proteins while preserving their native structure.[15][16] Can be used in a wide range of pH conditions.[15] Cons: Can be more expensive than other surfactants. May still exhibit some level of non-specific binding.[17] |
Inference for Sodium Propyl Sulfate: Given its very short alkyl chain, sodium propyl sulfate is predicted to have a much higher CMC and significantly weaker hydrophobic interactions compared to SDS.[8] This suggests a lower tendency to bind to and denature proteins, making it a potentially less disruptive additive in sensitive immunoassays. However, its efficacy as a solubilizing or blocking agent at typical working concentrations will also be lower.
Applications in Drug Development
Sodium alkyl sulfates, including sodium propyl sulfate, find use in pharmaceutical formulations as wetting agents, emulsifiers, and solubilizers.[18][19] Sodium sulfate itself is used as an excipient in tablet formulations and electrolyte solutions.[20][21] The choice of a specific alkyl sulfate often depends on the required balance between solubilizing power and potential for protein interaction. For biologic drug formulations where maintaining protein integrity is crucial, a less aggressive surfactant like sodium propyl sulfate might be considered over SDS.
Experimental Protocols for Assessing Surfactant Interference
To empirically determine the cross-reactivity and interference of sodium propyl sulfate in your specific assay, a systematic evaluation is necessary. The following protocols are designed to be adapted to your existing ELISA workflow.
Experimental Workflow Overview
dot
Caption: Workflow for testing surfactant interference in an ELISA.
Protocol 1: Assessing Non-Specific Binding (NSB)
Objective: To quantify the level of background signal generated by the primary and/or secondary antibody in the presence of different surfactants.
Materials:
-
ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary and HRP-conjugated Secondary Antibodies
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Sodium Propyl Sulfate, SDS, Tween 20, CHAPS stock solutions
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with coating buffer without the target antigen. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the coating buffer and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Surfactant Addition: Prepare serial dilutions of each surfactant (Sodium Propyl Sulfate, SDS, Tween 20, CHAPS) in your assay diluent. Add 100 µL of each surfactant dilution to designated wells. Include a control with no surfactant.
-
Antibody Incubation:
-
To one set of wells for each surfactant concentration, add your primary antibody at its working concentration.
-
To another set, add only the HRP-conjugated secondary antibody at its working concentration.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection:
-
For wells that received primary antibody, add the HRP-conjugated secondary antibody and incubate for 1 hour. Then wash again.
-
Add 100 µL of TMB substrate to all wells and incubate in the dark for 15-30 minutes.
-
-
Stop Reaction: Add 100 µL of Stop Solution.
-
Read Plate: Measure the absorbance at 450 nm.
Data Analysis: Compare the absorbance values for each surfactant at different concentrations to the no-surfactant control. Higher absorbance indicates a higher level of non-specific binding.
Protocol 2: Evaluating Interference with Antigen-Antibody Binding (Spike and Recovery)
Objective: To determine if the presence of surfactants affects the quantification of a known amount of analyte.
Procedure:
-
Plate Coating and Blocking: Follow steps 1-4 from Protocol 1, but this time coat the plate with your target antigen at the optimal concentration.
-
Sample Preparation:
-
Prepare a known concentration of your analyte (the "spike") in your assay diluent.
-
Create a dilution series of each surfactant in the assay diluent.
-
Add the analyte spike to each surfactant dilution. Include a control with the spike but no surfactant.
-
-
Sample Incubation: Add 100 µL of each spiked sample to the antigen-coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the samples and wash the plate 3 times with Wash Buffer.
-
Detection: Proceed with the addition of primary (if it's a sandwich assay) and secondary antibodies, and substrate as per your standard ELISA protocol.
-
Read Plate: Measure the absorbance at 450 nm.
Data Analysis:
-
Calculate the concentration of the analyte recovered from each surfactant-containing sample using your standard curve.
-
Calculate the percent recovery for each condition: % Recovery = (Concentration measured / Expected concentration) * 100
-
A recovery significantly different from 100% indicates interference.
Mitigation Strategies for Surfactant Interference
Should you observe significant interference from a surfactant in your assay, several strategies can be employed:
-
Optimize Surfactant Concentration: The simplest approach is to reduce the concentration of the interfering surfactant to a level that minimizes interference while still providing the necessary functional benefit.
-
Switch Surfactant Type: If an anionic surfactant like sodium propyl sulfate is causing issues, consider switching to a non-ionic (e.g., Tween 20) or zwitterionic (e.g., CHAPS) alternative.[17][22]
-
Increase Ionic Strength of Buffers: For interference driven by electrostatic interactions, increasing the salt concentration (e.g., NaCl) in your buffers can help to shield these charges and reduce non-specific binding.[22]
-
Add Blocking Agents: Incorporating inert proteins like Bovine Serum Albumin (BSA) or casein in your diluents and blocking buffers can help to saturate non-specific binding sites.[13][22]
Conclusion
The choice of surfactant in an immunoassay is not a trivial one and can have profound effects on assay performance. While sodium dodecyl sulfate is a powerful solubilizing agent, its propensity to denature proteins and cause non-specific binding makes it a high-risk choice for sensitive immunoassays.
Based on fundamental physicochemical principles, sodium propyl sulfate , with its short alkyl chain, presents a theoretically lower-risk alternative among anionic surfactants. It is expected to exhibit significantly less cross-reactivity and interference compared to SDS. However, its efficacy as a detergent is also proportionally lower. For applications requiring mild conditions where protein integrity is paramount, it may be a suitable candidate.
Ultimately, empirical testing is non-negotiable. The protocols outlined in this guide provide a framework for systematically evaluating the impact of sodium propyl sulfate and other surfactants in your specific assay. By understanding the underlying mechanisms of interference and rigorously validating your assay components, you can ensure the development of robust, reliable, and accurate immunoassays for your drug development programs.
References
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CHAPS › Zwitterionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH. (n.d.). Retrieved from [Link]
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Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy. (2010). PubMed. Retrieved from [Link]
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Development of an ELISA-based device to quantify antibody adsorption directly on medical plastic surfaces. (2022). Semantic Scholar. Retrieved from [Link]
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Exploring the Impact of Subtle Differences in the Chemical Structure of 1-Alkylsulfates and 1-Alkylsulfonates on Their Interactions with Human Serum Albumin. (n.d.). OUCI. Retrieved from [Link]
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Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. (2014, April 22). ACS Publications. Retrieved from [Link]
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Investigating the Impact of Surfactants on Protein Folding: Insights from AF4, DLS and ProbeDrum. (2024, May 31). Lund University Publications. Retrieved from [Link]
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Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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Complexation between dodecyl sulfate surfactant and zein protein in solution. (2011). PubMed. Retrieved from [Link]
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Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. (1985). PubMed. Retrieved from [Link]
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Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells. (2000). PubMed. Retrieved from [Link]
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Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. (2014). National Institutes of Health (NIH). Retrieved from [Link]
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Influence of Surfactants and Antibody Immobilization Strategy on Reducing Nonspecific Protein Interactions for Molecular Recognition Force Microscopy. (2010). ResearchGate. Retrieved from [Link]
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The Effect of Salts on the Critical Concentration for the Formation of Micelles in Colloidal Electrolytes. (1947). Journal of the American Chemical Society. Retrieved from [Link]
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Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved from [Link]
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An overview on interference in clinical immunoassays: A cause for concern. (2019). ResearchGate. Retrieved from [Link]
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Can I substitute Tween-20 with either Triton X-100 or SDS?. (2016, June 17). ResearchGate. Retrieved from [Link]
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link]
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Interferences in Immunoassay. (2007). National Institutes of Health (NIH). Retrieved from [Link]
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Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. (n.d.). LabCluster. Retrieved from [Link]
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Comprehensive Guide to Sodium Sulphate Pharma Grade: Applications and Optimal Processing. (2024, August 8). AS Engineers. Retrieved from [Link]
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The critical micelle concentration (cmc) of SDS as a function of the concentration of DESO and DMSO in aqueous solutions at 30, 40, and 50 C. (2003). ResearchGate. Retrieved from [Link]
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Interferences in quantitative immunochemical methods. (2011). Biochemia Medica. Retrieved from [Link]
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Nonionic surfactants. (n.d.). Hach. Retrieved from [Link]
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Binding of Dodecyl Sulfate to Proteins at High Binding Ratios. Possible Implications for the State of Proteins in Biological Membranes. (1970). National Institutes of Health (NIH). Retrieved from [Link]
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Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) at Different Temperatures. (2022, March 11). MDPI. Retrieved from [Link]
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Effects of common surfactants on protein digestion and matrix-assisted laser desorption/ionization mass spectrometric analysis of the digested peptides using two-layer sample preparation. (2004). PubMed. Retrieved from [Link]
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Thermodynamic analysis of the effect of concentrated salts on protein interaction with hydrophobic and polysaccharide columns. (1983). PubMed. Retrieved from [Link]
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Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis. (2011, February 1). PubMed. Retrieved from [Link]
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Application of sodium lauryl sulfate in the field of pharmaceutical research. (n.d.). TRUNNANO. Retrieved from [Link]
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Thiolation of non-ionic surfactants for the development of lipid-based mucoadhesive drug delivery systems. (2016). PubMed. Retrieved from [Link]
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Search of non-ionic surfactants suitable for micellar liquid chromatography. (2018, June 19). PubMed. Retrieved from [Link]
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Modification with Conventional Surfactants to Improve a Lipid-Based Ionic-Liquid-Associated Transcutaneous Anticancer Vaccine. (2023, March 27). National Institutes of Health (NIH). Retrieved from [Link]
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A Researcher's Guide to Alkyl Sulfate Detergents in Protein Electrophoresis: A Comparison of Sodium Propyl Sulfate, Sodium Octyl Sulfate, and the Gold Standard SDS
In the landscape of protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an indispensable technique, foundational to countless discoveries.[1][2] The power of SDS-PAGE lies in its ability to separate proteins based on their molecular weight, a feat made possible by the anionic detergent, Sodium Dodecyl Sulfate (SDS).[3] SDS performs the dual function of denaturing proteins into linear polypeptides and imparting a uniform negative charge, effectively eliminating confounding factors of shape and intrinsic charge.[2][4]
However, the very properties that make SDS (a 12-carbon alkyl sulfate) so effective can be disadvantageous for specialized applications requiring milder denaturation or compatibility with downstream analysis like mass spectrometry. This has led researchers to explore alternatives, including shorter-chain alkyl sulfates. This guide provides an in-depth comparison of two such alternatives, Sodium Octyl Sulfate (SOS) and the less common Sodium Propyl Sulfate (SPS), benchmarked against the gold standard, SDS. We will delve into the physicochemical principles governing their behavior and provide a framework for their empirical validation.
The Decisive Factor: Alkyl Chain Length and its Physicochemical Consequences
The performance of an anionic alkyl sulfate detergent in electrophoresis is fundamentally tied to its molecular structure, specifically the length of its hydrophobic alkyl chain. This chain dictates the detergent's ability to interact with and denature proteins, as well as its tendency to self-assemble into micelles.[5][6]
The key parameter governing micelle formation is the Critical Micelle Concentration (CMC) , the concentration at which detergent monomers begin to aggregate.[7] A longer alkyl chain increases the hydrophobic effect, driving monomers out of the aqueous solution and into micelles at a lower concentration. Therefore, a longer chain corresponds to a lower CMC.[8]
This has profound implications for protein denaturation. The denaturation process is believed to occur in two stages: an initial unfolding of the tertiary structure at submicellar concentrations, followed by a more extensive chain expansion at micellar concentrations.[9][10] Detergents with longer chains and lower CMCs are more potent denaturants because they form micelles more readily and their increased hydrophobicity leads to stronger interactions with the protein backbone.[5][6][11]
With its 12-carbon chain, SDS strikes an optimal balance. It is a powerful denaturant that effectively disrupts most non-covalent protein structures and binds uniformly at a ratio of approximately 1.4 grams of SDS per gram of protein.[2] Its CMC of around 8 mM in water is low enough to ensure micelle formation and complete denaturation under standard SDS-PAGE conditions.[7][12] This results in the high-resolution separation researchers have relied on for decades.[1]
Sodium octyl sulfate, with its shorter 8-carbon alkyl chain, is a considerably less potent surfactant.[1] Its CMC is significantly higher than that of SDS, reported to be around 130 mM.[7] This means a much higher concentration of SOS is required to achieve the micellar state necessary for full protein denaturation and mobility shift. Consequently, it is a weaker denaturant. While not a direct replacement for SDS in standard high-resolution separating gels, its milder nature can be exploited in applications like capillary electrophoresis or when only partial denaturation is desired.[1]
Direct experimental data for sodium propyl sulfate in protein electrophoresis is virtually absent from the literature, primarily because its properties make it unsuitable for this application. With an extremely short 3-carbon chain, its hydrophobic character is minimal. We can predict its CMC to be exceptionally high (likely in the molar range), meaning it would have a very weak tendency to form micelles. Its interaction with proteins would be feeble, leading to poor and incomplete denaturation. It would fail to impart a uniform negative charge, resulting in separation influenced by both the protein's native charge and size, thus defeating the purpose of the Laemmli system.
Head-to-Head: Physicochemical Properties
The following table summarizes the key differences between these three alkyl sulfates, highlighting the direct relationship between chain length and surfactant properties.
| Feature | Sodium Propyl Sulfate (SPS) | Sodium Octyl Sulfate (SOS) | Sodium Dodecyl Sulfate (SDS) |
| Alkyl Chain Length | 3 Carbons | 8 Carbons | 12 Carbons |
| Molecular Formula | C₃H₇NaO₄S | C₈H₁₇NaO₄S | C₁₂H₂₅NaO₄S |
| Critical Micelle Conc. (CMC) | Very High (Predicted >1 M) | ~130 mM[7] | ~8.2 mM[7][12] |
| Denaturation Efficacy | Very Low / Negligible | Lower / Mild[1] | High / Strong[1] |
| Primary Application | Not used for electrophoresis | Specialized electrophoresis | Standard for denaturing PAGE[1] |
Mechanism of Action: Protein Denaturation by Alkyl Sulfates
The diagram below illustrates the generalized mechanism by which anionic detergents like SDS denature proteins for electrophoresis. Individual detergent monomers (sub-micellar) first bind to hydrophobic regions of the protein, initiating the disruption of its tertiary structure. As the detergent concentration exceeds the CMC, micelles form, and the protein chain further expands, driven by coulombic repulsion between the negatively charged micelles bound to the protein.[9][10] This process results in a linearized polypeptide with a uniform negative charge-to-mass ratio.
Caption: Mechanism of protein denaturation by anionic alkyl sulfate detergents.
Experimental Protocol: A Self-Validating System for Comparing Detergent Performance
To empirically test the theoretical differences discussed, researchers can adapt a standard Laemmli SDS-PAGE protocol.[13][14] This protocol is designed to directly visualize the impact of substituting SDS with SOS and SPS.
I. Reagent Preparation
-
Detergent Stock Solutions (10% w/v):
-
Prepare separate 10% (w/v) stock solutions of Sodium Dodecyl Sulfate, Sodium Octyl Sulfate, and Sodium Propyl Sulfate in deionized water.
-
-
Buffer Preparation:
-
Prepare standard Laemmli system buffers (Separating Gel Buffer, Stacking Gel Buffer, Running Buffer) but omit the detergent from the stock solutions.[15] This allows for the specific addition of the test detergent at the final stage.
-
-
Sample Buffer (2X Laemmli):
-
Prepare three types of 2X sample buffer. Each contains the standard components (Tris-HCl pH 6.8, glycerol, β-mercaptoethanol, bromophenol blue), but one contains 4% SDS, the second contains 4% SOS, and the third contains 4% SPS.[16]
-
II. Gel Casting and Sample Preparation
-
Cast Gels: Cast standard polyacrylamide gels (e.g., 12%) without any detergent in the gel matrix itself. This isolates the effect of the detergent present in the sample and running buffer.
-
Prepare Protein Samples:
III. Electrophoresis and Analysis
-
Assemble Electrophoresis Apparatus: Place the cast gels into the electrophoresis tank.
-
Prepare Running Buffers:
-
Prepare three separate batches of 1X Tris-Glycine running buffer.
-
Add the appropriate 10% detergent stock to each to a final concentration of 0.1%. You will have:
-
Running Buffer + 0.1% SDS
-
Running Buffer + 0.1% SOS
-
Running Buffer + 0.1% SPS
-
-
-
Run Gels: Run three separate gels in parallel, each with its corresponding running buffer. Load the samples prepared with the matching detergent.
-
Run Conditions: Apply a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.[17]
-
Staining and Analysis: Stain the gels with a standard protein stain (e.g., Coomassie Brilliant Blue) and compare the protein migration patterns.
IV. Expected Outcomes & Interpretation
-
SDS Gel: Will show sharp, well-resolved bands, with migration corresponding to molecular weight. This is the positive control.
-
SOS Gel: Will likely show smeared bands and poorer resolution compared to SDS. Protein migration will be retarded because of incomplete denaturation and a less uniform charge-to-mass ratio.
-
SPS Gel: Will show very little, if any, organized migration. Proteins will likely remain near the top of the gel or migrate based on their native charge and shape, resulting in diffuse, un-interpretable smearing. This demonstrates the inability of a very short-chain sulfate to function in a Laemmli system.
The workflow for this comparative experiment is outlined below.
Caption: Experimental workflow for comparing SPS, SOS, and SDS in PAGE.
Conclusion and Recommendations
The choice of an alkyl sulfate detergent is a critical parameter in electrophoretic analysis. This guide demonstrates that the efficacy of these detergents is directly correlated with their alkyl chain length.
-
Sodium Dodecyl Sulfate (SDS) remains the undisputed gold standard for routine, high-resolution protein separation by molecular weight due to its potent and consistent denaturing properties.[1]
-
Sodium Octyl Sulfate (SOS) is a weaker denaturant that may find niche applications where milder protein processing is required, though it comes at the cost of separation resolution.[1]
-
Sodium Propyl Sulfate (SPS) is, for all practical purposes, unsuitable for denaturing gel electrophoresis. Its physicochemical properties prevent the necessary protein linearization and charge uniformization required for separation by size.
Researchers should select a detergent based on the specific goals of their experiment. For achieving the highest resolution separation based on molecular weight, SDS is the appropriate choice. For applications demanding preservation of some protein structure or compatibility with certain downstream techniques, a milder detergent like SOS could be cautiously explored, with the understanding that resolution will be compromised. Sodium Propyl Sulfate should not be considered for these applications.
References
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Molecular dynamics study of ACBP denaturation in alkyl sulfates demonstrates possible pathways of unfolding through fused surfactant clusters. (2019). PubMed. Retrieved January 12, 2026, from [Link]
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Molecular dynamics study of ACBP denaturation in alkyl sulfates demonstrates possible pathways of unfolding through fused surfactant clusters. (2019). Protein Engineering, Design and Selection, 32(4), 175-190. Oxford Academic. Retrieved January 12, 2026, from [Link]
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Use of Octylbenzenesulfonate in Place of Dodecyl Sulfate in SDS-Polyacrylamide Gel Electrophoresis. (1974). J-Stage. Retrieved January 12, 2026, from [Link]
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Determination of the critical micelle concentration in simulations of surfactant systems. (2016). The Journal of Chemical Physics, 144(4). AIP Publishing. Retrieved January 12, 2026, from [Link]
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PAGE-SDS Laemmli Protocol. (n.d.). The Hebrew University of Jerusalem. Retrieved January 12, 2026, from [Link]
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SDS-PAGE (Laemmli). (n.d.). University of Helsinki. Retrieved January 12, 2026, from [Link]
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What are the CMC values for SOS, SDS and STS at about 90 oC in aqueous solutions? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
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On the mechanism of SDS-induced protein denaturation. (2009). PubMed. Retrieved January 12, 2026, from [Link]
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Performing Protein Electrophoresis. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]
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Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-d-glucopyranoside and sodium dodecylsulfate mixed micelles. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (2017). PMC - NIH. Retrieved January 12, 2026, from [Link]
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The physico‐chemical properties and protein denaturation potential of surfactant mixtures. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
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Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). University of Veterinary and Pharmaceutical Sciences Brno. Retrieved January 12, 2026, from [Link]
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On the Mechanism of SDS-Induced Protein Denaturation. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir, 36(21), 5797-5807. ACS Publications. Retrieved January 12, 2026, from [Link]
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Sodium dodecyl sulfate. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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What are the differences between sodium doedecyl sulfate (SDS) used in plasmid curing and SDS used in SDS-PAGE for protein electrophoresis? (2017). Quora. Retrieved January 12, 2026, from [Link]
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The effect of sodium dodecyl sulfate and Pluronic F127 on the electrophoretic separation of protein and polypeptide test mixtures at acid pH. (n.d.). NatureBlink. Retrieved January 12, 2026, from [Link]
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What Is the Role of SDS in Protein Gel Electrophoresis? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
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Electrophoretic properties of sodium dodecyl sulfate and related changes in its concentration in SDS-polyacrylamide gel electrophoresis. (1975). PubMed. Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of Alkyl Sulfate Chain Length on Surfactant Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Hydrophobicity in Surfactant Efficacy
Alkyl sulfates are a cornerstone class of anionic surfactants, indispensable in a myriad of applications ranging from detergents and emulsifiers to their use as excipients in pharmaceutical formulations. Their amphiphilic nature—a polar sulfate head group coupled with a nonpolar hydrocarbon tail—governs their activity at interfaces. A key determinant of an alkyl sulfate's performance is the length of its hydrophobic alkyl chain. This guide provides an in-depth comparative analysis of how this structural feature modulates critical surfactant properties, supported by experimental data and detailed methodologies. Understanding these structure-property relationships is paramount for the rational selection and design of surfactants to optimize formulation stability, drug delivery, and overall product performance.
The primary driving force behind the behavior of surfactants in aqueous solutions is the hydrophobic effect. The hydrocarbon tails disrupt the hydrogen-bonding network of water, an energetically unfavorable state. To minimize this disruption, surfactant molecules spontaneously self-assemble into structures called micelles or adsorb at interfaces, effectively sequestering the hydrophobic tails from the aqueous environment. The length of this alkyl chain dictates the magnitude of the hydrophobic effect, thereby influencing all major surfactant properties.
The Influence of Alkyl Chain Length on Key Surfactant Properties
An increase in the length of the alkyl chain systematically and predictably alters the physicochemical properties of alkyl sulfate surfactants. Generally, a longer chain enhances the surfactant's tendency to self-aggregate and adsorb at interfaces.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to form micelles. Above the CMC, the surface tension of the solution remains relatively constant. The length of the alkyl chain has a profound impact on the CMC.
Causality: A longer alkyl chain increases the hydrophobicity of the surfactant molecule. This heightened hydrophobicity makes the monomeric state in water more energetically unfavorable, thus promoting self-aggregation into micelles at a lower concentration to minimize contact between the hydrocarbon tail and water.[1] For homologous series of linear alkyl sulfates, the CMC decreases by approximately an order of magnitude for every two methylene groups (-(CH₂)₂-) added to the alkyl chain.[2] This relationship can be described by the equation:
log(CMC) = A - B * n
where 'n' is the number of carbon atoms in the alkyl chain, and 'A' and 'B' are constants for a given homologous series and temperature.
Surface Tension Reduction
Surfactants are defined by their ability to reduce the surface tension of a liquid. The efficiency of a surfactant is often judged by how much it can lower the surface tension at its CMC (γCMC).
Causality: Longer alkyl chains lead to more effective packing of the surfactant molecules at the air-water interface. This denser packing displaces more water molecules from the surface, leading to a greater reduction in surface tension. However, beyond a certain chain length, the increase in surface activity becomes less pronounced. While the concentration needed to achieve significant surface tension reduction is much lower for longer-chain surfactants (a reflection of their lower CMC), the ultimate surface tension value at the CMC (γCMC) decreases only slightly with increasing chain length for a homologous series.[1]
Krafft Temperature (Tk)
The Krafft temperature is the minimum temperature at which a surfactant can form micelles. Below this temperature, the surfactant's solubility is lower than its CMC, and it exists as hydrated crystals.
Causality: The Krafft temperature is determined by the strength of the intermolecular van der Waals forces between the alkyl chains in the crystalline state. Longer alkyl chains result in stronger van der Waals interactions, which require more thermal energy to overcome and dissolve the surfactant crystals.[1][3] Consequently, the Krafft temperature increases significantly with increasing alkyl chain length.[1][3] This is a critical parameter for formulation, as a surfactant with a Krafft point above the storage or application temperature will precipitate out of solution.
Foaming Properties
The ability of a surfactant to create and stabilize foam is crucial in many applications. This property is also influenced by the length of the alkyl chain.
Causality: Foam stability is related to the strength of the surfactant film at the air-water interface. Molecular dynamics studies have shown that an increase in alkyl chain length enhances the interaction between surfactant molecules within the foam film.[4] This leads to a more robust and stable foam. However, excessively long chains can lead to decreased solubility and higher Krafft temperatures, which can negatively impact foamability. Therefore, there is often an optimal chain length for achieving both good foamability and stability.[5]
Comparative Data on Surfactant Properties
The following table summarizes the effect of increasing alkyl chain length on the key properties of a homologous series of sodium alkyl sulfate surfactants.
| Surfactant Name | Chemical Formula | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Krafft Point (°C) |
| Sodium Octyl Sulfate | C₈H₁₇NaO₄S | 8 | ~130 | ~40 | < 0 |
| Sodium Decyl Sulfate | C₁₀H₂₁NaO₄S | 10 | ~33 | ~39 | < 10 |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | ~8.2 | ~38 | 16 - 18 |
| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 14 | ~2.1 | ~37 | 30 |
| Sodium Hexadecyl Sulfate | C₁₆H₃₃NaO₄S | 16 | ~0.6 | ~36 | 45 |
Note: The exact values can vary depending on the experimental conditions such as temperature, purity of the surfactant, and the ionic strength of the solution.[1]
Visualizing the Structure-Property Relationship
The following diagram illustrates the general trends observed as the alkyl chain length of an alkyl sulfate surfactant increases.
Caption: Relationship between increasing alkyl chain length and key surfactant properties.
Experimental Protocols for Surfactant Characterization
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Below are detailed methodologies for determining the key surfactant properties discussed.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (water) and nonpolar (micelle core) environments.
Principle: Pyrene has a fluorescence emission spectrum with several peaks. The ratio of the intensity of the first peak (I₁) to the third peak (I₃) is sensitive to the polarity of the microenvironment. In a polar solvent like water, the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.
Apparatus:
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stock solution of pyrene in a volatile solvent (e.g., acetone)
Procedure:
-
Prepare a series of surfactant solutions with varying concentrations in deionized water.
-
Add a small aliquot of the pyrene stock solution to each volumetric flask and evaporate the solvent completely.
-
Add the prepared surfactant solutions to the flasks to achieve a final pyrene concentration of approximately 1 µM.
-
Allow the solutions to equilibrate for at least 2 hours in the dark.
-
Measure the fluorescence emission spectrum of each solution (excitation wavelength typically 335 nm).
-
Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the midpoint of the transition in the sigmoidal curve obtained.
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A Comparative Guide to the Efficacy of Sodium Propyl Sulfate and Sodium Cetyl Sulfate
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes and product performance. Among the anionic surfactants, the sodium alkyl sulfate series is widely utilized for its detergency, emulsifying, and protein denaturation properties. The efficacy of these surfactants is profoundly influenced by their molecular structure, particularly the length of the hydrophobic alkyl chain. This guide provides a detailed, data-supported comparison of two members of this series with disparate chain lengths: sodium propyl sulfate (C3) and sodium cetyl sulfate (C16).
This analysis is grounded in the fundamental principles of surfactant chemistry and supported by experimental data from homologous series to elucidate the performance differences you can expect. We will delve into their core physicochemical properties, their efficacy in key applications like protein denaturation, and provide standardized protocols for their evaluation.
The Decisive Role of Alkyl Chain Length in Surfactant Efficacy
The defining characteristic of a surfactant molecule is its amphiphilic nature, possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. For sodium alkyl sulfates, the head group is the negatively charged sulfate, while the tail is the hydrocarbon chain. The length of this alkyl chain is a primary determinant of the surfactant's overall performance.
The hydrophobic effect, a fundamental driving force in aqueous solutions, compels the nonpolar alkyl chains to minimize their contact with water. This leads to two key phenomena: adsorption at interfaces (like the air-water surface) and self-assembly into micelles in the bulk solution. An increase in the alkyl chain length enhances the hydrophobicity of the surfactant, which in turn promotes micellization at lower concentrations.[1] As a general rule, for every two methylene groups (-(CH2)2-) added to the alkyl chain, the Critical Micelle Concentration (CMC) decreases by approximately an order of magnitude.[2]
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Comparative Physicochemical Properties
The differing alkyl chain lengths of sodium propyl sulfate and sodium cetyl sulfate result in vastly different physicochemical properties, which are summarized in the table below. The values for sodium propyl sulfate are inferred based on the established trends within the sodium alkyl sulfate homologous series.
| Property | Sodium Propyl Sulfate (C3) | Sodium Cetyl Sulfate (C16) | Rationale for Efficacy Difference |
| Chemical Formula | C₃H₇NaO₄S | C₁₆H₃₃NaO₄S | The longer alkyl chain in sodium cetyl sulfate significantly increases its hydrophobicity. |
| Molecular Weight | 162.14 g/mol | 344.46 g/mol | |
| Critical Micelle Concentration (CMC) | High (estimated >1 M) | Very Low (~0.6 mM)[1] | The strong hydrophobic effect of the C16 chain drives micelle formation at a much lower concentration. |
| Surface Tension at CMC | Moderately Reduced | Significantly Reduced (~36 mN/m)[1] | The greater surface activity of the C16 chain leads to more effective reduction of surface tension. |
| Protein Denaturation Potential | Very Weak | Strong[3] | The longer alkyl chain allows for more extensive hydrophobic interactions with proteins, leading to more efficient unfolding. |
In-Depth Efficacy Comparison
Micellization and Surface Activity
Sodium Cetyl Sulfate (C16): As a long-chain alkyl sulfate, sodium cetyl sulfate is highly efficient at forming micelles. Its Critical Micelle Concentration (CMC) is very low, in the sub-millimolar range.[1] This means that only a small amount of the surfactant is required to reach the point of micelle formation, where properties like solubilization and detergency become most effective. It is also highly effective at reducing the surface tension of water.[4]
Sodium Propyl Sulfate (C3): In contrast, short-chain alkyl sulfates like sodium propyl sulfate are poor micelle formers. Due to the limited hydrophobicity of the three-carbon chain, a very high concentration is required to drive the self-assembly process. Its CMC is expected to be very high, likely in the molar range. Consequently, its ability to reduce surface tension is significantly less pronounced compared to its long-chain counterpart. While it does exhibit some surface activity, it is generally considered an ineffective surfactant for applications requiring micelle formation.[5]
Protein Denaturation
Sodium Cetyl Sulfate (C16): The efficacy of sodium alkyl sulfates as protein denaturants is strongly correlated with their alkyl chain length.[3] Longer chains, such as the C16 chain of sodium cetyl sulfate, are more effective at denaturing proteins. This is because the longer hydrophobic tail can engage in more extensive hydrophobic interactions with the nonpolar regions of a protein, leading to the disruption of its tertiary and secondary structures. Molecular dynamics simulations have shown that longer alkyl chain surfactants lead to a more rapid and efficient protein denaturation.[3]
Sodium Propyl Sulfate (C3): Short-chain alkyl sulfates are generally poor protein denaturants.[6][7] The C3 chain of sodium propyl sulfate is not sufficiently long to induce the significant hydrophobic interactions required to unfold a protein. Studies on homologous series have demonstrated that surfactants with short alkyl chains show much weaker performance in proteomic separations, which rely on effective protein denaturation.[7][8]
Experimental Protocols for Efficacy Evaluation
To empirically validate the efficacy of a given surfactant, a series of standardized experiments are essential. The following are detailed protocols for determining two key performance parameters: Critical Micelle Concentration and Surface Tension.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity
This method is suitable for ionic surfactants like sodium alkyl sulfates, as micelle formation alters the conductivity of the solution.
Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers. Above the CMC, additional surfactant molecules form micelles. The counter-ions associated with the micelles are partially bound, leading to a lower increase in conductivity with concentration. The CMC is identified as the point of intersection of these two linear regions.
Materials:
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
High-purity deionized water
-
Surfactant (Sodium Propyl Sulfate or Sodium Cetyl Sulfate)
Procedure:
-
Prepare a stock solution of the surfactant in deionized water (e.g., 100 mM for sodium cetyl sulfate, a higher concentration may be needed for sodium propyl sulfate).
-
Place a known volume of deionized water (e.g., 50 mL) in a beaker with a magnetic stir bar.
-
Immerse the conductivity probe in the water and begin stirring gently.
-
Record the initial conductivity.
-
Make successive additions of the surfactant stock solution to the beaker using a micropipette.
-
After each addition, allow the reading to stabilize and record the conductivity and the total concentration of the surfactant.
-
Plot the conductivity as a function of the surfactant concentration.
-
Identify the two linear regions of the plot and determine their intersection point, which corresponds to the CMC.[9][10]
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Protocol 2: Measurement of Surface Tension via Wilhelmy Plate Method (based on ASTM D1331)
This method provides a precise measurement of the surface tension of a surfactant solution.
Principle: The Wilhelmy plate method measures the force exerted on a thin plate (typically platinum) as it is brought into contact with the surface of a liquid. This force is directly related to the surface tension of the liquid.[11][12][13]
Materials:
-
Tensiometer with a Wilhelmy plate attachment
-
Glass or platinum Wilhelmy plate
-
Beaker
-
High-purity deionized water
-
Surfactant solutions of known concentrations
Procedure:
-
Ensure the Wilhelmy plate is meticulously clean by flaming (for platinum) or washing with appropriate solvents.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Prepare a series of surfactant solutions of varying concentrations.
-
Place a surfactant solution in the beaker on the tensiometer stage.
-
Raise the stage until the liquid surface just touches the bottom of the Wilhelmy plate.
-
The tensiometer will measure the downward force exerted by the liquid on the plate.
-
Record the surface tension value once the reading has stabilized.
-
Repeat the measurement for each surfactant concentration.
-
Plot surface tension as a function of the logarithm of the surfactant concentration to observe the reduction in surface tension and identify the CMC (the concentration at which the surface tension plateaus).[14]
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Conclusion
The comparative analysis of sodium propyl sulfate and sodium cetyl sulfate unequivocally demonstrates the profound impact of alkyl chain length on surfactant efficacy. Sodium cetyl sulfate, with its long C16 chain, is a potent surfactant characterized by a very low CMC, excellent surface tension reduction capabilities, and strong protein denaturation potential. In stark contrast, sodium propyl sulfate, with its short C3 chain, is a weak surfactant with a high CMC, limited ability to reduce surface tension, and negligible protein denaturation capacity.
For researchers and professionals in drug development, this guide underscores the importance of selecting a surfactant with an appropriate alkyl chain length for the intended application. For applications requiring strong detergency, emulsification, solubilization, or protein denaturation, a long-chain surfactant like sodium cetyl sulfate or the well-characterized sodium dodecyl sulfate (SDS) would be a suitable choice. Short-chain alkyl sulfates, such as sodium propyl sulfate, are generally not effective for these purposes. This structured understanding, supported by the provided experimental protocols, empowers informed decision-making in the formulation and optimization of complex systems.
References
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ASTM D1331-14, Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents, ASTM International, West Conshohocken, PA, 2014, [11][12][13][15]
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ASTM International. D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. [Link][12]
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Molecular dynamics study of ACBP denaturation in alkyl sulfates demonstrates possible pathways of unfolding through fused surfactant clusters. Protein Engineering, Design and Selection. [Link][3]
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Nutting, G. C., Long, F. A., & Harkins, W. D. (1940). The Change with Time of the Surface Tension of Solutions of Sodium Cetyl Sulfate and Sodium Lauryl Sulfate. Journal of the American Chemical Society, 62(6), 1496–1504. [Link][4][16]
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Pozzo, D. C., & Padmanabhan, R. (2011). Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis. Langmuir, 27(4), 1546–1555. [Link][6]
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ASTM International. D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. [Link][15]
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Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. National Institutes of Health. [Link][17]
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Pozzo, D. C., & Franklin, J. M. (2012). Structural Analysis of Protein Denaturation with Alkyl Perfluorinated Sulfonates. Langmuir, 28(51), 17749–17760. [Link][7]
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Dependence of the cmc on the surfactant chain length in different IL... ResearchGate. [Link][18]
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ASTM International. D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. [Link][13]
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Ionic Character and Alkyl Chain Length of Surfactants Affect Titanium Dioxide Dispersion and Its UV-Blocking Efficacy. MDPI. [Link][19][20]
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Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link][21]
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Pozzo, D. C., & Franklin, J. M. (2012). Structural analysis of protein denaturation with alkyl perfluorinated sulfonates. PubMed. [Link][8]
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Ionic Character and Alkyl Chain Length of Surfactants Affect Titanium Dioxide Dispersion and Its UV-Blocking Efficacy. ResearchGate. [Link][20]
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U.S. Environmental Protection Agency. Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. [Link][22]
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Denaturation of proteins by SDS and tetraalkylammonium dodecyl sulfates. PubMed. [Link][23]
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Nutting, G. C., Long, F. A., & Harkins, W. D. (1940). The Change with Time of the Surface Tension of Solutions of Sodium Cetyl Sulfate and Sodium Lauryl Sulfate. Journal of the American Chemical Society, 62(6), 1496–1504. [Link][16]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? National Institutes of Health. [Link][10][24]
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The critical micelle concentration (cmc) of SDS as a function of the... ResearchGate. [Link][26]
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Application Notes -Method: 4. Measurement of Critical Micelle Concentration (CMC). ResearchGate. [Link][27]
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Ataman Kimya. SODIUM CETYL SULFATE. [Link]
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Synthesis and properties of secondary alkyl sulfonates. Taylor & Francis Online. [Link][29]
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Ataman Kimya. SODIUM ALKYL SULFATES. [Link]
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The physico‐chemical properties and protein denaturation potential of surfactant mixtures. [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. [Link][24]
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Denaturation of proteins by surfactants studied by the Taylor dispersion analysis. National Institutes of Health. [Link][30]
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SURFACE TENSION (ST) OF SLS SOLUTION IN WATER. ResearchGate. [Link][31]
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Physical properties of short chain aqueous organosulfate aerosol. RSC Publishing. [Link][5]
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Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. National Institutes of Health. [Link][32]
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Protecting role of cosolvents in protein denaturation by SDS: a structural study. National Institutes of Health. [Link][33]
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Schematic description of denaturation of proteins by surfactant. ResearchGate. [Link][34]
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Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link][2]
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Use of anionic denaturing detergents to purify insoluble proteins after overexpression. [Link][35]
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On-line Concentration of a Protein Using Denaturation by Sodium Dodecyl Sulfate. PubMed. [Link][36]
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The critical micelle concentration (cmc) of SDS obtained from conductivity measurement in the absence ... ResearchGate. [Link][37]
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The involvement of protein denaturing activity in the effect of surfactants on skin barrier function. ResearchGate. [Link][38]
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Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentr. SciSpace. [Link][39]
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Effects of Different Denaturants on Properties and Performance of Soy Protein-Based Adhesive. MDPI. [Link][40]
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Investigating the Impact of Surfactants on Protein Folding: Insights from AF4, DLS and ProbeDrum. [Link][41]
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Use of anionic denaturing detergents to purify insoluble proteins after overexpression. PubMed. [Link][42]
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A Comparative Guide to the Spectroscopic Confirmation of Sodium Propyl Sulfate
In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous identification of anionic surfactants like sodium propyl sulfate (CH₃CH₂CH₂OSO₃Na) is a cornerstone of quality control and process validation. As a key ingredient in various formulations, its structural integrity must be rigorously confirmed. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive identification of sodium propyl sulfate. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data each technique yields, empowering researchers to select the most effective methodology for their needs.
The Analytical Imperative: Why Multi-Modal Analysis?
Sodium propyl sulfate is a simple molecule, yet relying on a single analytical technique for its identification can be misleading. Impurities from synthesis, such as isomeric variants (e.g., sodium isopropyl sulfate) or residual propanol, can be easily missed. A multi-modal approach, leveraging the strengths of different spectroscopic methods, provides a self-validating system for identity confirmation. NMR provides detailed structural and connectivity information, FT-IR confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and elemental composition. Together, they form a robust analytical package.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the chemical environment, connectivity, and relative abundance of each atom in the molecule.
Causality of Experimental Choices
For sodium propyl sulfate, ¹H NMR is the first line of analysis. It allows for the direct observation of the three distinct proton environments in the propyl chain. The integration of the signals confirms the ratio of protons in each environment, while the splitting patterns (multiplicity) reveal which protons are adjacent to one another, confirming the linear propyl structure. ¹³C NMR complements this by identifying the three unique carbon environments. The choice of a deuterated solvent like Deuterium Oxide (D₂O) is critical, as sodium propyl sulfate is highly soluble in water and D₂O provides a clear window for observing the analyte's signals without interference from solvent protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of the sodium propyl sulfate sample and dissolve it in 0.6-0.8 mL of Deuterium Oxide (D₂O).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition (¹H NMR):
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a ¹H spectrum at a suitable frequency (e.g., 400 MHz). Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
Acquisition (¹³C NMR):
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Reference the spectrum using the residual solvent peak or an internal standard.
Predicted NMR Data
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Sodium Propyl Sulfate in D₂O
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Cα H₂-O-SO₃⁻ | ~ 4.00 | Triplet (t) | ~ 69.0 |
| CH₃-Cβ H₂- | ~ 1.70 | Sextet | ~ 22.0 |
| Cγ H₃-CH₂- | ~ 0.95 | Triplet (t) | ~ 10.0 |
Note: Chemical shifts are predictive and may vary slightly based on concentration and exact instrument conditions.
Workflow for NMR Analysis
Caption: Workflow for NMR-based identity confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For sodium propyl sulfate, FT-IR is excellent for quickly confirming the presence of the critical sulfate ester and alkyl moieties.
Causality of Experimental Choices
The key functional groups in sodium propyl sulfate have characteristic absorption frequencies. The S=O and C-O-S bonds of the sulfate group produce very strong and distinct peaks in the fingerprint region of the spectrum.[5] The C-H bonds of the propyl chain also give rise to characteristic stretching and bending vibrations. Attenuated Total Reflectance (ATR) is often the preferred sampling technique as it requires minimal sample preparation—the solid powder can be analyzed directly—and provides high-quality, reproducible spectra.
Experimental Protocol: FT-IR with ATR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the sodium propyl sulfate powder onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Expected FT-IR Data
The FT-IR spectrum is dominated by absorptions from the sulfate headgroup and the alkyl tail. Data from analogous alkyl sulfates provide a reliable reference for peak assignments.[6][7][8]
Table 2: Key FT-IR Absorption Bands for Sodium Propyl Sulfate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2960-2850 | C-H Stretching | Propyl Chain (-CH₃, -CH₂) | Strong |
| ~1250-1210 | S=O Asymmetric Stretching | Sulfate Ester | Very Strong |
| ~1080 | S-O Symmetric Stretching | Sulfate Ester | Strong |
| ~1000 | C-O-S Stretching | Sulfate Ester | Strong |
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR-based identity confirmation.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for confirming the molecular weight of a compound. For an ionic species like sodium propyl sulfate, Electrospray Ionization (ESI) is the ideal ionization technique.
Causality of Experimental Choices
ESI is a soft ionization method that allows the analysis of polar, non-volatile molecules like sodium propyl sulfate directly from a solution. Operating in negative ion mode is the logical choice, as it will detect the propyl sulfate anion ([C₃H₇O₄S]⁻) after the loss of the sodium cation. The molecular weight of this anion is 139.01 Da. Observing this specific m/z value provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS), using instruments like an Orbitrap or Time-of-Flight (TOF) analyzer, can measure the mass with high precision, allowing for the calculation of the elemental formula and further increasing confidence in the identification. The primary challenge with surfactant analysis by MS is potential signal suppression and contamination of the ion source; therefore, direct infusion of a dilute solution is preferred for simple identity confirmation.[9]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sodium propyl sulfate sample (~1-10 µg/mL) in a suitable solvent, typically a mixture of water and methanol or acetonitrile.
-
Instrumentation Setup:
-
Set up the mass spectrometer with an ESI source.
-
Calibrate the instrument to ensure mass accuracy.
-
Set the ion detection mode to Negative .
-
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500). Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the target ion.
-
Data Analysis: Identify the peak corresponding to the deprotonated molecule, [M-Na]⁻. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
Expected Mass Spectrometry Data
Table 3: Expected Ions for Sodium Propyl Sulfate in ESI-MS
| Ion | Formula | Theoretical m/z (Negative Mode) |
| Propyl Sulfate Anion | [C₃H₇O₄S]⁻ | 139.0116 |
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-MS-based identity confirmation.
Comparison of Techniques
Each spectroscopic method offers unique advantages and limitations for the confirmation of sodium propyl sulfate identity. The optimal choice depends on the specific analytical question being asked—be it routine screening, detailed structural confirmation, or impurity profiling.
Table 4: Comparison of Spectroscopic Techniques
| Feature | NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity, molecular structure | Functional groups | Molecular weight, elemental formula |
| Sample Throughput | Low to Medium | High | High |
| Key Advantage | Unambiguous structure elucidation, isomer differentiation | Speed, ease of use, minimal sample prep | High sensitivity, definitive molecular weight |
| Key Limitation | Lower sensitivity, requires more sample | Less specific than NMR, not quantitative | Provides no connectivity information, potential for ion suppression |
| Best For | Definitive identity confirmation, impurity structure | Rapid screening, functional group confirmation | Molecular weight verification, trace analysis |
Conclusion
The confirmation of sodium propyl sulfate identity is most reliably achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. While FT-IR offers a rapid and straightforward method for screening functional groups, and Mass Spectrometry provides the crucial molecular weight, only NMR spectroscopy can deliver an unambiguous confirmation of the linear propyl sulfate structure and distinguish it from potential isomers. By understanding the principles, protocols, and comparative strengths of each technique, researchers and drug development professionals can implement a robust, self-validating analytical workflow that ensures the quality and integrity of their materials.
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GSRI (Global Substance Registration System). SODIUM PROPYL SULFATE. U.S. Food and Drug Administration.
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CymitQuimica. CAS 1642873-03-7: N-Propylsulfamide sodium salt.
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BenchChem. N-Propyl-sulfamide Sodium Salt | CAS 1642873-03-7.
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ResearchGate. FTIR spectra of (a) pure SDS and (b) film formed on the surface of the...
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Sigma-Aldrich. N-Propyl-sulfamide sodium salt | 1642873-03-7.
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607).
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PubChem. sodium N-propylsulfonamide | C3H8NNaO2S | CID 124082079. National Center for Biotechnology Information.
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Crysdot LLC. Sodium propyl sulfate.
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ResearchGate. ¹H NMR spectra of a SDS, b P(MEO2MA90-co-OEGMA10), and c Bu4NBr in D2O.
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Chen, Y., et al. (2011). A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications. Proteomics.
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Nickerson, J. You can have your SDS and get rid of it too. Allumiqs.
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Shimadzu Scientific Instruments. TEACHING NOTES: Fourier Transform Infrared Spectroscopy.
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Jakubowska, A. (2021). Mass spectrometric data on the cluster ions formed in mixtures of sodium dodecyl sulfate with divalent metal salts. Data in Brief.
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PubChem. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265. National Center for Biotechnology Information.
-
ChemicalBook. Sodium methyl sulfate(512-42-5) 13C NMR spectrum.
-
ChemicalBook. Sodium dodecyl sulfate(151-21-3) 13C NMR spectrum.
-
ChemicalBook. SODIUM DECYL SULFATE(142-87-0) 13C NMR spectrum.
-
ResearchGate. Quantification of sodium dodecyl sulfate in microliter biochemical samples by gas chromatography.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sulfuric Acid, Monopropyl Ester, Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations: Hazard Assessment and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Provides a barrier against accidental splashes which could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of generating dusts or aerosols, or if working in a poorly ventilated space. |
Step-by-Step Disposal Protocol
The primary method for the disposal of acidic waste, such as what would be generated from solutions of Sulfuric acid, monopropyl ester, sodium salt, is through neutralization. This process renders the waste less hazardous and allows for safe disposal in accordance with local regulations.
Experimental Protocol: Neutralization of Aqueous Waste
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams to avoid incompatible reactions.
-
Dilution: In a well-ventilated area, such as a fume hood, slowly add the acidic waste to a large volume of cold water (at least a 1:10 ratio of waste to water). Never add water to the acid , as this can cause a violent exothermic reaction.
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution.
-
Monitoring: Monitor the pH of the solution frequently using pH paper or a calibrated pH meter. Continue adding the base in small increments until the pH is within a neutral range (typically between 6.0 and 8.0).
-
Final Disposal: Once neutralized, the solution can typically be discharged down the drain with copious amounts of water. However, always confirm that this practice is in compliance with your institution's and local environmental regulations.
-
Container Rinsing: The empty container must be rinsed three times with water. The first rinse should be collected and neutralized along with the chemical waste. Subsequent rinses can be disposed of down the drain.
-
Decontamination: Thoroughly clean the work area and any equipment used in the disposal process.
Workflow and Decision-Making for Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical spill pillow.
-
Scoop the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Incompatibility
Proper storage is crucial to prevent accidents and maintain the chemical's integrity.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration (2-8°C).[2]
-
Incompatible Materials: While specific incompatibility data for this compound is not available, as a general precaution for sulfate-containing compounds, avoid strong oxidizing agents and strong acids.
References
-
Pharmaffiliates. Sodium propylsulfate,electronic grade. [Link]
-
MySkinRecipes. Sodium propyl sulphate. [Link]
-
BuyersGuideChem. Sodium propyl sulfate | 1000-56-2. [Link]
-
ChemBK. sodium propyl sulphate. [Link]
-
CAS Common Chemistry. This compound (1:1). [Link]
Sources
Comprehensive Guide to Personal Protective Equipment for Handling Sulfuric Acid, Monopropyl Ester, Sodium Salt
Hazard Analysis: Understanding the Risks
Sulfuric acid, monopropyl ester, sodium salt belongs to the family of alkyl sulfates. While specific toxicity data is limited, the potential hazards can be inferred from related compounds such as sodium dodecyl sulfate and general sulfonic acids. The primary concerns involve potential irritation and damage to the skin, eyes, and respiratory tract.[1][2]
Key Potential Hazards:
-
Skin Irritation/Corrosion: Similar to other sulfate esters, prolonged contact can lead to skin irritation or burns.[1]
-
Serious Eye Damage: Contact with the eyes is likely to cause significant damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Aquatic Toxicity: Many related compounds are harmful to aquatic life.[1]
Given these potential risks, a robust PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1[4] | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or there is a higher risk of splashing.[5] |
| Hands | Chemical-Resistant Gloves (Nitrile) | EN 374[6] | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or defects before use and dispose of them after handling the chemical.[7][8] |
| Body | Laboratory Coat | N/A | A standard lab coat protects against incidental splashes and spills, preventing contact with personal clothing and skin.[7] |
| Respiratory | NIOSH-approved Respirator (if applicable) | NIOSH-approved[9] | A respirator should be used if there is a risk of generating and inhaling dust or aerosols, especially in poorly ventilated areas. The type of respirator will depend on the concentration of airborne particles. |
| Feet | Closed-toe Shoes | N/A | Protects feet from spills and falling objects.[7] |
Procedural Guide: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Procedure
Caption: PPE Donning Sequence
Step-by-Step Donning Instructions:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, put on the NIOSH-approved respirator now. Ensure it has a proper seal.[9]
-
Goggles/Face Shield: Put on your chemical splash goggles. If a face shield is also required, place it over the goggles.[5]
-
Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat to create a protective barrier.[7]
Doffing Procedure
Caption: PPE Doffing Sequence
Step-by-Step Doffing Instructions:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands. Dispose of them in the appropriate waste container.[7]
-
Goggles/Face Shield: Remove your goggles and face shield by handling the straps, not the front.
-
Lab Coat: Unfasten and remove your lab coat by rolling it inside out to contain any contaminants.
-
Respirator (if used): Remove the respirator by the straps.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[8]
Emergency Procedures
In the event of an exposure, follow these immediate steps:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal of Contaminated PPE
All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container after use.[11] Reusable PPE, like lab coats and face shields, should be decontaminated according to your institution's environmental health and safety (EHS) guidelines.
Conclusion
The safe handling of this compound, is paramount in a research environment. Adherence to the PPE guidelines outlined in this document, based on a conservative assessment of related chemical hazards and authoritative safety standards, will significantly mitigate the risk of exposure and ensure a safer laboratory environment for all personnel. Always consult your institution's specific safety protocols and the most current SDS information available.
References
- Benchchem. Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
- Dutscher. (2022-12-17). Sodium sulfate.
- Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET.
- US EPA. (2025-09-12). Personal Protective Equipment.
- Sigma-Aldrich. (2025-08-20). SAFETY DATA SHEET.
- CHEMM. Personal Protective Equipment (PPE).
- Merck Millipore. SAFETY DATA SHEET.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- OSHA. Sulfuric Acid in Workplace Atmospheres.
- NOAA. alkyl sulfonic acids, liquid, with not more than 5% free sulfuric acid - Report | CAMEO Chemicals.
- GZ Industrial Supplies. (2025-05-26). Safe Handling Practices for Laboratory Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- (2015-02-02). Material Safety Data Sheet: Sulfuric Acid.
- Tennessee Tech University. (2014-04-01). PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP).
- Capital Resin Corporation. (2022-09-13). Strategies for the Safe Handling of Sulfonic Acid.
- Safety Data Sheet: sulphuric acid ... %.
- OSHA. Personal Protective Equipment.
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- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
